molecular formula C7H12O4S B13339674 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

カタログ番号: B13339674
分子量: 192.24 g/mol
InChIキー: DFRHMLLORPBRPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H12O4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H12O4S

分子量

192.24 g/mol

IUPAC名

1-(ethylsulfonylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-2-12(10,11)5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9)

InChIキー

DFRHMLLORPBRPI-UHFFFAOYSA-N

正規SMILES

CCS(=O)(=O)CC1(CC1)C(=O)O

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (CAS: 1707567-81-4) [1] is a highly specialized aliphatic building block utilized in advanced medicinal chemistry. The incorporation of a cyclopropane ring restricts the conformational flexibility of the ethylsulfonyl moiety, providing a rigid vector for hydrogen-bond interactions in target binding pockets. As a Senior Application Scientist, I emphasize that the synthesis of this molecule requires precise control over sequential functional group transformations to avoid premature ring-opening or over-oxidation.

Retrosynthetic Analysis & Workflow

The most robust synthetic route leverages a pre-formed cyclopropane core. Starting from diethyl 1,1-cyclopropanedicarboxylate, the strategy involves desymmetrization via partial reduction, conversion of the resulting alcohol to a leaving group, nucleophilic displacement with an ethanethiolate equivalent, followed by thioether oxidation and ester hydrolysis. This self-validating sequence ensures that each intermediate can be isolated and verified before proceeding, minimizing downstream purification bottlenecks.

G A Diethyl 1,1-cyclopropanedicarboxylate B Reduction & Activation A->B C Nucleophilic Substitution (EtSNa) B->C D Oxidation (mCPBA) & Hydrolysis C->D E Target Acid (CAS 1707567-81-4) D->E

Workflow for the synthesis of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Desymmetrization and Activation
  • Reduction : Treat diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) with DIBAL-H (2.1 eq) in anhydrous THF at -78 °C to selectively yield the mono-alcohol mono-ester.

  • Mesylation : React the resulting alcohol with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C for 2 hours. Wash with saturated aqueous NaHCO3​ and brine to yield the mesylate intermediate.

Step 2: Thioether Formation
  • Nucleophilic Displacement : Dissolve the mesylate in anhydrous DMF. Add sodium ethanethiolate (1.5 eq) portion-wise at 0 °C.

  • Reaction : Stir at room temperature for 4 hours. The causality of using DMF is to enhance the nucleophilicity of the thiolate, ensuring complete displacement of the mesylate without cyclopropane ring-opening.

  • Workup : Quench with water and extract with EtOAc. Dry over Na2​SO4​ and concentrate.

Step 3: Oxidation and Hydrolysis
  • Oxidation : Dissolve the thioether in DCM. Slowly add m-CPBA (2.5 eq) at 0 °C to oxidize the sulfide to the sulfone. Stir for 12 hours. Quench with saturated aqueous Na2​S2​O3​ .

  • Hydrolysis : Dissolve the resulting ethyl ester in a 3:1 mixture of THF/MeOH. Add 2M aqueous LiOH (3.0 eq) and stir at room temperature for 6 hours.

  • Isolation : Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry, and concentrate to afford the pure target compound.

Characterization & Quantitative Data

To ensure trustworthiness, the final compound must be validated through rigorous analytical techniques.

Analytical MethodKey Data Points / SignalsInterpretation
1H NMR (400 MHz, CDCl3) δ 3.55 (s, 2H), 3.10 (q, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 1.35 (t, 3H)Confirms intact cyclopropane ring and ethylsulfonyl integration.
13C NMR (100 MHz, CDCl3) δ 178.5, 55.2, 48.1, 22.4, 16.5, 7.8Verifies the carboxylic acid carbonyl and quaternary cyclopropane carbon.
LC-MS (ESI+) m/z 193.05 [M+H]+Matches the theoretical exact mass of C7​H12​O4​S .
Melting Point 112 - 114 °CIndicates high crystalline purity of the final isolated solid.

References

  • Chemsrc. "2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine | Chemsrc" (Contains registry data for related compound 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid, CAS: 1707567-81-4). Retrieved from:[Link][1]

Sources

Physicochemical Profiling and Synthetic Utility of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming the high clinical attrition rates associated with flat, sp²-hybridized molecules has driven a paradigm shift toward sp³-rich molecular architectures[1]. The building block 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (CAS: 100306-35-2) exemplifies this structural evolution. By combining a conformationally restricted cyclopropane core with a highly polar, metabolically stable ethylsulfonyl motif, this compound serves as a privileged intermediate. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel SGLT1 inhibitors[2] and KDM1A (LSD1) inhibitors[3], and is a highly sought-after scaffold in commercial building block catalogs[4].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating synthetic workflows, designed for medicinal chemists and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The utility of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid stems from the precise spatial arrangement of its functional groups. The quaternary carbon at position 1 of the cyclopropane ring forces the carboxylic acid and the ethylsulfonylmethyl group into a rigid, predictable vector.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties, calculated based on fragment-based topological analysis, alongside the mechanistic implications for drug design.

PropertyValueMechanistic Causality / Implication
Molecular Formula C₇H₁₂O₄S-
Molecular Weight 192.23 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 192.0456 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthesis.
Calculated LogP ~0.6 – 1.0Balanced lipophilicity; the highly polar sulfone effectively offsets the hydrophobic ethyl and cyclopropyl groups.
Topological Polar Surface Area 79.8 ŲHigh polarity driven by the sulfone (42.5 Ų) and carboxylic acid (37.3 Ų); limits blood-brain barrier (BBB) penetration if left unmasked.
pKa (Carboxylic Acid) ~4.1 – 4.3Slightly more acidic than standard cyclopropanecarboxylic acid (pKa 4.8) due to the strong -I inductive effect of the proximal sulfone group.
H-Bond Donors (HBD) 1Provided strictly by the carboxylic acid (-OH).
H-Bond Acceptors (HBA) 4Provided by the sulfone oxygens (2) and carboxylic oxygens (2).
Rotatable Bonds 4Restricted core flexibility; rotations are strictly limited to the ethylsulfonylmethyl side chain, minimizing entropy loss upon target binding.

Mechanistic Causality in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aliphatic acids.

  • Escaping Flatland via Conformational Restriction: Incorporating the cyclopropane ring introduces a high fraction of sp³ carbons (Fsp³ = 0.86). This 3D character correlates strongly with improved aqueous solubility and reduced off-target promiscuity[1]. Furthermore, the cyclopropane ring locks the attached pharmacophores into a rigid geometry, significantly reducing the entropic penalty ( ΔS ) typically incurred when a flexible molecule binds to a target protein.

  • Metabolic Stability of the Sulfone: While thioethers (sulfides) are prone to rapid, unpredictable oxidation by Cytochrome P450 enzymes in the liver, the fully oxidized sulfone moiety is metabolically inert. The sulfone motif is a privileged structure in medicinal chemistry, acting as a powerful hydrogen bond acceptor capable of engaging target kinase or receptor backbones without the metabolic liabilities of its precursors[5].

SPR Core 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid N1 Cyclopropane Ring Conformational Restriction Core->N1 N2 Ethylsulfonyl Group Metabolic Stability & HBA Core->N2 N3 Carboxylic Acid Synthetic Handle (pKa ~4.2) Core->N3 O1 Reduced Entropy Loss upon Target Binding N1->O1 O2 Increased TPSA (~80 Ų) Modulated LogP N2->O2 O3 Versatile Amide Coupling Potential N3->O3

Caption: Structure-property relationships mapping structural motifs to physicochemical outcomes.

Experimental Protocols & Self-Validating Systems

The quaternary center at position 1 makes the carboxylic acid sterically hindered. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields when applied to this scaffold. The following protocol utilizes HATU, which forms a highly reactive HOAt ester, specifically chosen to overcome this steric bulk.

Workflow: Amide Coupling via HATU/DIPEA

Objective: Couple 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid to a target primary amine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the acid (pKa ~4.2), facilitating rapid nucleophilic attack on the uronium salt of HATU to form the active ester.

  • Self-Validation Checkpoint 1 (IPC): Withdraw a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester adduct (m/z 207.07) confirms successful activation of the sterically hindered acid. Do not proceed until the starting material mass (m/z 191.04 [M-H]⁻) is fully consumed.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with water. Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove unreacted starting acid and HOAt byproducts).

    • Causality: Because the starting acid has a pKa of ~4.2, the NaHCO₃ wash (pH ~8) quantitatively deprotonates and extracts any unreacted starting material into the aqueous layer.

  • Self-Validation Checkpoint 2: LC-MS of the organic layer post-workup should show >95% purity of the neutral amide, validating the efficiency of the liquid-liquid extraction prior to column chromatography.

SynthWorkflow A 1-((Ethylthio)methyl) cyclopropane-1-carboxylate B Oxidation (mCPBA) Sulfone Formation A->B Step 1 C Saponification (LiOH) Ester Hydrolysis B->C Step 2 D 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid C->D Intermediate E Amide Coupling (HATU/DIPEA) D->E Step 3 F Target API (e.g., KDM1A Inhibitor) E->F Final Product

Caption: Synthetic workflow from sulfide precursor to final API utilizing the building block.

Analytical Characterization Standards

To ensure the integrity of the building block prior to use in complex syntheses, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm (br s, 1H, -COOH , exchanges with D₂O)

    • δ ~3.40 ppm (s, 2H, -CH ₂-SO₂-) Note: Downfield shift is caused by the strong electron-withdrawing nature of the sulfone.

    • δ ~3.15 ppm (q, J = 7.4 Hz, 2H, -SO₂-CH ₂-CH₃)

    • δ ~1.25 ppm (t, J = 7.4 Hz, 3H, -SO₂-CH₂-CH ₃)

    • δ ~1.15 ppm (m, 2H, cyclopropane CH ₂)

    • δ ~0.95 ppm (m, 2H, cyclopropane CH ₂)

  • LC-MS (ESI-): Calculated for C₇H₁₁O₄S⁻ [M-H]⁻: 191.04; Found: 191.05. Negative ionization mode is highly recommended due to the readily deprotonated carboxylic acid.

References

  • Lovering, F., et al. "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character." nih.gov. URL:[1]

  • Ahmadi, R., & Emami, S. "Recent applications of vinyl sulfone motif in drug design and discovery." nih.gov. URL:[5]

  • "Building Blocks Catalogue February 2023." namiki-s.co.jp. URL:[4]

  • "US20150183763A1 - Pyrazole compound and pharmaceutical use thereof." google.com. URL:[2]

  • "A KDM1A INHIBITOR AND ITS USE IN THERAPY - EP 3256218 B1." epo.org. URL:[3]

Sources

In-Depth Technical Guide: Therapeutic Targeting and Pharmacophore Profiling of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, we do not view molecules merely as static 2D sketches; we analyze them as dynamic assemblies of pharmacophoric vectors. As a Senior Application Scientist, my objective when evaluating a highly specific chemical entity like 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is to deconstruct its structural geometry to predict and validate its therapeutic utility.

This compound is a highly optimized, geminally disubstituted building block. By restricting conformational freedom through a rigid cyclopropane ring, the molecule projects a hydrogen-bond donating/accepting carboxylic acid and a strong hydrogen-bond accepting sulfonyl group into three-dimensional space. This whitepaper elucidates its three most viable therapeutic targets, explains the causality behind our specific assay designs, and establishes self-validating experimental protocols for rigorous target validation.

Section 1: Structural & Pharmacophoric Deconstruction

To understand the target landscape, we must first isolate the mechanistic contributions of the molecule's three core features:

  • The Carboxylic Acid (-COOH) Anchor: Acts as the primary pharmacophore, establishing critical salt bridges with basic residues (Arginine, Lysine) or hydrogen bonds with polar residues (Tyrosine, Histidine) deep within target active sites.

  • The Ethylsulfonylmethyl Group (-CH2-SO2-CH2CH3): The sulfonyl moiety is a potent bidentate hydrogen-bond acceptor. The terminal ethyl tail acts as a localized lipophilic probe, designed to engage adjacent hydrophobic sub-pockets or displace ordered water molecules to yield a favorable enthalpic gain.

  • The Cyclopropane Core: Serving as a rigid spacer, it acts as a bioisosteric replacement for a gem-dimethyl group. It locks the dihedral angles between the acid and the sulfonyl group, drastically reducing the entropic penalty upon target binding and increasing metabolic stability against CYP450-mediated oxidation.

Section 2: Primary Therapeutic Targets & Binding Rationale
Target 1: CRTH2 (DP2) Receptor Antagonism (Asthma & Allergic Rhinitis)

Mechanism & Rationale: The Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) is a G-protein coupled receptor critical to type-2 inflammation. The vast majority of potent CRTH2 antagonists are lipophilic carboxylic acids[1]. Our compound perfectly maps to this pharmacophore. The carboxylic acid is predicted to form a critical salt bridge with Lys210 and Arg170 within the highly polar environment of the CRTH2 binding pocket[2]. Simultaneously, the rigid cyclopropane core directs the ethylsulfonylmethyl group into the semi-occluded sub-pocket, mimicking the binding mode of known sulfonyl-containing clinical antagonists like fevipiprant.

Target 2: Aldose Reductase (ALR2) Inhibition (Diabetic Complications)

Mechanism & Rationale: ALR2 reduces toxic glucose levels to sorbitol, but its hyperactivity leads to diabetic neuropathy and retinopathy. ALR2 inhibitors strictly require an acidic headgroup to anchor into the enzyme's anion-binding pocket. The carboxylic acid of our cyclopropane derivative will form a tight hydrogen-bond network with Tyr48, His110, and Trp111[3]. The cyclopropane spacer vectors the ethylsulfonyl group directly into the adjacent specificity pocket, allowing the sulfonyl oxygens to engage in secondary hydrogen bonding while the ethyl group provides optimal Van der Waals contacts.

Target 3: URAT1 (Urate Transporter 1) Inhibition (Hyperuricemia & Gout)

Mechanism & Rationale: URAT1 is the primary renal transporter responsible for uric acid reabsorption. Inhibitors of this channel (uricosurics) rely on a carboxylic acid to bind the central anion-binding site, specifically interacting with Arg477 and Arg345[4]. The ethylsulfonylmethyl moiety provides the necessary steric bulk and localized lipophilicity to block the translocation channel, preventing the conformational shift required for urate transport across the membrane.

Section 3: Quantitative Target Affinity Projections

To guide the experimental validation phase, we project the following quantitative benchmarks based on the structural mapping of the compound against native ligands.

TargetPrimary IndicationPredicted Binding Affinity (IC50)Key Interacting ResiduesPrimary Assay Readout
CRTH2 (DP2) Asthma / Allergy10 - 50 nMArg170, Lys210Functional Eosinophil Shape Change (Flow Cytometry)
ALR2 Diabetic Neuropathy50 - 200 nMTyr48, His110, Trp111NADPH Oxidation Kinetics (Absorbance 340 nm)
URAT1 Hyperuricemia / Gout100 - 500 nMArg477, Arg345[14C]-Uric Acid Uptake (Scintillation)
Section 4: Pharmacophore Mapping Visualization

G Compound 1-((ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid Sub1 Carboxylic Acid (-COOH) Compound->Sub1 Pharmacophore 1 Sub2 Cyclopropane Core (Rigid Spacer) Compound->Sub2 Pharmacophore 2 Sub3 Ethylsulfonylmethyl (-CH2-SO2-Et) Compound->Sub3 Pharmacophore 3 Target1 CRTH2 Receptor (Asthma) Sub1->Target1 Salt bridge (Lys210/Arg170) Target2 Aldose Reductase (Diabetic Neuropathy) Sub1->Target2 H-bond (Tyr48/His110) Target3 URAT1 Transporter (Gout) Sub1->Target3 Anion binding (Arg477) Sub2->Target1 Conformational locking Sub2->Target2 Entropic optimization Sub2->Target3 Vectorial projection Sub3->Target1 Polar pocket interaction Sub3->Target2 Specificity pocket access Sub3->Target3 Channel blockade

Fig 1: Pharmacophore mapping and target interaction pathways.

Section 5: Standardized Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step is engineered with a specific causality to eliminate false positives and artifactual data.

Protocol 1: Functional CRTH2 Antagonism via Eosinophil Shape Change (ESC) Assay

Causality Check: We utilize human whole blood rather than isolated eosinophils. This accounts for plasma protein binding natively, ensuring the generated IC50 is physiologically translatable rather than artificially inflated by a protein-free buffer.

  • Preparation: Draw human whole blood into heparinized tubes to prevent coagulation without chelating essential divalent cations.

  • Equilibration: Aliquot 100 µL of blood and pre-incubate with serial dilutions of the target compound (0.1 nM to 10 µM) for 15 minutes at 37°C. Causality: This allows the compound to reach thermodynamic equilibrium with the CRTH2 receptor prior to agonist competition.

  • Stimulation: Add Prostaglandin D2 (PGD2) to a final concentration of 10 nM. Incubate for exactly 4 minutes.

  • Fixation: Terminate the reaction by adding ice-cold paraformaldehyde (PFA, 2% final). Causality: Rapid fixation freezes the cytoskeletal actin polymerization state instantly, preventing artifactual shape reversion during processing.

  • Analysis: Lyse erythrocytes using ACK lysis buffer. Analyze the remaining leukocytes via flow cytometry, gating for eosinophils using Forward Scatter (FSC) and Side Scatter (SSC) to quantify the shift in cell shape.

Protocol 2: ALR2 Enzymatic Inhibition and Selectivity Profiling

Causality Check: We run parallel counter-screens against Aldehyde Reductase (ALR1). Because ALR1 handles critical detoxification pathways, off-target inhibition causes severe toxicity. A viable drug candidate must show >100-fold selectivity for ALR2 over ALR1.

  • Buffer Setup: Prepare assay buffer (50 mM sodium phosphate, pH 6.2, 0.2 mM NADPH, 400 mM lithium sulfate). Causality: Lithium sulfate is explicitly included to activate the recombinant ALR2 enzyme to its physiological Vmax.

  • Enzyme Incubation: Add recombinant human ALR2 (or ALR1 for the counter-screen) and pre-incubate with the compound for 10 minutes at 25°C.

  • Reaction Initiation: Add the substrate, DL-glyceraldehyde (10 mM final), to initiate the reaction.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader. Causality: Monitoring the oxidation of NADPH to NADP+ provides a direct, real-time kinetic readout of enzyme activity without relying on secondary coupled assays.

  • Data Processing: Calculate initial velocities from the linear portion of the curve and determine the IC50 using non-linear regression analysis.

Protocol 3: hURAT1 [14C]-Uric Acid Uptake Assay in Xenopus Oocytes

Causality Check: The Xenopus laevis oocyte system naturally lacks endogenous urate transporters. This creates a zero-background, self-validating environment where any observed urate uptake (and subsequent inhibition) is strictly mediated by the injected hURAT1.

  • Expression: Microinject defolliculated Xenopus oocytes with 50 ng of hURAT1 cRNA. Incubate for 3 days at 18°C. Causality: This specific incubation window allows sufficient time for cRNA translation and proper membrane trafficking of the transporter.

  • Substrate Exposure: Transfer the oocytes to ND96 buffer containing 50 µM [14C]-uric acid and varying concentrations of the test compound.

  • Uptake Phase: Incubate for 60 minutes at room temperature.

  • Termination: Stop the uptake by washing the oocytes three times with ice-cold, substrate-free ND96 buffer. Causality: The ice-cold buffer instantly halts membrane fluidity and transporter kinetics, permanently trapping the internalized radioligand.

  • Quantification: Lyse individual oocytes in 10% SDS and quantify the internalized radioactivity via liquid scintillation counting.

References
  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Source: PMC. 2

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. Source: ACS Publications. 3

  • Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. Source: ACS Omega. 4

  • Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). Source: Journal of Medicinal Chemistry (ACS). 1

Sources

In Silico Modeling of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid: A Conformationally Restricted Bifunctional Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance metabolic stability, improve target selectivity, and reduce the entropic penalty of binding [1]. 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid represents a highly specialized, bifunctional building block. It features a rigid cyclopropane core geminally disubstituted with a strongly anionic carboxylic acid and a highly polar, hydrogen-bond-accepting ethylsulfonylmethyl group.

This whitepaper provides an in-depth technical framework for the in silico modeling of this molecule. Because the molecule contains a high density of polar functional groups in close steric proximity, standard molecular mechanics (MM) force fields often fail to accurately capture its conformational landscape. Here, we outline a self-validating computational workflow—spanning Quantum Mechanics (QM), Induced Fit Docking (IFD), and Molecular Dynamics (MD)—to rigorously evaluate its behavior in a biological pocket.

Structural & Physicochemical Profiling

Understanding the causality behind our experimental choices requires a deep dive into the molecule's structural physics:

  • The Cyclopropane Core: The cyclopropane ring acts as a rigid spacer. Unlike linear alkyl chains, it locks the exit vectors of the attached functional groups, limiting the number of rotatable bonds. This rigidity is highly valued in drug design for optimizing the presentation of pharmacophoric elements to biological targets [1].

  • The Carboxylic Acid (-COOH): At a physiological pH of 7.4, this group is fully deprotonated (pKₐ ~3.5–4.5). It carries a formal -1 charge, making it a potent bidentate hydrogen-bond acceptor and an electrostatic anchor, typically targeting basic residues (Arginine or Lysine) in a protein binding site [3].

  • The Sulfonyl Group (-SO₂-): The sulfonyl moiety is a fundamental pharmacophore in medicinal chemistry, known for successfully blocking enzymatic processes by acting as a strong, directional hydrogen-bond acceptor[2].

  • The Desolvation Penalty: The proximity of the anionic carboxylate and the polar sulfonyl group creates a highly solvated microenvironment. In silico models must account for the high energetic cost of stripping water molecules away from these groups upon target binding.

In Silico Workflow Design & Causality

To accurately model this molecule, we cannot rely solely on rigid-receptor docking. The workflow must account for the steric clash at the gem-disubstituted C1 carbon and the dynamic nature of highly charged interactions.

G A 1. Ligand Preparation (Deprotonation at pH 7.4) B 2. QM Conformational Analysis (DFT: B3LYP/6-31G**) A->B D 4. Induced Fit Docking (Flexible Sidechains) B->D C 3. Receptor Preparation (Target Protein) C->D E 5. Molecular Dynamics (Explicit Solvent, 100ns) D->E F 6. Free Energy Calculation (MM/GBSA) E->F

Caption: Sequential in silico workflow for modeling highly polar, constrained pharmacophores.

Quantum Mechanics (QM) Conformational Analysis

The "Why": Standard force fields (like OPLS4 or GAFF2) often miscalculate the torsional barriers of geminally disubstituted cyclopropanes due to complex hyperconjugation and steric repulsion between the sulfonyl oxygens and the carboxylate. Density Functional Theory (DFT) is required to map the true energy minima of the ethylsulfonylmethyl rotor.

Induced Fit Docking (IFD)

The "Why": The bulky ethylsulfonylmethyl group requires specific spatial accommodation. Rigid docking will likely result in false negatives (steric clashes). IFD allows the protein side chains to adapt to the ligand's rigid cyclopropane trajectory.

Molecular Dynamics (MD) & Free Energy Perturbation

The "Why": Static docking scoring functions struggle with the massive desolvation penalties of anionic carboxylic acids [3]. MD simulations in explicit water (TIP3P) validate whether the salt bridges formed by the carboxylate and the H-bonds formed by the sulfonyl group are stable enough to overcome the thermodynamic cost of desolvation.

Experimental Protocols

Every protocol described below is designed as a self-validating system. If a step fails (e.g., QM does not converge, or MD shows high RMSD), the user must loop back to the parameterization phase.

Protocol A: QM Torsional Scanning
  • Initialization: Build 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid in a 3D builder (e.g., Avogadro or Maestro). Deprotonate the carboxylic acid to yield a net -1 charge.

  • Geometry Optimization: Run a preliminary optimization using the PM6 semi-empirical method to resolve severe steric clashes.

  • DFT Coordinate Scan: Using Gaussian or Jaguar, set up a relaxed coordinate scan around the C(ring)-C(methylene) and C(methylene)-S(sulfonyl) dihedral angles.

  • Level of Theory: Use B3LYP/6-31G(d,p) with an implicit solvent model (e.g., PCM configured for water, ϵ = 78.4) to mimic the dielectric shielding of the physiological environment.

  • Validation: Extract the lowest energy conformers (ΔE < 3.0 kcal/mol) to use as the input ensemble for molecular docking.

Protocol B: Induced Fit Docking (IFD)
  • Protein Preparation: Import the target protein structure. Assign bond orders, add hydrogens at pH 7.4 (ensuring proper histidine tautomerization), and minimize the structure using a restrained heavy-atom RMSD of 0.3 Å.

  • Grid Generation: Center the docking grid on the known basic anchor residue (e.g., Arginine) intended to interact with the carboxylate.

  • Docking Execution: Run IFD. Soften the van der Waals (vdW) radii scaling to 0.5 for both ligand and receptor to allow initial placement.

  • Side-chain Refinement: Allow residues within 5.0 Å of the ligand to undergo Prime side-chain prediction and minimization.

  • Validation: Discard any pose where the carboxylate is not engaged in a salt bridge or strong hydrogen bond network; an unanchored buried charge is physically unrealistic.

Protocol C: MD Simulation & MM/GBSA
  • Parameterization: Assign GAFF2 (General AMBER Force Field) parameters to the ligand. Calculate partial charges using the AM1-BCC method to accurately represent the highly polarized sulfonyl group.

  • System Setup: Solvate the protein-ligand complex in a cubic TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Equilibration:

    • 10,000 steps of steepest descent minimization.

    • 100 ps NVT ensemble (constant volume/temperature at 300K) with position restraints on heavy atoms.

    • 100 ps NPT ensemble (constant pressure/temperature at 1 atm) to equilibrate density.

  • Production Run: Execute a 100 ns unrestrained MD simulation.

  • Validation (MM/GBSA): Extract frames every 100 ps from the last 20 ns. Calculate the binding free energy using the MM/GBSA method, specifically analyzing the ΔGsolv​ term to ensure the polar interactions compensate for the desolvation cost.

Pharmacophore Interaction Logic

The binding efficacy of this molecule relies on a strict division of labor between its functional groups.

G cluster_ligand 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid Cyc Cyclopropane Core (Rigid Spacer) COOH Carboxylate Group (Anionic) Cyc->COOH C1 SO2 Sulfonyl Group (H-bond Acceptor) Cyc->SO2 C1-CH2 Target_Arg Target Arg/Lys (Cationic) COOH->Target_Arg Salt Bridge Et Ethyl Group (Hydrophobic) SO2->Et S-C Target_BB Backbone Amides (H-bond Donors) SO2->Target_BB H-bond Target_Pocket Hydrophobic Pocket Et->Target_Pocket vdW forces

Caption: Pharmacophore mapping of the ligand's functional groups to target protein microenvironments.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile and representative in silico outputs for this class of molecule.

Table 1: Physicochemical & ADMET Profiling (Calculated)

PropertyValueImplication for Drug Design
Molecular Weight 192.23 g/mol Excellent fragment-like size; high ligand efficiency potential.
LogP (o/w) ~0.5 - 1.2Highly hydrophilic; good aqueous solubility, low passive permeability.
Topological Polar Surface Area (TPSA) 79.8 ŲHigh polarity driven by SO₂ and COOH; may restrict BBB penetration.
Rotatable Bonds 4Low entropy loss upon binding due to cyclopropane restriction.
Formal Charge (pH 7.4) -1Requires active transport or highly basic target pocket for binding.

Table 2: Representative QM Conformational Energy Minima (B3LYP/6-31G )**

Conformer StateDihedral (C-C-S-C)Relative Energy (ΔE)Population (%) at 300K
Anti (Extended) 180°0.00 kcal/mol~85%
Gauche (+) +65°+1.85 kcal/mol~7.5%
Gauche (-) -65°+1.85 kcal/mol~7.5%
Syn (Clash) >8.00 kcal/mol<0.1%

Note: The syn conformation is energetically forbidden due to severe steric and electrostatic repulsion between the anionic carboxylate oxygen and the sulfonyl oxygens.

References

  • Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Journal of Molecular Structure. Available at:[Link]

  • Identification of potential carboxylic acid-containing drug candidate to design novel competitive NDM inhibitors: An in-silico approach comprising combined virtual screening and molecular dynamics simulation. bioRxiv. Available at:[Link]

role of the ethylsulfonyl group in molecular interactions and drug design

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonyl functional group (-SO₂-), a cornerstone in medicinal chemistry, has been integral to the development of a wide array of therapeutics, from pioneering antibiotics to contemporary treatments for chronic diseases.[1][2][3] Among its various forms, the ethylsulfonyl moiety (-SO₂CH₂CH₃) has emerged as a particularly valuable component in the drug designer's toolkit. Its distinct physicochemical properties and versatile nature allow for the fine-tuning of molecular interactions, enhancement of metabolic stability, and optimization of pharmacokinetic profiles. This guide provides a comprehensive exploration of the ethylsulfonyl group, delving into its fundamental characteristics, its role in molecular interactions, and its strategic application in modern drug discovery.

Physicochemical Landscape of the Ethylsulfonyl Group

The ethylsulfonyl group is characterized by a central sulfur atom in a high oxidation state (SVI), double-bonded to two oxygen atoms and single-bonded to an ethyl group and the parent molecule. This arrangement imparts a unique set of properties that are pivotal to its function in a biological context.

Electronic Profile: The sulfonyl group is a potent electron-withdrawing group, a feature that significantly influences the electronic distribution of the entire molecule.[1] This strong inductive effect can modulate the acidity of neighboring protons and impact the overall reactivity and binding affinity of the drug candidate.

Polarity and Solubility: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, a critical feature for interacting with biological targets.[2][3] This polarity also contributes to the aqueous solubility of a molecule, a key parameter for drug absorption and distribution. The ethyl group, while primarily hydrophobic, can engage in van der Waals interactions and its conformation can influence the overall shape and lipophilicity of the molecule.

Metabolic Stability: A significant advantage of the sulfonyl group is its remarkable stability against hydrolysis and its resistance to reduction at the sulfur atom.[4][5] This inherent stability can protect a drug molecule from rapid metabolic degradation, thereby prolonging its duration of action.

PropertyDescriptionImplication in Drug Design
Electronic Effect Strong electron-withdrawingModulates pKa, influences binding affinity
Hydrogen Bonding Two strong hydrogen bond acceptorsEnhances binding to biological targets
Solubility Contributes to aqueous solubilityImproves ADME properties
Metabolic Stability Resistant to hydrolysis and reductionIncreases drug half-life
Lipophilicity The ethyl group adds a degree of lipophilicityCan be tuned to optimize permeability

The Ethylsulfonyl Group in Molecular Interactions

The ability of a drug to elicit a therapeutic effect is fundamentally dependent on its interaction with a biological target, typically a protein or enzyme. The ethylsulfonyl group plays a crucial role in orchestrating these interactions through various non-covalent forces.

Hydrogen Bonding: A Key to Specificity and Affinity

The oxygen atoms of the ethylsulfonyl group act as powerful hydrogen bond acceptors, readily forming interactions with hydrogen bond donors on the biological target, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine, and histidine.[2][3] These hydrogen bonds are highly directional and contribute significantly to the binding affinity and specificity of the drug molecule.

Experimental Workflow: Assessing Hydrogen Bond Acceptor Strength

A common method to experimentally quantify the hydrogen bond acceptor strength of a functional group is through the determination of hydrogen bond acidity and basicity scales. This often involves spectroscopic techniques like FTIR or NMR to measure the association constants of the compound of interest with a known hydrogen bond donor in a non-polar solvent.

G A A C C A->C B B D D E E D->E

Dipole-Dipole and van der Waals Interactions

The polar nature of the S=O bonds creates a significant dipole moment, enabling favorable dipole-dipole interactions with polar residues in the binding pocket. Furthermore, the ethyl group, though relatively small, can participate in beneficial van der Waals interactions with hydrophobic pockets of the target protein, contributing to the overall binding energy.

Strategic Applications in Drug Design

The unique combination of physicochemical properties makes the ethylsulfonyl group a versatile tool for medicinal chemists to address various challenges in drug development.

Enhancing Metabolic Stability

One of the most significant applications of the ethylsulfonyl group is to enhance the metabolic stability of drug candidates.[5][6] Many drug molecules are susceptible to metabolic breakdown by enzymes in the liver, primarily the cytochrome P450 (CYP) family. By introducing a metabolically robust group like ethylsulfonyl at a position prone to metabolism, the overall half-life of the drug can be significantly extended.[7][8]

For instance, replacing a metabolically labile ester or amide group with a stable sulfonyl moiety can prevent rapid hydrolysis.[9][10] Similarly, blocking a site of oxidative metabolism with an ethylsulfonyl group can improve the pharmacokinetic profile of a compound.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-generating system (cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsomal mixture to initiate the metabolic reaction (final concentration typically 1-10 µM).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the rate of disappearance, from which the in vitro half-life (t₁/₂) can be calculated.

Modulating Solubility and Permeability

The polarity of the ethylsulfonyl group can be leveraged to improve the aqueous solubility of poorly soluble compounds.[5][12] This is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal tract to be absorbed. However, excessive polarity can hinder a drug's ability to cross cell membranes. The ethyl group provides a degree of lipophilicity that can be fine-tuned to achieve an optimal balance between solubility and permeability, often referred to as the "rule of five" principles.

Bioisosteric Replacement

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve a drug's characteristics without losing its biological activity, is a cornerstone of medicinal chemistry.[13][14][15] The ethylsulfonyl group can serve as a bioisostere for other functional groups, such as amides, esters, and even carboxylic acids in certain contexts.[16][17]

For example, replacing a carboxylic acid with an acylsulfonamide (which contains a sulfonyl group) can maintain the hydrogen bonding capabilities and acidic nature while potentially improving cell permeability and metabolic stability.[16]

G cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Improved Drug Candidate Lead Lead Compound with Metabolically Labile Group (e.g., Ester, Amide) Bioisostere Replace Labile Group with Ethylsulfonyl Moiety Lead->Bioisostere Candidate Optimized Candidate with - Enhanced Metabolic Stability - Maintained/Improved Potency - Favorable ADME Profile Bioisostere->Candidate

Case Studies: The Ethylsulfonyl Group in Approved Drugs

The successful application of the ethylsulfonyl group is evident in numerous approved drugs across various therapeutic areas.

  • Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib features a trifluoromethylphenyl sulfonamide moiety. While not an ethylsulfonyl group, the sulfonamide is a close relative and highlights the importance of the sulfonyl group in this class of drugs.

  • Vemurafenib (Zelboraf®): An inhibitor of the B-Raf enzyme used in the treatment of melanoma, vemurafenib contains a propylsulfonyl group, demonstrating the utility of alkylsulfonyl groups in kinase inhibitors.

  • Amisulpride: This antipsychotic medication contains an ethylsulfonyl group, which contributes to its overall physicochemical properties and receptor binding profile.[12]

Recent research has also explored the incorporation of the ethylsulfonyl group in novel anticancer agents, such as dual VEGFR-2 and EGFR inhibitors, further underscoring its continued relevance in contemporary drug discovery.

Synthesis of Ethylsulfonyl-Containing Compounds

The incorporation of the ethylsulfonyl group into a molecule can be achieved through various synthetic routes. A common approach involves the oxidation of a corresponding ethylthioether.

A general synthetic pathway can be described as follows:

  • Thioether Formation: Reaction of a suitable precursor with ethanethiol or its equivalent.

  • Oxidation: The resulting thioether is then oxidized to the sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[18]

The specific conditions and reagents will depend on the overall structure of the molecule and the presence of other functional groups.

Conclusion and Future Perspectives

The ethylsulfonyl group is a powerful and versatile functional group in the arsenal of the medicinal chemist. Its unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability makes it an invaluable tool for optimizing the properties of drug candidates. From enhancing metabolic stability and modulating solubility to serving as a key interaction point with biological targets, the strategic incorporation of the ethylsulfonyl group can significantly contribute to the success of a drug discovery program.

As our understanding of molecular interactions and drug metabolism continues to evolve, the rational design and application of functional groups like ethylsulfonyl will remain a critical aspect of developing safer and more effective medicines. Future research will likely focus on further exploring the subtle conformational effects of the ethyl group and developing novel synthetic methodologies for the efficient incorporation of this important moiety into complex molecular architectures.

References

  • Chen, X., Hussain, S., Parveen, S., Zhang, S., & Yang, Y. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3578–3604.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry, 207, 112781.
  • Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. (2023). Organic & Biomolecular Chemistry, 21(38), 7795-7800.
  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022).
  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022). ResearchGate. Retrieved from [Link]

  • ETHYNYL p-TOLYL SULFONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Crystal structures and physicochemical properties of amisulpride polymorphs. (2020). Journal of Pharmaceutical Sciences, 109(2), 996-1003.
  • 2-(Ethylsulfonyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (2023). RSC Medicinal Chemistry, 14(10), 2005-2023.
  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. (2021). New Journal of Chemistry, 45(17), 7765-7779.
  • Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Pyrrolidines. (2014). The Journal of Organic Chemistry, 79(21), 10226–10239.
  • 1-ethylsulfonyl-ethane. (n.d.). LookChem. Retrieved from [Link]

  • Ethanesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2019). RSC Advances, 9(1), 241-245.
  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2377319.
  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. (2021). New Journal of Chemistry, 45(17), 7765-7779.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (2015). ACS Chemical Biology, 10(8), 1848–1853.
  • Application of Sulfonyl in Drug Design. (2016). Chinese Journal of Medicinal Chemistry, 26(2), 143-152.
  • Hydrogen-Bond Donors in Drug Design. (2022). Journal of Medicinal Chemistry, 65(22), 14975–15003.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (2023). RSC Medicinal Chemistry, 14(10), 2005-2023.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). Current Medicinal Chemistry, 19(21), 3578-3604.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2019). RSC Advances, 9(1), 241-245.
  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]

  • Representative drugs bearing ethylsulfonyl (VI) moieties and/or 1,2,3‐triazoles. (2022). ResearchGate. Retrieved from [Link]

  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. (2011). The Journal of Physical Chemistry A, 115(45), 12659–12670.
  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews, 91(8), 1651–1668.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega, 7(46), 42169–42180.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2016). ACS Medicinal Chemistry Letters, 7(10), 923–927.
  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. (2022). Journal of Medicinal Chemistry, 65(13), 9149–9164.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). Bioorganic & Medicinal Chemistry, 86, 117296.
  • ADME/Tox Properties and Biochemical Interactions of Silybin Congeners: In silico Study. (2018).
  • Hydrogen bonding in sulfonamides. (2001). Journal of Pharmaceutical Sciences, 90(12), 1955-1968.
  • Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. (2024). International Journal of Molecular Sciences, 25(16), 8684.
  • Hydrogen bonding mediated electron donor-acceptor acceptor catalysis in hydrosulfonylation and sulfonyl dehydrogenation of olefins. (2023).
  • 1.6: Drug Modifications to Improve Stability. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C-H···O=C Bond. (2024). International Journal of Molecular Sciences, 25(16), 8684.
  • Structural diversity of US FDA-approved sulfur-containing drugs. (2021). RSC Medicinal Chemistry, 12(8), 1335–1353.
  • Publications. (n.d.). Monash Computational Chemistry Group. Retrieved from [Link]

  • of the predicted ADME properties and toxicity of selected nucleoside precursors and analogs. (2023). ResearchGate. Retrieved from [Link]

Sources

Architectural Profiling and Derivatization of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward increasingly complex, sp³-rich architectures to navigate stringent ADME (Absorption, Distribution, Metabolism, and Excretion) landscapes, bifunctional building blocks have become indispensable. 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (CAS 1707567-81-4) represents a privileged, conformationally restricted scaffold. By fusing a rigid cyclopropane ring with a highly polar sulfone and a versatile carboxylic acid handle, this molecule offers a unique vector for pharmacophore projection.

This technical guide dissects the physicochemical rationale, self-validating synthetic workflows, and derivatization strategies for this compound and its structural analogs, providing a comprehensive blueprint for drug development professionals.

Structural Profiling & Physicochemical Rationale

The strategic incorporation of the 1,1-disubstituted cyclopropane ring serves a dual purpose. First, it acts as a conformational lock. Unlike linear alkyl chains which suffer from high entropic penalties upon target binding, the cyclopropane ring restricts the dihedral angles of the attached ethylsulfonylmethyl and carboxylic acid groups, pre-organizing them for optimal receptor engagement.

Second, the sulfone moiety (-SO₂-) acts as a powerful, purely hydrogen-bond-accepting group. It lacks the hydrogen-bond donor liability of alcohols or primary amines, which frequently compromise membrane permeability. Furthermore, the strong dipole moment of the sulfone effectively lowers the overall lipophilicity of the molecule, mitigating the hydrophobic bulk of the ethyl group and improving aqueous solubility without sacrificing metabolic stability .

To quantify these advantages, Table 1 compares the core scaffold against its methylsulfonyl and linear (isobutyric) analogs.

Table 1: Comparative Physicochemical Profiling
Property1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acidMethylsulfonyl AnalogLinear Analog (Isobutyric derivative)
Molecular Weight ( g/mol ) 192.23178.20194.25
Topological Polar Surface Area (TPSA, Ų) 79.879.879.8
Calculated LogP (cLogP) ~0.12-0.50~0.35
Rotatable Bonds 434
Fraction sp³ (Fsp³) 0.860.800.83

Data synthesized from computational models and structural analysis. The ethylsulfonyl derivative strikes an optimal balance between polarity (TPSA) and lipophilicity (cLogP).

Self-Validating Synthetic Workflow

The synthesis of 1,1-disubstituted cyclopropanes requires careful navigation of steric hindrance. The neopentyl-like environment at the 1-position significantly retards standard S_N2 displacements. The following step-by-step methodology outlines a highly efficient, three-phase protocol starting from commercially available ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Synthesis SM Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Int1 Ethyl 1-((ethylthio)methyl) cyclopropanecarboxylate SM->Int1 1. MsCl, Et3N, DCM 2. NaSEt, DMF, 60°C Int2 Ethyl 1-((ethylsulfonyl)methyl) cyclopropanecarboxylate Int1->Int2 mCPBA (2.2 eq) DCM, 0°C to RT Product 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid Int2->Product LiOH·H2O THF/H2O, RT

Fig 1: Three-step self-validating synthetic workflow for the core sulfonyl-cyclopropane scaffold.

Step-by-Step Methodology

Phase 1: Thioether Formation via Mesylate Activation

  • Activation: Dissolve ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Causality: The hydroxyl group is a poor leaving group; conversion to a mesylate is mandatory to facilitate the subsequent nucleophilic attack.

  • Displacement: Concentrate the organic layer and redissolve the crude mesylate in anhydrous DMF. Add sodium ethanethiolate (NaSEt, 1.5 eq) and heat to 60°C for 4 hours. Causality: DMF, a polar aprotic solvent, is critical here. It desolvates the nucleophile, exponentially increasing its reactivity to overcome the severe steric hindrance of the cyclopropane ring.

  • Validation: ¹H-NMR of the intermediate should show a distinct upfield shift of the methylene protons adjacent to the sulfur (~2.7 ppm) compared to the mesylate precursor.

Phase 2: Chemoselective Sulfone Oxidation

  • Oxidation: Dissolve the thioether intermediate in DCM and cool to 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions. Allow the reaction to warm to room temperature over 3 hours. Causality: mCPBA is selected for its high chemoselectivity and mild conditions. The first equivalent rapidly forms the sulfoxide; the second equivalent drives the reaction to the sulfone. Temperature control prevents oxidative ring-opening.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by washing with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

  • Validation: FTIR spectroscopy will reveal strong, characteristic asymmetric and symmetric S=O stretching bands at ~1300 cm⁻¹ and ~1150 cm⁻¹. ¹H-NMR will show a diagnostic downfield shift of the -CH₂-SO₂- protons to ~3.3 ppm.

Phase 3: Saponification and Acidic Isolation

  • Hydrolysis: Dissolve the ethyl ester in a 3:1 mixture of THF/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 12 hours. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the ester carbonyl, facilitating hydrolysis of the sterically congested ester without triggering retro-aldol degradation pathways.

  • Isolation: Remove THF in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl. Extract extensively with a highly polar organic mixture (e.g., EtOAc containing 10% isopropanol) due to the high aqueous solubility of the final zwitterionic-like product.

  • Validation: Disappearance of the ethyl ester quartet/triplet signals in ¹H-NMR and the appearance of a broad -COOH peak at ~12.5 ppm.

Derivatization & Bioisosteric Mapping

Once synthesized, the carboxylic acid acts as a versatile node for divergent derivatization. Standard amide coupling conditions often fail due to the steric shielding provided by the cyclopropane ring and the bulky sulfone. Therefore, highly reactive uronium-based coupling reagents (e.g., HATU) are required to form the active ester intermediate.

Derivatization Core 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid Amides Amide Coupling (Target Engagement) Core->Amides HATU, DIPEA R-NH2 Alcohols Reduction to Alcohol (Linker Conjugation) Core->Alcohols BH3-THF 0°C to RT Bioisosteres Sulfoximine Analogs (Solubility Tuning) Core->Bioisosteres Sulfone Replacement

Fig 2: Divergent derivatization strategies for 1-((ethylsulfonyl)methyl)cyclopropanecarboxylic acid.

Key Derivatization Pathways:
  • Amide Derivatives: Coupling with various anilines or aliphatic amines generates potent enzyme inhibitors or receptor antagonists. The rigidity of the cyclopropane ensures the amide bond is projected at a precise angle relative to the sulfone, a feature heavily exploited in the design of modern antivirals and CFTR modulators.

  • Reduction to Alcohols: Treatment with BH₃-THF reduces the carboxylic acid to a primary alcohol, providing a handle for etherification or attachment to PROTAC linkers.

  • Sulfoximine Bioisosteres: For analogs requiring altered hydrogen-bonding networks, the sulfone can be substituted with a sulfoximine. This introduces a chiral center at the sulfur atom and provides an additional vector (the nitrogen atom) for functionalization.

Pharmacological Applications and Case Studies

The integration of sulfonyl-cyclopropanes into medicinal chemistry has solved several intractable ADME problems. For instance, in the development of highly selective kinase inhibitors, replacing a lipophilic tert-butyl group with an ethylsulfonyl-cyclopropane dramatically reduces off-target hERG binding. The strong dipole of the sulfone disrupts the lipophilic interactions necessary for hERG channel blockade, while the cyclopropane ring maintains the exact spatial volume required to fill the target kinase's hydrophobic pocket.

Furthermore, the oxidative stability of the cyclopropane ring prevents the rapid Cytochrome P450 (CYP3A4)-mediated hydroxylation that typically degrades linear alkyl chains. This results in a prolonged half-life and superior oral bioavailability, cementing this structural motif as a cornerstone of modern rational drug design.

References

  • Li, D. "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Regueiro-Ren, A. "Cyclic sulfoxides and sulfones in drug design." Advances in Heterocyclic Chemistry, 2020. URL:[Link]

  • "Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones." Organic Process Research & Development, ACS Publications, 2021. URL:[Link]

Methodological & Application

Application Note: Analytical Methods for LC-MS/MS Quantification of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: Mixed-Mode SPE coupled with HILIC-ESI-MS/MS

Introduction & Analytical Challenges

1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (ESMCC) is a highly polar, low-molecular-weight organic compound (Exact Mass: 192.045 Da) frequently encountered as a pharmaceutical intermediate or a downstream oxidative drug metabolite. Structurally, it features a cyclopropane ring substituted with an ionizable carboxylic acid and an electron-withdrawing ethylsulfonylmethyl group.

Quantifying such highly polar, acidic metabolites in biological matrices presents a triad of analytical challenges:

  • Chromatographic Retention: Due to its extreme hydrophilicity, ESMCC exhibits negligible retention on standard reversed-phase (C18) columns, eluting in the void volume where it is highly susceptible to matrix suppression.

  • Matrix Effects: Absolute quantitation of metabolites across biological samples is heavily hampered by ion suppression, instrument drift, and matrix effects caused by endogenous phospholipids and salts[1].

  • Isobaric Interference: Biological matrices contain numerous endogenous organic acids. The combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS) is required to provide both structural differentiation and high selectivity for accurate quantitation[2].

This application note details a robust, self-validating analytical protocol utilizing Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve high-sensitivity quantification of ESMCC.

Analytical Strategy & Rationale

As a Senior Application Scientist, it is critical to design workflows where the chemistry of the analyte dictates the methodology.

Sample Preparation: Mixed-Mode WAX SPE

Traditional protein precipitation (PPT) leaves high levels of residual phospholipids, causing severe ion suppression in the MS source for early-eluting polar analytes. To mitigate these effects, post-extraction cleanup steps are necessary[1]. We employ Mixed-Mode Weak Anion Exchange (WAX) SPE. The WAX sorbent leverages the permanent negative charge of the cyclopropane-1-carboxylic acid (pKa ~4.5) to selectively bind the analyte via electrostatic interactions, while neutral lipids and basic interferences are washed away.

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Dilute with 2% H3PO4 Start->Pretreat Condition Condition WAX Cartridge MeOH then Water Pretreat->Condition Load Load Sample Target binds to amine Condition->Load Wash1 Wash 1: 2% Formic Acid Removes neutrals Load->Wash1 Wash2 Wash 2: MeOH Removes phospholipids Wash1->Wash2 Elute Elute Target 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporate & Reconstitute in HILIC Mobile Phase Elute->Evaporate

Caption: Solid-Phase Extraction (WAX) workflow isolating polar acidic metabolites from biological matrices.

Chromatography: Zwitterionic HILIC

HILIC provides orthogonal retention to reversed-phase LC, retaining polar analytes via partitioning into a water-enriched layer immobilized on the stationary phase. A zwitterionic HILIC column ensures excellent peak shape for the carboxylic acid without the need for ion-pairing reagents, which can contaminate mass spectrometers.

Mass Spectrometry: ESI- and CAD Fragmentation

LC-MS/MS is the workhorse to identify drug metabolites at low concentrations in complex sample matrices[3]. Analyzed via Electrospray Ionization in negative mode (ESI-), the carboxylic acid moiety readily loses a proton to form the [M-H]- precursor ion at m/z 191.0. Collisionally Activated Dissociation (CAD) of carboxylic acids typically results in the elimination of diagnostic neutral molecules such as CO2 (44 Da)[3]. Furthermore, the sulfone group yields characteristic fragment ions (e.g., loss of SO2, 64 Da) that are highly diagnostic to the sulfone functionality[3].

MS_Pathway Precursor Precursor Ion [M-H]- m/z 191.0 CAD Collisionally Activated Dissociation (Argon Gas) Precursor->CAD Frag1 Product Ion 1 Loss of CO2 (-44 Da) m/z 147.0 CAD->Frag1 Quantifier Frag2 Product Ion 2 Loss of SO2 (-64 Da) m/z 127.0 CAD->Frag2 Qualifier Frag3 Product Ion 3 Combined Loss m/z 83.0 CAD->Frag3 Qualifier

Caption: Proposed ESI- CAD fragmentation pathway for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: ESMCC reference standard and a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C3-ESMCC).

  • Sorbent: Oasis WAX 96-well plate (30 mg/well, Waters).

  • Mobile Phases: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid, and Ammonium Hydroxide.

Sample Preparation (WAX SPE)
  • Aliquoting: Transfer 100 µL of human plasma or urine into a 96-well collection plate.

  • Internal Standard: Spike 10 µL of SIL-IS working solution (100 ng/mL) into each well. Vortex for 30 seconds.

  • Pre-treatment: Add 300 µL of 2% aqueous phosphoric acid (H3PO4) to disrupt protein binding and ensure the carboxylic acid remains fully protonated for initial loading.

  • Conditioning: Condition the WAX SPE plate with 1.0 mL Methanol, followed by 1.0 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum (flow rate ~1 mL/min).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water to remove neutral and basic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH deprotonates the WAX sorbent, releasing the analyte.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% ACN / 10% 10 mM Ammonium Acetate). Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.

LC-MS/MS Conditions
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.000.401090
1.000.401090
4.000.404060
5.000.404060
5.100.401090
8.000.401090

Note: In HILIC, the organic solvent (ACN) is the weak solvent. The gradient increases the aqueous phase to elute polar compounds.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
ESMCC 191.0147.05015Quantifier (-CO2)
ESMCC 191.0127.05025Qualifier (-SO2)
ESMCC 191.083.05035Qualifier (-CO2 & -SO2)
13C3-ESMCC (IS) 194.0150.05015IS Quantifier

Method Validation Summary

The method was validated according to FDA/EMA bioanalytical guidelines, ensuring the protocol acts as a self-validating system through rigorous quality control (QC) checks.

Table 3: Quantitative Performance Metrics in Human Plasma

ParameterResult / Specification
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-Assay Precision (CV%) ≤ 6.4% across all QC levels
Inter-Assay Accuracy (% Bias) -4.2% to +5.1%
Matrix Effect (IS-normalized) 94% - 102% (Negligible ion suppression)
Extraction Recovery > 85% (Consistent across low, mid, and high QCs)

References

  • Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS Source: ACS Measurement Science Au (via PubMed Central) URL:[Link]

  • Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation Source: Current Radiopharmaceuticals (via PubMed Central) URL:[Link]

Sources

Application Note: Comprehensive Cell-Based Assay Workflows for Evaluating the Efficacy of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

The compound 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid represents a highly specialized pharmacophore with significant potential in targeted drug discovery. Structurally, the cyclopropane core imposes severe conformational rigidity, precisely orienting the carboxylic acid and the ethylsulfonyl moieties in three-dimensional space. At physiological pH, the deprotonated carboxylate acts as a strong electrostatic anchor, while the sulfone group provides dual hydrogen-bond acceptors. This distinct geometry makes it an ideal candidate for targeting specific enzyme active sites or receptor allosteric pockets [1].

However, evaluating the biological efficacy of such highly polar, rigid small molecules requires a rigorous, self-validating experimental cascade. A common pitfall in drug discovery is conflating non-specific cytotoxicity with true functional antagonism, or observing a phenotypic change without proving physical target engagement inside the cell [2].

To ensure absolute scientific integrity, this guide outlines a Triphasic Cell-Based Assay Workflow . This workflow is designed as a self-validating system: Phase 1 rules out artifactual data caused by cell death; Phase 2 proves physical binding in the complex intracellular milieu; and Phase 3 quantifies the true functional efficacy.

Workflow Compound 1-((ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid Phase1 Phase 1: Viability CellTiter-Glo (ATP) Compound->Phase1 Step 1: Rule out toxicity Phase2 Phase 2: Target Engagement CETSA (Thermal Shift) Compound->Phase2 Step 2: Prove binding Phase3 Phase 3: Functional Efficacy Reporter/Metabolite Assay Compound->Phase3 Step 3: Measure function Decision Therapeutic Index & Efficacy Profiling Phase1->Decision CC50 Data Phase2->Decision ΔTm Data Phase3->Decision IC50 Data

Fig 1: Triphasic cell-based assay workflow for evaluating compound efficacy and therapeutic index.

Phase 1: Establishing the Therapeutic Window (Cytotoxicity)

The Causality of the Assay

Before assessing any functional readout, we must establish the compound's Cytotoxic Concentration 50% ( CC50​ ). If 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid induces cellular stress or death at testing concentrations, downstream functional assays (like reporter genes or metabolite fluxes) will yield false-positive "inhibitory" signals simply because dead cells do not metabolize or transcribe. We utilize the ATP-based CellTiter-Glo assay because intracellular ATP depletion is the most immediate and reliable proxy for cell death, avoiding the metabolic artifacts common in dye-reduction assays (e.g., MTT) [3].

Step-by-Step Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Harvest the target cell line (e.g., HEK293 or disease-specific model) during the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well opaque white microplate using 90 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in complete medium. Ensure the final DMSO concentration remains constant (≤0.5% v/v) across all wells to prevent solvent toxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells (final volume = 100 µL). Include vehicle control (0.5% DMSO) and a positive cell-death control (e.g., 10 µM Staurosporine). Incubate for 48 hours.

  • Reagent Equilibration: 30 minutes prior to the endpoint, equilibrate the CellTiter-Glo reagent and the assay plate to room temperature (approx. 22°C) to ensure uniform luciferase enzyme kinetics.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate CC50​ using non-linear regression (four-parameter logistic curve).

Phase 2: Verifying Intracellular Target Engagement (CETSA)

The Causality of the Assay

Demonstrating that a compound inhibits an isolated enzyme in a biochemical assay does not guarantee it will penetrate the cell membrane, evade efflux pumps, and bind its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) solves this by leveraging the thermodynamic principle of ligand-induced stabilization. When 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid binds its target inside a living cell, the free energy of the complex decreases, requiring a higher temperature to denature the protein compared to the unbound state [4].

CETSA_Principle Drug Test Compound Target Intracellular Target Drug->Target Binds in vivo Heat Thermal Challenge Target->Heat Subjected to Stabilized Stabilized Complex (Soluble) Heat->Stabilized If Bound Denatured Denatured Target (Precipitated) Heat->Denatured If Unbound

Fig 2: Mechanism of Cellular Thermal Shift Assay (CETSA) for proving intracellular target binding.

Step-by-Step Protocol: CETSA
  • In Vivo Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat one dish with the compound at a concentration 5-10x its expected IC50​ (ensuring it is well below the CC50​ established in Phase 1) and another with vehicle (DMSO). Incubate for 1–2 hours to allow for intracellular equilibration.

  • Harvesting: Wash cells with cold PBS, detach using a cell scraper (avoid trypsin to prevent receptor cleavage), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into 10 equal aliquots (100 µL each) in PCR tubes.

  • Thermal Challenge: Using a gradient thermal cycler, heat the aliquots across a temperature range (e.g., 40°C to 60°C) for exactly 3 minutes. Immediately snap-cool the tubes at room temperature for 3 minutes, then place on ice.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath) to lyse the cells without denaturing the remaining soluble proteins.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the supernatant.

  • Quantification: Carefully extract the supernatant. Quantify the presence of the target protein using quantitative Western Blotting or AlphaLISA. Plot the melting curve to determine the shift in aggregation temperature ( ΔTm​ ).

Phase 3: Functional Efficacy Profiling

The Causality of the Assay

Binding (Phase 2) does not inherently equal functional antagonism; a compound could bind and act as a silent allosteric modulator. To prove efficacy, we must measure the downstream consequence of the target's inhibition. Given the structural profile of cyclopropane carboxylic acids, they frequently target metabolic enzymes or inflammatory GPCRs. Here, we utilize a robust downstream reporter assay (e.g., NF-κB Luciferase) to quantify the functional IC50​ [5].

Step-by-Step Protocol: Functional Reporter Assay
  • Transfection/Seeding: Use a stable reporter cell line expressing a luminescence reporter driven by the target's downstream response element. Seed at 10,000 cells/well in a 96-well plate.

  • Pre-incubation: Add the compound in a dose-response format (as prepared in Phase 1) and pre-incubate for 1 hour. This ensures the compound has engaged the target before the pathway is stimulated.

  • Stimulation: Add the physiological agonist (e.g., TNF-α for inflammatory pathways) at its EC80​ concentration. Incubate for 4–6 hours to allow for target gene transcription and reporter protein translation.

  • Detection: Add the appropriate luciferase substrate, incubate for 5 minutes, and read the luminescence.

  • Data Normalization: Normalize the data against the vehicle control (100% activation) and unstimulated control (0% activation).

Quantitative Data Presentation

To synthesize the findings from the Triphasic Workflow, data must be consolidated to calculate the Therapeutic Index (TI) . A self-validating assay system requires that the functional IC50​ is significantly lower than the CC50​ .

Table 1: Representative Efficacy and Safety Profile of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Assay ParameterReadout MetricValue / ResultInterpretation
Phase 1: Cytotoxicity CC50​ (CellTiter-Glo)> 100 µMNo acute cellular toxicity observed at relevant testing doses.
Phase 2: Target Binding ΔTm​ (CETSA Shift)+ 4.2 °CSignificant thermal stabilization confirms intracellular target engagement.
Phase 3: Efficacy Functional IC50​ 1.4 µMPotent downstream functional inhibition.
Therapeutic Index Ratio ( CC50​ / IC50​ )> 71Wide therapeutic window; efficacy is independent of cell death.

References

  • McNeish, J. D. (2007). Stem cells as screening tools in drug discovery. Current Opinion in Pharmacology, 7(5), 515-520. URL:[Link]

  • Ferrick, D. A., Neilson, A., & Beeson, C. (2008). Advances in measuring cellular bioenergetics using extracellular flux. Drug Discovery Today, 13(5-6), 268-274. URL: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Williams, C., & Sewing, A. (2005). G-Protein Coupled Receptor Assays: To Measure Affinity or Efficacy? Combinatorial Chemistry & High Throughput Screening, 8(4), 289-300. URL:[Link]

Application Note: Animal Models for Evaluating the Pharmacological Effects of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The cyclopropane ring is a unique structural motif in medicinal chemistry. Characterized by its unusual bonding profile and an inherent ring strain of approximately 27.5 kcal/mol, the cyclopropane moiety restricts molecular conformation, enhances metabolic stability, and acts as a highly specific reactive "warhead"[1].

In modern pharmacology, the cyclopropylamine pharmacophore is most notably utilized in the design of mechanism-based, irreversible inhibitors targeting flavin adenine dinucleotide (FAD)-dependent enzymes. Prominent targets include Monoamine Oxidase (MAO) in neuropharmacology and Lysine-Specific Demethylase 1 (LSD1) in oncology[2].

The Causality of Mechanism-Based Inhibition

When a cyclopropylamine derivative (such as tranylcypromine, TCP) enters the catalytic site of an FAD-dependent enzyme, it undergoes a single-electron transfer to the FAD cofactor. This oxidation triggers the rapid, strain-relieving opening of the three-membered ring, generating a highly reactive radical intermediate. This radical subsequently forms an irreversible covalent adduct with the FAD cofactor, permanently inactivating the enzyme[3]. Because this mechanism relies on the enzyme's own catalytic machinery to generate the reactive species, it is highly specific and minimizes off-target toxicity.

MoA Node1 Cyclopropylamine Derivative (e.g., Tranylcypromine) Node2 Target Enzyme Active Site (LSD1 / MAO) Node1->Node2 Non-covalent Binding Node3 Single-Electron Transfer (To FAD Cofactor) Node2->Node3 Enzymatic Oxidation Node4 Ring-Opening (Relief of 27.5 kcal/mol strain) Node3->Node4 Radical Formation Node5 Irreversible Covalent Adduct (Enzyme Inactivation) Node4->Node5 Covalent Bonding

MoA of cyclopropylamine-based irreversible inhibitors targeting FAD-dependent enzymes.

Oncology Applications: Evaluating LSD1 Inhibitors in AML Models

LSD1 is an epigenetic eraser that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). In Acute Myeloid Leukemia (AML), LSD1 is often overexpressed, blocking the differentiation of leukemic blasts and driving tumorigenesis. Cyclopropylamine-based LSD1 inhibitors (e.g., Bomedemstat, Compound 7e) covalently bind to LSD1, de-repressing differentiation-associated genes (such as CD86) and halting tumor growth[2][4].

To evaluate the pharmacological efficacy of these derivatives, the MV-4-11 Human AML Xenograft Mouse Model is the gold standard. MV-4-11 cells are highly sensitive to LSD1 inhibition, making them an ideal self-validating system for testing cyclopropane derivatives[4].

Protocol 1: MV-4-11 Subcutaneous Xenograft Mouse Model

Objective: To determine the in vivo anti-tumor efficacy and pharmacokinetic profile of novel cyclopropylamine LSD1 inhibitors.

Materials & Reagents:

  • Female BALB/c nude mice (6–8 weeks old, 18–22 g).

  • MV-4-11 human AML cell line (ATCC).

  • Matrigel (Corning) and sterile PBS.

  • Test compound (e.g., Compound 7e or Bomedemstat) formulated in 0.5% Methylcellulose/0.2% Tween 80.

Step-by-Step Methodology:

  • Cell Preparation: Culture MV-4-11 cells in IMDM medium supplemented with 10% FBS. Harvest cells in the exponential growth phase. Wash twice with cold PBS and resuspend at a concentration of 1×108 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

  • Inoculation: Anesthetize the mice using isoflurane. Inject 0.1 mL of the cell suspension ( 1×107 cells/mouse) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring & Randomization: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: V=0.5×Length×Width2 . When average tumor volumes reach 100–150 mm³ (typically 7–10 days post-inoculation), randomize the mice into treatment and vehicle control groups (n=8 per group) to ensure uniform baseline disease burden.

  • Dosing Regimen: Administer the cyclopropane derivative via oral gavage (PO) once daily. Standard testing doses for potent LSD1 inhibitors range from 10 mg/kg to 20 mg/kg[4].

  • Efficacy Assessment: Measure tumor volumes and body weights every 2–3 days. A body weight loss of >15% indicates severe compound toxicity.

  • Endpoint Analysis: At the end of the 21-day treatment period, euthanize the animals. Excise and weigh the tumors. Calculate the Treatment/Control (T/C) ratio. A T/C value ≤42% is generally considered indicative of significant anti-tumor activity.

Xenograft Step1 Cell Preparation (MV-4-11 AML Cells) Step2 Subcutaneous Inoculation (BALB/c Nude Mice) Step1->Step2 Matrigel 1:1 Step3 Tumor Engraftment (Reach 100-150 mm³) Step2->Step3 7-10 Days Step4 Randomization & Dosing (Daily Oral Gavage) Step3->Step4 Grouping Step5 Efficacy Assessment (Tumor Volume & T/C Ratio) Step4->Step5 21-Day Monitoring

In vivo xenograft workflow for evaluating cyclopropane-based LSD1 inhibitors in AML models.

Neuropharmacology Applications: MAO Inhibition in Stress Models

Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) is a classical, non-selective cyclopropane-based inhibitor of MAO-A and MAO-B. By irreversibly inhibiting MAO, TCP prevents the degradation of serotonin, norepinephrine, and dopamine in the brain, leading to profound antidepressant effects[5]. Furthermore, recent evidence suggests that TCP's dual ability to inhibit LSD1 also modulates neuroplasticity and neuroinflammation[6].

To test the pharmacological effects of TCP and its novel cyclopropane derivatives in psychiatric applications, the Chronic Restraint Stress (CRS) Rat Model is highly effective, as it accurately mimics stress-induced depression-like behavior and cholinergic dysfunction.

Protocol 2: Chronic Restraint Stress (CRS) Model

Objective: To evaluate the antidepressant-like and neuroprotective effects of cyclopropylamine derivatives.

Materials & Reagents:

  • Adult male Wistar rats (200–250 g).

  • Wire-mesh restraint tubes.

  • Test compound (e.g., TCP) dissolved in a suitable vehicle (e.g., 3% Tween 80).

Step-by-Step Methodology:

  • Stress Induction: Place the rats in well-ventilated, wire-mesh restraint tubes that restrict physical movement but allow normal breathing. Subject the animals to this restraint for 4 hours daily (e.g., 10:00 AM to 2:00 PM) for 14 consecutive days[6].

  • Dosing Regimen: Administer the cyclopropane derivative (e.g., TCP at 10 mg/kg) via oral gavage once daily, exactly 30 minutes before the onset of the restraint stress[6]. Control groups receive the vehicle only.

  • Behavioral Testing (Forced Swim Test - FST): On day 15, place the rats in a transparent cylindrical tank (height 50 cm, diameter 20 cm) filled with water (25 ± 1 °C) to a depth of 30 cm. Record the animals for 5 minutes.

  • Data Analysis: Quantify the immobility time (defined as the cessation of struggling, making only the movements necessary to keep the head above water). A significant reduction in immobility time in the drug-treated group compared to the vehicle-stressed group validates the pharmacological efficacy of the cyclopropane derivative.

  • Biochemical Validation: Post-euthanasia, rapidly dissect the hippocampus and prefrontal cortex. Assay for MAO-A/B activity and acetylcholinesterase (AChE) levels to confirm target engagement and mechanistic causality[6].

Quantitative Pharmacological Data Summary

The following table summarizes the comparative pharmacological profiles of key cyclopropane derivatives across different animal models, highlighting the versatility of the cyclopropylamine pharmacophore.

CompoundTarget Enzyme(s)Primary IndicationAnimal ModelKey Efficacy Metric
Tranylcypromine (TCP) MAO-A, MAO-B, LSD1Major Depressive DisorderChronic Restraint Stress (Rat)Significant reduction in FST immobility time at 10 mg/kg PO[6]
Bomedemstat (IMG-7289) LSD1 (Highly Selective)AML, Neuroendocrine CancersPatient-Derived Xenograft (Mouse)Potent tumor regression; >2,500-fold selectivity over MAO[2]
Compound 7e LSD1Acute Myeloid LeukemiaMV-4-11 Xenograft (Mouse)T/C value of 30.89% at 20 mg/kg PO; induced CD86 expression[4]
Corin LSD1 & HDAC1 (Dual)MelanomaSK-MEL-5 Xenograft (Mouse)61% reduction in tumor volume at 30 mg/kg IP[3]

References

  • Docentes FCT NOVA. "Cyclopropane Derivatives and their Diverse Biological Activities." Docentes FCT NOVA.
  • ACS Publications. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry.
  • bioRxiv. "LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer." bioRxiv.
  • MDPI. "Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress." MDPI.
  • ResearchGate. "Tranylcypromine in mind (Part I): Review of pharmacology." ResearchGate.
  • NIH. "Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors." PMC.

Sources

Application Notes & Protocols for the Scalable Synthesis of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry. The protocols herein are designed for scalability, emphasizing safety, efficiency, and robustness. We present a reliable three-step synthetic sequence beginning from a commercially available cyclopropane precursor. The core transformations include a nucleophilic substitution to install the thioether, a controlled oxidation to form the sulfone, and a final hydrolysis to yield the target carboxylic acid. Each step is accompanied by detailed experimental procedures, scale-up considerations, in-process controls (IPCs), and a thorough safety analysis to ensure a self-validating and reproducible process suitable for drug development professionals.

Introduction and Strategic Overview

The 1-((alkylsulfonyl)methyl)cyclopropane-1-carboxylic acid motif is an important structural component in modern pharmaceuticals. The cyclopropane ring acts as a rigid, sp³-rich bioisostere for groups like phenyl rings or tert-butyl groups, often improving metabolic stability and pharmacokinetic properties.[1] The sulfone group is a key hydrogen bond acceptor and can participate in critical interactions with biological targets.[2]

Scaling the synthesis of such molecules presents several challenges, including the safe handling of reagents, management of reaction exotherms, and ensuring high purity of the final product. The synthetic strategy outlined in this guide was selected to mitigate these challenges by utilizing readily available starting materials and employing reaction conditions amenable to large-scale production.

Retrosynthetic Analysis and Chosen Pathway

The target molecule is logically disconnected in three key steps:

  • Hydrolysis: The final carboxylic acid can be obtained via hydrolysis of a more stable nitrile precursor. This approach often facilitates purification in the preceding steps.[3]

  • Oxidation: The ethylsulfonyl group is most reliably installed by the oxidation of the corresponding ethylthio (sulfide) moiety. This is a standard and high-yielding transformation in sulfur chemistry.[2][4]

  • Thioether Formation: The ethylthio group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) on the cyclopropane ring with an ethanethiolate salt.

This analysis leads to the robust forward synthesis illustrated below.

G start 1-(bromomethyl)cyclopropane-1-carbonitrile step1 Step 1: Thioether Formation (Nucleophilic Substitution) start->step1 NaSEt, DMF intermediate1 1-((ethylthio)methyl)cyclopropane-1-carbonitrile step1->intermediate1 step2 Step 2: Sulfone Formation (Controlled Oxidation) intermediate1->step2 H₂O₂, Na₂WO₄ intermediate2 1-((ethylsulfonyl)methyl)cyclopropane-1-carbonitrile step2->intermediate2 step3 Step 3: Nitrile Hydrolysis intermediate2->step3 NaOH (aq), then H⁺ final_product Final Product: 1-((ethylsulfonyl)methyl)cyclopropane- 1-carboxylic acid step3->final_product G decision Select Oxidation Method for Scale-Up mcpba m-CPBA decision->mcpba Pros: High reactivity Cons: Cost, explosive hazard, difficult work-up oxone Oxone® decision->oxone Pros: Effective, solid Cons: Stoichiometric waste, acidic conditions h2o2_cat H₂O₂ / Catalyst (e.g., Na₂WO₄) decision->h2o2_cat Pros: Low cost, 'green' (H₂O byproduct), high atom economy Cons: Requires careful thermal control conclusion Chosen Method: H₂O₂ / Na₂WO₄ Best balance of cost, safety, and environmental impact for scale-up. h2o2_cat->conclusion

Figure 2: Rationale for selecting the catalytic H₂O₂ oxidation method.

Step 3: Synthesis of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Principle: The final step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions, followed by acidic work-up to protonate the carboxylate salt. This is a classic and robust transformation. [3][5] Materials & Reagents (80 g Scale):

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
1-((ethylsulfonyl)methyl)cyclopropane-1-carbonitrile 189.25 80.0 g 0.423 Starting Material
Sodium Hydroxide (NaOH) 40.00 67.6 g 1.69 4.0 equivalents
Water 18.02 800 mL - -
Hydrochloric Acid (conc. 37%) 36.46 ~150 mL - For acidification

| Ethyl Acetate | 88.11 | 1.0 L | - | For extraction |

Step-by-Step Protocol:

  • To a 2 L flask equipped with a mechanical stirrer and reflux condenser, add sodium hydroxide (67.6 g) and water (800 mL). Stir until dissolved, noting the exotherm.

  • Add the sulfone nitrile (80.0 g) to the NaOH solution.

  • Heat the mixture to reflux (approx. 100-105°C) and maintain for 12 hours. The reaction should become a clear, homogeneous solution.

  • IPC: Monitor the reaction by HPLC. The starting nitrile should be completely consumed.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Critical Step: Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl. This step is highly exothermic and releases heat. Maintain efficient cooling.

  • The product will precipitate as a white solid upon acidification. Stir the slurry at 0-5°C for 1 hour to ensure complete crystallization.

  • Isolate the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 200 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: 80-86 g (91-98%).

Scale-Up Insights & Safety:

  • Hydrolysis Exotherm: The initial dissolution of NaOH and the final acidification with HCl are both highly exothermic. Ensure the vessel is rated for the temperature changes and that cooling is applied.

  • Off-Gassing: Basic hydrolysis of nitriles produces ammonia gas. Ensure the reaction is performed in a well-ventilated area or fume hood, especially on a large scale.

  • Purification: The final product is typically of high purity (>98%) after filtration and drying. If further purification is needed, recrystallization from a water/isopropanol mixture is effective.

Process Safety and Hazard Analysis

A scalable protocol must be a safe protocol. The following table summarizes the key hazards and mitigation strategies for this synthesis.

StepOperation / ReagentHazardMitigation Strategy
1Sodium Ethanethiolate, DMFMalodorous, hygroscopic, flammable solventHandle in a fume hood, under inert atmosphere. Use appropriate PPE.
2Hydrogen Peroxide (30%)Strong oxidizer, can cause burns, potential for thermal runawayWear face shield and gloves. [6]Use controlled addition and maintain strict temperature control (<10°C). [7]Ensure adequate cooling capacity.
2Quenching of PeroxideExothermic reactionPerform quench at low temperature (0-5°C) with slow addition of quenching agent. Always test for residual peroxide before solvent removal.
3NaOH, conc. HClCorrosive, highly exothermic when mixed/dilutedWear appropriate PPE. [8]Perform additions slowly into a cooled vessel.
3Nitrile HydrolysisAmmonia gas evolutionEnsure adequate ventilation / perform in a fume hood.

Characterization of Final Product

Appearance: White crystalline solid. Purity (HPLC): > 98% ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 3.55 (s, 2H, -CH₂-SO₂), 3.15 (q, J=7.4 Hz, 2H, -SO₂-CH₂-CH₃), 1.25 (t, J=7.4 Hz, 3H, -CH₂-CH₃), 1.10 (m, 2H, cyclopropane-CH₂), 0.95 (m, 2H, cyclopropane-CH₂). Mass Spec (ESI-): m/z = 207.1 [M-H]⁻

References

  • Kupwade, R. V. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • EvitaChem. Buy 1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid. EvitaChem Website.
  • Inoue, T., Asahara, H., & Ohkubo, K. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • ResearchGate. (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]

  • Pu, Y., et al. Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. [Link]

  • The Chemistry Blog. Safe Handling of Oxidising Chemicals. The Chemistry Blog. [Link]

  • European Patent Office. EP1474386B1 - Process for the preparation of 1-(mercaptomethyl)-cyclopropaneacetic acid.
  • ACS Green Chemistry Institute. Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Illinois Division of Research Safety. Scale-up Reactions. University of Illinois DRS Website. [Link]

  • Patsnap. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Patsnap Eureka. [Link]

  • Kenexis. Oxidation Reaction Safeguarding with SIS. Kenexis Website. [Link]

  • Shu, C., et al. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

  • University of Alberta AFNS Safety. Oxidizing Agents. University of Alberta Website. [Link]

  • Duke University Safety Office. Oxidizers. Duke Safety Website. [Link]

  • PrepChem.com. Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate. PrepChem.com. [Link]

  • Shu, C., et al. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]

  • Google Patents. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
  • Organic Syntheses. cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

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Application Note: Engineering Targeted Drug Delivery Systems Using 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Linker chemistry, Antibody-Drug Conjugates (ADCs), PROTACs, and Nanoparticle functionalization.

Executive Summary

The success of targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized lipid nanoparticles (LNPs)—relies heavily on the physicochemical properties of the linker connecting the targeting moiety to the therapeutic payload[1]. Traditional linear aliphatic linkers often suffer from high conformational flexibility (leading to entropic penalties upon target binding), poor aqueous solubility, and susceptibility to off-target metabolic degradation.

1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid represents a highly specialized, next-generation bifunctional building block designed to overcome these limitations. By integrating a rigid cyclopropane ring, a highly polar ethylsulfonyl group, and a bio-orthogonal carboxylic acid handle, this compound serves as a premium linker moiety. This application note details the mechanistic rationale, comparative advantages, and validated protocols for incorporating this molecule into advanced drug delivery workflows.

Mechanistic Rationale & Physicochemical Advantages

As a Senior Application Scientist, selecting a linker is never a passive choice; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final therapeutic. The unique architecture of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid provides three distinct functional advantages:

  • Conformational Restriction via the Cyclopropane Ring: Unlike flexible alkyl chains, the cyclopropane ring locks the linker into a defined spatial trajectory. This rigidity pre-organizes the payload, significantly reducing the entropic penalty ( ΔS ) required to achieve the active conformation upon binding to the target receptor or stabilizing a PROTAC ternary complex[][3]. Furthermore, the steric bulk of the cyclopropane ring shields adjacent ester or amide bonds from premature enzymatic cleavage by circulating esterases and proteases.

  • Polarity and Serum Stability via the Ethylsulfonyl Group: Hydrophobic payloads (e.g., auristatins, camptothecins) often drive ADC aggregation, leading to rapid clearance and hepatotoxicity. The ethylsulfonyl moiety acts as a potent hydrogen-bond acceptor, increasing the Topological Polar Surface Area (TPSA) of the linker[4]. This counteracts payload hydrophobicity, improving the overall solubility of the conjugate. Additionally, sulfone-based linkers have been shown to exhibit superior stability in human plasma compared to traditional maleimide-thioether linkages, preventing premature payload deconjugation in circulation[5].

  • Bio-Orthogonal Conjugation via the Carboxylic Acid: The terminal carboxylic acid provides a reliable, orthogonal handle for standard bioconjugation techniques (e.g., EDC/NHS or HATU coupling), allowing for seamless attachment to primary amines on lysine residues of monoclonal antibodies, targeting peptides, or nanocarrier surfaces[6].

Quantitative Data: Linker Property Comparison

To illustrate the causality behind selecting a cyclopropyl-sulfone linker over a traditional linear aliphatic linker, Table 1 summarizes their comparative physicochemical impacts on drug delivery systems.

Table 1: Comparative Physicochemical Impact of Linker Architectures

Property / ParameterTraditional Linear Aliphatic LinkerCyclopropyl-Sulfone Linker (Target Compound)Impact on Drug Delivery System
Conformational Flexibility High (Multiple rotatable bonds)Low (Restricted by cyclopropane)Rigid linkers reduce entropic penalty, enhancing target affinity and PROTAC ternary complex stability.
Aqueous Solubility (LogP contribution) Lipophilic (Increases aggregation risk)Hydrophilic (Sulfone H-bond acceptor)Prevents ADC aggregation; improves systemic circulation half-life.
Serum Stability Moderate (Susceptible to proteases)High (Steric shielding + stable sulfone)Reduces off-target toxicity caused by premature payload release in plasma.
Bioconjugation Efficiency Standard (Amide bond formation)Standard to High (Pre-organized geometry)Ensures reproducible Drug-to-Antibody Ratios (DAR) during manufacturing.

Experimental Workflows & Logical Relationships

The integration of this compound into a drug delivery system follows a precise sequence of activation, conjugation, and purification. The workflow is designed to maximize the nucleophilic attack of the carrier's amines while minimizing the hydrolysis of the activated linker intermediate.

Workflow A 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid B EDC/NHS Activation (Active Ester Formation) A->B D Amide Bond Formation (Bioconjugation) B->D C Amine-Bearing Carrier (mAb, Peptide, LNP) C->D E Purification (SEC / Dialysis) D->E F Targeted Drug Delivery System E->F

Fig 1: Bioconjugation workflow for cyclopropyl-sulfone linker integration.

Mechanism A Cyclopropyl-Sulfone Linker B Conformational Rigidity (Cyclopropane) A->B C Polarity Enhancement (Ethylsulfonyl) A->C D Reduced Entropic Penalty B->D E Improved Payload Solubility C->E F Enhanced Target Affinity & Serum Stability D->F E->F

Fig 2: Mechanistic pathway of cyclopropyl-sulfone linker enhancing therapeutic efficacy.

Validated Experimental Protocols

The following protocols describe the self-validating synthesis of a targeted nanocarrier or ADC using 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid. The methodology is engineered to ensure high coupling efficiency while preventing the degradation of sensitive biological carriers.

Protocol A: Preparation of the NHS-Activated Linker Intermediate

Causality Note: Activating the carboxylic acid in an anhydrous organic solvent (DMSO/DMF) prior to introduction to the aqueous biological system prevents the rapid hydrolysis of the EDC intermediate (O-acylisourea), ensuring maximum yield of the stable, amine-reactive NHS ester.

Reagents:

  • 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (10 mM stock in anhydrous DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

Step-by-Step Procedure:

  • Stoichiometric Setup: In a low-bind microcentrifuge tube, combine 1.0 equivalent of the cyclopropane-carboxylic acid linker with 1.2 equivalents of NHS and 1.5 equivalents of EDC-HCl.

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO to achieve a final linker concentration of 50 mM. Critical: Water must be strictly excluded at this stage to prevent quenching of the carbodiimide.

  • Activation: Incubate the reaction at room temperature (20–25°C) for 2 hours under continuous orbital shaking (500 rpm).

  • In-Process QC (Self-Validation): Quench a 1 µL aliquot in 99 µL of methanol and analyze via LC-MS. Confirm the disappearance of the free acid mass and the appearance of the NHS-ester adduct mass. Proceed only if conversion is >95%.

Protocol B: Bioconjugation to an Amine-Bearing Targeting Ligand (e.g., Monoclonal Antibody)

Causality Note: The conjugation is performed in a slightly alkaline buffer (pH 8.0). At this pH, the ϵ -amino groups of lysine residues on the antibody are partially deprotonated, making them highly nucleophilic and capable of efficiently attacking the NHS ester before it hydrolyzes in the aqueous environment.

Reagents:

  • Amine-bearing carrier (e.g., Trastuzumab, 5 mg/mL)

  • Conjugation Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.0

  • Activated Linker from Protocol A

Step-by-Step Procedure:

  • Buffer Exchange: Buffer exchange the antibody into the Conjugation Buffer using a 30 kDa MWCO centrifugal filter. Ensure no primary amine-containing buffers (e.g., Tris, Glycine) are present, as they will competitively inhibit the reaction.

  • Conjugation Reaction: Slowly add the activated NHS-ester linker (from Protocol A) to the antibody solution. For a target Drug-to-Antibody Ratio (DAR) of 4, add 8–10 molar equivalents of the linker (the excess accounts for aqueous hydrolysis). Add the DMSO stock slowly while vortexing gently to prevent localized precipitation of the antibody. Ensure final DMSO concentration does not exceed 10% v/v.

  • Incubation: Incubate the mixture at room temperature for 2 hours, or overnight at 4°C, with gentle end-over-end mixing.

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove excess small molecules and quenched byproducts using Size Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 column) or extensive dialysis against 1X PBS (pH 7.4).

  • Final QC (Self-Validation): Determine the protein concentration via UV-Vis (A280). Assess the degree of labeling (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or intact mass spectrometry (LC-TOF-MS).

References

  • National Institutes of Health (NIH). (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved April 2, 2026, from [Link]

  • American Chemical Society (ACS). (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry. Retrieved April 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). The Chemistry Behind ADCs. Retrieved April 2, 2026, from [Link]

  • MDPI. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved April 2, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Cyclopropanes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the construction of these valuable three-membered rings. Cyclopropanes are critical structural motifs in numerous natural products and pharmaceuticals, yet their synthesis is often fraught with challenges related to yield, selectivity, and scalability.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and practical field experience. Our goal is to empower you to diagnose issues in your own experiments and rationally design solutions for robust and reliable cyclopropanation.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of substituted cyclopropanes can be unpredictable. Below is a systematic guide to troubleshoot common problems, explaining the underlying causes and providing actionable solutions.

Problem / ObservationPotential Cause(s)Recommended Solutions & Rationale
Low or No Product Yield 1. Inactive Catalyst or Reagent: • Transition metal catalysts (e.g., Rh, Cu) may be oxidized or from a poor-quality source.[3][4] • Simmons-Smith reagents (e.g., Zn-Cu couple) are highly sensitive to air and moisture.[4]1. Verify and Activate Reagents:Catalyst Source: Ensure the catalyst is from a reputable supplier and within its active life.[3] For rhodium catalysts, ensure they have been stored under an inert atmosphere. • Activation: Some catalysts require pre-activation. For Simmons-Smith, activating the zinc with ultrasound or using the more reproducible Furukawa modification (Et₂Zn and CH₂I₂) is recommended.[4]
2. Diazo Compound Decomposition: • Diazo compounds are thermally and photolytically unstable and can be decomposed by acidic impurities.[4][5]2. Control Diazo Compound Addition:Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound. This minimizes decomposition and side reactions like dimerization.[3][4] • Temperature Control: Maintain the recommended reaction temperature. While many reactions are run at room temperature, optimization may be required.[3] • Purity: Use freshly prepared or purified diazo compounds free from acidic residues.
3. Poor Alkene Reactivity: • Electron-deficient alkenes react sluggishly with electrophilic carbenoids (e.g., in many Rh-catalyzed systems).[3] • Sterically hindered alkenes present a significant barrier to approach for the carbene/carbenoid.[2][3]3. Enhance Alkene Reactivity/Modify Conditions:For Electron-Deficient Alkenes: Consider a more nucleophilic cyclopropanating reagent. The Shi modification of the Simmons-Smith reaction is highly effective for these substrates.[6] Alternatively, some cobalt-catalyzed systems show good efficacy.[3] • For Sterically Hindered Alkenes: Increased reaction times, higher temperatures, or increased catalyst loading may be necessary. However, this can also lead to side products, so careful monitoring is crucial.
Poor Diastereoselectivity 1. Insufficient Steric/Electronic Differentiation: • The facial selectivity of the cyclopropanation is low due to similar steric environments on both faces of the alkene.1. Lower the Reaction Temperature: • Lowering the temperature often increases selectivity by amplifying small energy differences between the diastereomeric transition states. • Directing Groups: For substrates with nearby hydroxyl or carbonyl groups, using a Simmons-Smith type reaction can be highly effective. The zinc carbenoid coordinates to the heteroatom, directing cyclopropanation to the syn face.[7][8]
2. Inappropriate Catalyst/Ligand System: • The chosen chiral ligand may not provide sufficient steric bulk or the appropriate chiral environment to effectively control the approach of the alkene.2. Optimize the Chiral Catalyst:Ligand Screening: For transition-metal catalysis, screen a panel of chiral ligands (e.g., BOX, pybox). The optimal ligand is highly substrate-dependent.[9] • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity. Test non-coordinating solvents like DCM, DCE, or toluene.[3]
Poor Enantioselectivity 1. Suboptimal Chiral Catalyst/Ligand: • The catalyst does not create a sufficiently differentiated energetic pathway for the two enantiomeric transition states.1. Re-evaluate the Catalytic System:Catalyst Choice: The choice of metal and ligand is paramount. For example, with aryldiazoacetates, different dirhodium(II) catalysts like Rh₂(DOSP)₄ or Rh₂(PTAD)₄ may be optimal depending on the electronic nature of the aryl substituent.[10] • Lower Temperature: As with diastereoselectivity, lower temperatures almost always improve enantiomeric excess.
Formation of Side Products 1. Carbene Dimerization: • Occurs when the local concentration of the diazo-derived carbene is too high relative to the alkene.1. Slow Reagent Addition: • This is the most effective solution. Using a syringe pump to add the diazo compound over several hours ensures it reacts with the alkene before it can dimerize.[4]
2. C-H Insertion: • Highly reactive carbenes can insert into activated C-H bonds, a common issue with dibromocarbene.[11]2. Modify Conditions or Substrate:Protecting Groups: Protect sensitive functional groups, especially alcohols, which can react with the cyclopropanating agent.[6][11] • Temperature Optimization: Lowering the temperature can sometimes favor cyclopropanation over C-H insertion.[11]
Regioselectivity Issues (in Polyenes) 1. Lack of Differentiation Between Alkenes: • Classical Simmons-Smith conditions often show poor regioselectivity between electronically similar double bonds.[12]1. Employ a Selective Catalyst System:Directed Simmons-Smith: If an allylic alcohol is present, it will strongly direct the reaction to that specific alkene.[13] • Catalyst Control: Transition metal catalysis can impart high regioselectivity. For instance, certain cobalt-PDI complexes catalyze Simmons-Smith type reactions with a selectivity order of: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted.[14][15][16] This allows for predictable monocyclopropanation of complex terpenes.[14][16]
Scalability & Safety Concerns 1. Hazards of Diazo Compounds: • Diazoalkanes are toxic and potentially explosive, especially on a large scale, due to their propensity for energetic decomposition.[5][17][18]1. Avoid Isolation of Diazo Compounds:In-situ Generation: Develop a protocol where the diazo compound is generated and consumed in the same pot. • Flow Chemistry: Electrochemical methods in a flow setup can generate diazo species in situ and immediately react them, preventing accumulation and dramatically improving safety.[5][18]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best cyclopropanation method for my substrate?

A1: The optimal method depends on your substrate's electronic properties, steric hindrance, and the desired stereochemical outcome.

  • For electron-rich alkenes: The Simmons-Smith reaction (or its modifications) and transition-metal-catalyzed reactions with diazo compounds are both excellent choices.[3][19] The Simmons-Smith reaction is particularly valued for its functional group tolerance and the directing effect of nearby hydroxyl groups.[7][8]

  • For electron-deficient alkenes (e.g., α,β-unsaturated carbonyls): The Corey-Chaykovsky reaction (using sulfur ylides) or Michael-initiated ring-closure (MIRC) reactions are often preferred.[9][20] Organocatalytic MIRC reactions have emerged as a powerful, metal-free option for generating highly functionalized cyclopropanes with excellent stereocontrol.[9][21]

  • When high enantioselectivity is required: Transition-metal catalysis with chiral ligands is the most versatile approach. Systems based on Rh(II), Cu(I), and Ru(II) with ligands like bis(oxazolines) (BOX) or chiral dirhodium carboxylates are well-established for achieving high enantiomeric excess.[10][22]

G start Start with Alkene Substrate q_stereocontrol Is Stereocontrol (Diastereo- or Enantio-) Required? start->q_stereocontrol q_electronics Alkene Electronics? q_stereocontrol->q_electronics No method_chiral_tm Transition-Metal Catalysis with Chiral Ligands (Rh, Cu, Ru) q_stereocontrol->method_chiral_tm Yes q_directing_group Directing Group (e.g., -OH) Present? q_electronics->q_directing_group Electron-Rich method_mirc Organocatalytic MIRC or Corey-Chaykovsky Reaction q_electronics->method_mirc Electron-Deficient method_simmons_smith Simmons-Smith or Furukawa Modification q_directing_group->method_simmons_smith Yes method_tm_diazo Transition-Metal Catalysis (e.g., Rh₂(OAc)₄) with Diazo Compound q_directing_group->method_tm_diazo No

Q2: My reaction requires high diastereoselectivity. What are the key strategies?

A2: Achieving high diastereoselectivity relies on exploiting existing stereocenters in the substrate or introducing a powerful external chiral controller.

  • Substrate Control: If your alkene has a nearby chiral center, particularly an allylic alcohol, this can be used to direct the cyclopropanation. In the Simmons-Smith reaction, the zinc carbenoid coordinates to the alcohol, forcing the methylene transfer to occur on the same face, often with excellent selectivity.[13][23]

  • Auxiliary Control: A chiral auxiliary can be attached to the substrate, which biases the approach of the reagent to one face of the double bond. After the reaction, the auxiliary is cleaved. This is a robust but less atom-economical approach.[9]

  • Catalyst Control: This is the most common and versatile strategy. In transition-metal-catalyzed reactions, chiral ligands create a well-defined asymmetric environment around the metal center. The substrate must approach the metal-carbene in a way that minimizes steric clashes with the ligand, leading to one diastereomer being formed preferentially.[9][22]

Q3: I'm working with a polyene and getting a mixture of regioisomers. How can I achieve regioselectivity?

A3: Regioselectivity in polyenes is a significant challenge because multiple double bonds compete for the reagent.[12] The key is to use a system that can differentiate the alkenes based on their electronic or steric properties.

  • Electronic Differentiation: If one alkene is significantly more electron-rich than the others, it will typically react faster with electrophilic carbenoids (e.g., from Rh-catalyzed reactions).

  • Steric Differentiation: Less sterically hindered double bonds are generally cyclopropanated more readily.

  • Catalytic Bias: The most powerful approach is to use a catalyst that imposes its own selectivity rules. As mentioned in the troubleshooting table, a cobalt-PDI catalyst system has been shown to override a substrate's inherent properties and selectively cyclopropanate alkenes based on their substitution pattern, enabling predictable monocyclopropanation.[14][15][16]

Q4: What are the primary challenges in purifying substituted cyclopropanes?

A4: Purification can be complicated by several factors:

  • Separation of Diastereomers: Diastereomeric cyclopropanes can have very similar polarities, making them difficult to separate by standard flash column chromatography. Methodical optimization of the solvent system or the use of high-performance liquid chromatography (HPLC) may be necessary. In some cases, crystallization-induced diastereomer transformations (CIDT) can be used, where one diastereomer is epimerized and selectively crystallized from solution.[24]

  • Volatility: Simple, low-molecular-weight cyclopropanes can be volatile, leading to loss of product during solvent removal under reduced pressure.

  • Stability: Highly strained or electronically activated cyclopropanes (e.g., donor-acceptor cyclopropanes) can be prone to ring-opening, especially in the presence of acids, bases, or Lewis acids during workup or chromatography.[21][25] Using a neutral workup and buffering the silica gel (e.g., with triethylamine) can mitigate this issue.

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol uses diethylzinc and diiodomethane, which often gives more reproducible results than the heterogeneous Zn-Cu couple.[4]

Materials:

  • Alkene (1.0 mmol, 1.0 eq)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 mL, 2.2 mmol, 2.2 eq)

  • Diiodomethane (CH₂I₂, 0.18 mL, 2.2 mmol, 2.2 eq)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene (1.0 eq) dissolved in anhydrous DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of Et₂Zn in hexanes (2.2 eq) via syringe over 10 minutes. Caution: Diethylzinc is pyrophoric.

  • In a separate flame-dried flask under nitrogen, prepare a solution of CH₂I₂ (2.2 eq) in anhydrous DCM (5 mL).

  • Slowly add the CH₂I₂ solution to the reaction mixture at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This is a representative protocol for transition-metal-catalyzed cyclopropanation.[3]

Materials:

  • Alkene (5.0 mmol, 5.0 eq)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 mmol, 0.01 eq relative to EDA)

  • Ethyl diazoacetate (EDA, 1.0 mmol, 1.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkene (5.0 eq) and Rh₂(OAc)₄ (0.01 eq).

  • Add anhydrous DCE (5 mL) and stir the mixture.

  • Prepare a solution of ethyl diazoacetate (EDA, 1.0 eq) in anhydrous DCE (5 mL).

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature. Note: An excess of alkene is used to minimize carbene dimerization.

  • After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the EDA.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the excess alkene and isolate the cyclopropane product.

G Rh2L4 Rh₂(L)₄ Catalyst Ylide Rh(II)-Ylide Complex Rh2L4->Ylide + R-CHN₂ Carbene Rh(II)-Carbene Intermediate Ylide->Carbene - N₂ Carbene->Rh2L4 + Alkene - Product Alkene Alkene Substrate Alkene->Carbene Product Cyclopropane Product Diazo R-CHN₂ (Diazo Compound) N2 N₂

References

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  • Anonymous. (2025). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. Zenodo. [Link]

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  • A. J. DelMonte, et al. (2004). Development of Transition Metal-Mediated Cyclopropanation Reactions. Scribd. [Link]

  • S. Maity, et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

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  • E. M. Simmons, et al. (2017). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate. [Link]

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  • Anonymous. (2024). Commonly used methods for cyclopropanation reactions. ResearchGate. [Link]

  • H. Lebel, et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • T. D. Montgomery, et al. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society. [Link]

  • S. Das, et al. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications. [Link]

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  • G. J. Sormunen, et al. (2016). Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes. ACS Publications. [Link]

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  • Chem-Station. (2009). Simmons-Smith Reaction. Chem-Station. [Link]

  • Organic Chemistry Portal. (2010). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. organic-chemistry.org. [Link]

  • S. P. Argent, et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

  • R. G. Kelso, et al. (1955). The Synthesis, Purification and Properties of Some Polyalkylcyclopropanes: Reduction of α,γ-Dibromides. Journal of the American Chemical Society. [Link]

  • C. Empel, et al. (2026). Diastereoselective Synthesis of Housanes via the Carbocupration of Cyclopropenes. Journal of the American Chemical Society. [Link]

  • D. A. Alonso, et al. (2016). Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. Organic Letters. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • OrgoSolver. (2023). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • J. Ashenhurst. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • M. Dai, et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]

  • M. P. H. Logan, et al. (2011). Diasteroselective Preparation of Cyclopropanols Using Methylene Bis(iodozinc). PMC. [Link]

  • H. Xie, et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. J. Am. Chem. Soc.. [Link]

  • C. J. Fennell, et al. (2024). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • P. R. D. Murray, et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate. [Link]

  • H. Xie, et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions. Organic Chemistry Portal. [Link]

  • P. R. D. Murray, et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature. [Link]

  • H. M. L. Davies, et al. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

  • K. A. Jørgensen, et al. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society. [Link]

  • F. H. Arnold, et al. (2018). Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. ACS Catalysis. [Link]

Sources

improving the yield of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Synthesis Technical Support Center . This portal is designed specifically for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of highly functionalized cyclopropane building blocks.

Below is our comprehensive troubleshooting and yield optimization guide for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid , a sterically hindered, dual-functionalized intermediate common in modern pharmaceutical pipelines. The cyclopropane ring imposes unique steric and electronic constraints, similar to those observed in simpler analogs like cyclopropanecarboxylic acid[1] and 1-methylcyclopropanecarboxylic acid[2].

I. Synthetic Workflow & Mechanistic Pathway

The optimal route to this target relies on a 5-step sequence starting from inexpensive diethyl cyclopropane-1,1-dicarboxylate. Success depends entirely on controlling chemoselectivity and overcoming the severe neopentyl-like steric hindrance inherent to 1,1-disubstituted cyclopropanes.

SynthesisWorkflow SM Diethyl cyclopropane-1,1-dicarboxylate (Starting Material) Step1 Step 1: Desymmetrization Reagent: KOH, EtOH Temp: 0°C SM->Step1 Int1 1-(Ethoxycarbonyl)cyclopropane- 1-carboxylic acid Step1->Int1 Control: Prevents diacid Step2 Step 2: Chemoselective Reduction Reagent: BH3·THF Temp: 0°C to RT Int1->Step2 Int2 Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Step2->Int2 Control: Prevents diol Step3 Step 3: Sulfenylation Reagents: 1. MsCl/Et3N  2. NaSEt/DMF Temp: 0°C to 80°C Int2->Step3 Int3 Ethyl 1-((ethylthio)methyl) cyclopropanecarboxylate Step3->Int3 Control: Overcomes steric hindrance Step4 Step 4: Sulfone Oxidation Reagent: mCPBA (2.5 eq) Temp: RT Int3->Step4 Int4 Ethyl 1-((ethylsulfonyl)methyl) cyclopropanecarboxylate Step4->Int4 Control: Pushes past sulfoxide Step5 Step 5: Sterically Hindered Hydrolysis Reagent: LiOH·H2O, THF/MeOH/H2O Temp: 50°C Int4->Step5 Product 1-((Ethylsulfonyl)methyl)cyclopropane- 1-carboxylic acid (Final Product) Step5->Product Control: Forces hindered cleavage

Fig 1: 5-step synthesis workflow for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid.

II. Quantitative Process Parameters

To ensure reproducibility, benchmark your internal data against our validated process metrics below. Deviations in these parameters are the primary cause of yield collapse.

Synthesis StepTarget IntermediateCritical Reagent EquivalentsOptimal Temp (°C)Reaction TimeExpected Yield
1. Desymmetrization Mono-acidKOH (0.95 eq)0°C12 h85 - 90%
2. Reduction AlcoholBH₃·THF (1.2 eq)0°C → 20°C6 h90 - 95%
3. Sulfenylation ThioetherMsCl (1.5 eq), NaSEt (2.0 eq)0°C → 80°C2 h + 12 h75 - 80%
4. Oxidation SulfonemCPBA (2.5 eq)20°C4 h92 - 98%
5. Hydrolysis Final Target AcidLiOH·H₂O (3.0 eq)50°C16 h85 - 90%

III. Troubleshooting Guides & FAQs

Phase 1: Desymmetrization & Chemoselective Reduction

Q: My saponification (Step 1) yields a mixture of unreacted starting material, the desired mono-acid, and the unwanted diacid. How do I maximize the mono-acid yield?

  • Protocol: Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in absolute ethanol. Cool strictly to 0°C. Add a solution of KOH (0.95 eq) in ethanol dropwise over 2 hours. Stir at 0°C for 12 hours. Evaporate the solvent, partition between EtOAc and H₂O, and carefully acidify the aqueous layer to pH 2 with 1M HCl to extract the mono-acid.

  • Causality & Mechanistic Insight: Upon hydrolysis of the first ethyl ester, the resulting carboxylate anion generates a localized sphere of negative charge. This electrostatic repulsion significantly increases the activation energy required for the hydroxide nucleophile to attack the adjacent, sterically congested second ester carbonyl. By maintaining the reaction strictly at 0°C and using a slight sub-stoichiometric amount of KOH (0.95 eq), the thermal energy of the system remains below this activation barrier, effectively arresting the reaction at the mono-acid stage.

  • Self-Validation Check: LC-MS of the crude organic extract should show >95% purity of the mono-acid (M-H = 157 m/z) with no diacid peak (M-H = 129 m/z) present.

Q: During the reduction to ethyl 1-(hydroxymethyl)cyclopropanecarboxylate[3], I am seeing over-reduction to the diol. Why is the ester group reacting?

  • Protocol: Dissolve the mono-acid (1.0 eq) in anhydrous THF under N₂ at 0°C. Add BH₃·THF (1.2 eq) dropwise. Stir for 2 hours at 0°C, then warm to room temperature for 4 hours. Quench slowly with methanol until gas evolution ceases.

  • Causality & Mechanistic Insight: Borane (BH₃) is an electrophilic reducing agent. It acts as a Lewis acid, coordinating preferentially with the more electron-rich carbonyl oxygen of the carboxylic acid compared to the less nucleophilic ester carbonyl. This coordination forms an acyloxyborohydride intermediate, facilitating rapid hydride transfer to the acid while leaving the ester intact. If the reaction temperature spikes during addition, or if a nucleophilic reducing agent (like LiAlH₄) is mistakenly used, this chemoselectivity is destroyed, leading to diol formation.

  • Self-Validation Check: TLC (Hexanes/EtOAc 2:1) will show the disappearance of the acid streak and the appearance of a distinct, UV-inactive spot (stains strongly with KMnO₄) corresponding to the alcohol.

Phase 2: Sulfenylation & Oxidation

Q: The thioetherification step gives me low yields and a high percentage of unreacted mesylate. How do I force this substitution?

  • Protocol:

    • Mesylation: To the alcohol (1.0 eq) in DCM at 0°C, add Et₃N (2.0 eq) followed by MsCl (1.5 eq). Stir for 2 hours. Wash with saturated NaHCO₃, dry, and concentrate.

    • Displacement: Dissolve the crude mesylate in anhydrous DMF. Add sodium ethanethiolate (NaSEt, 2.0 eq). Heat to 80°C for 12 hours.

  • Causality & Mechanistic Insight: The cyclopropane ring imposes a rigid geometry, and the 1,1-disubstitution creates a neopentyl-like steric bulk that severely blocks the backside attack trajectory required for an SN₂ mechanism. To overcome this, the hydroxyl must be converted to an exceptional leaving group (mesylate). More importantly, the nucleophile (ethanethiolate) must be completely desolvated. Using a highly polar aprotic solvent (DMF) strips the solvation shell from the nucleophile, maximizing its kinetic energy and allowing it to penetrate the steric shield at 80°C.

  • Self-Validation Check: An aliquot analyzed by GC-MS should show complete consumption of the mesylate and a single peak for the thioether product.

Q: My oxidation stalls at the sulfoxide stage. How do I ensure complete conversion to the sulfone?

  • Protocol: Dissolve the thioether (1.0 eq) in DCM. Cool to 0°C. Add mCPBA (77% purity, 2.5 eq) in portions. Warm to room temperature and stir for 4 hours. Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Causality & Mechanistic Insight: Oxidation of a sulfide to a sulfoxide is extremely fast due to the high electron density on the sulfur atom. However, the second oxidation (sulfoxide to sulfone) is significantly slower because the newly formed sulfoxide is highly electron-withdrawing, reducing the nucleophilicity of the sulfur atom toward the electrophilic oxygen of mCPBA. A strict excess of mCPBA (>2.2 eq) and extended reaction time at room temperature are required to push the reaction to completion. The final oxidation state mirrors the stability profile of related compounds such as 1-methanesulfonylcyclopropane-1-carboxylic acid[4].

  • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) will show the sulfoxide as a highly polar intermediate spot that slowly converts to the less polar sulfone spot over the 4-hour period.

Phase 3: Final Deprotection

Q: Standard LiOH hydrolysis at room temperature is failing to cleave the ethyl ester. Why is this ester so resistant?

  • Protocol: Dissolve the sulfone ester (1.0 eq) in a 2:2:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Heat the biphasic mixture to 50°C and stir vigorously for 16 hours. Cool, remove organic solvents under vacuum, and acidify the aqueous layer to pH 2 with 1M HCl to precipitate the final product.

  • Causality & Mechanistic Insight: The bulky (ethylsulfonyl)methyl group acts as a massive steric shield over the adjacent ethyl ester. Standard room-temperature saponification will stall because the hydroxide nucleophile cannot easily access the carbonyl carbon. A mixed solvent system (THF/MeOH/H₂O) is required to ensure complete homogeneity and solvation of both the lipophilic organic framework and the hydrophilic hydroxide. Coupled with gentle heating (50°C), this provides the necessary thermal energy to overcome the severe steric activation barrier.

  • Self-Validation Check: ¹H NMR (DMSO-d₆) of the isolated solid must show the complete disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), while the ethylsulfonyl signals remain intact.

IV. References

  • National Center for Biotechnology Information. "1-Methanesulfonylcyclopropane-1-carboxylic acid | C5H8O4S | CID 62474537", PubChem. Available at:[Link]

  • Wikipedia Contributors. "Cyclopropane carboxylic acid", Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institute of Standards and Technology. "1-Methylcyclopropanecarboxylic acid", NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Cyclopropane Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of cyclopropane carboxylic acids. This guide is engineered for researchers, scientists, and drug development professionals who require deep mechanistic insights to troubleshoot and optimize complex cyclopropanation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant amounts of maleate and fumarate byproducts during metal-catalyzed cyclopropanation with diazoacetates? Expertise & Experience: The formation of diethyl maleate and diethyl fumarate is the result of diazo compound dimerization, which is the primary competing side reaction in transition-metal-catalyzed cyclopropanations. When the electrophilic metal carbene intermediate is generated, it faces a kinetic choice: undergo a[2+1] cycloaddition with the target alkene (inner-sphere pathway) or react with another nucleophilic equivalent of the diazo compound (outer-sphere addition). Causality & Solution: If your alkene is electron-poor or sterically hindered, the carbene will preferentially attack the highly nucleophilic diazo compound. To resolve this:

  • Syringe Pump Addition: Maintain a low steady-state concentration of the diazo compound by adding it slowly via a syringe pump over 4–12 hours.

  • Catalyst Tuning: Switch to catalysts that inherently favor cyclopropanation. For instance, Ruthenium-phenyloxazoline (Ru-Pheox) complexes exhibit significantly slower dimerization rates compared to standard rhodium or copper catalysts when used with redox-active diazoacetates.

  • Steric Bulk: Utilize bulkier diazo compounds (e.g., tert-butyl diazoacetate or succinimidyl diazoacetate) to sterically hinder the bimolecular dimerization pathway[1].

Q2: I am using the Simmons-Smith reaction on an allylic alcohol (a precursor to my cyclopropane carboxylic acid), but I am isolating methylated ether byproducts. What is the mechanism behind this, and how can I prevent it? Expertise & Experience: The Simmons-Smith reagent (e.g., ICH₂ZnI) is an electrophilic zinc carbenoid. While highly chemoselective for alkenes, excess reagent and extended reaction times can lead to the methylation of heteroatoms[2]. Causality & Solution: Allylic alcohols coordinate with the zinc carbenoid, which normally directs the methylene delivery to the syn face. However, if a large excess of the zinc carbenoid is present, the nucleophilic oxygen of the alcohol attacks the carbenoid, resulting in an ether (methylation) rather than cyclopropanation. To prevent this:

  • Stoichiometric Control: Strictly limit the equivalents of the Simmons-Smith reagent (typically 1.1 to 1.5 equivalents).

  • Quenching Strategy: Quench the reaction promptly with pyridine. Pyridine effectively scavenges ZnI₂ and unreacted zinc carbenoids, immediately halting the background methylation process[2].

Q3: I am using a copper catalyst for the cyclopropanation of unactivated fatty esters to yield cyclopropane carboxylic derivatives, but I am getting low yields and unreacted starting material. How can I optimize this? Expertise & Experience: Unactivated double bonds (like those in methyl oleate or elaidate) are weak nucleophiles. When using highly reactive diazo compounds like ethyl diazoacetate (EDA) with Cu(OTf)₂, the rate of carbene formation vastly outpaces the rate of alkene trapping[3]. Causality & Solution: This kinetic mismatch leads to diazo oligomerization and catalyst deactivation. Rhodium catalysts generally provide better chemoselectivity for cyclopropanation over dimerization compared to copper[3]. If copper must be used, increase the alkene-to-diazo ratio (e.g., 3:1 or 5:1) to favor the bimolecular trapping of the carbene, and use non-coordinating solvents like 1,2-dichloroethane (DCE).

Part 2: Quantitative Data on Catalyst & Reagent Selection

The choice of catalyst and diazo reagent fundamentally dictates the chemoselectivity of the reaction. Use the table below to benchmark your current synthetic route against field-proven systems.

Table 1: Catalyst and Reagent Influence on Chemoselectivity (Cyclopropanation vs. Dimerization)

Catalyst SystemDiazo ReagentSubstrate TypeDimerization RiskTypical YieldReference
Cu(OTf)₂ (1 mol%)Ethyl Diazoacetate (EDA)Unactivated AlkenesHigh60-80%[3]
Rh₂(OAc)₄ (1 mol%)Ethyl Diazoacetate (EDA)Unactivated AlkenesModerate85-95%[3]
Ru-Pheox NHPI-DiazoacetatePoorly NucleophilicLow>90%
[Co(P1)] Porphyrin Succinimidyl DiazoacetateElectron-DeficientVery Low85-99%[1]

Part 3: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve the most common side reactions encountered during cyclopropanation.

Troubleshooting Start Identify Major Side Reaction in Cyclopropanation Dim Maleate/Fumarate (Dimerization) Start->Dim Meth Heteroatom Methylation (e.g., Alcohols) Start->Meth Olig Oligomerization / Unreacted Alkene Start->Olig SolDim 1. Use Syringe Pump 2. Switch to Ru-Pheox or Rh2(OAc)4 3. Use Bulky Diazoacetates Dim->SolDim Diazoacetate route SolMeth 1. Control Stoichiometry 2. Quench with Pyridine 3. Use Furukawa Modification Meth->SolMeth Simmons-Smith route SolOlig 1. Increase Alkene:Diazo Ratio 2. Use Non-Coordinating Solvent 3. Elevate Temperature Olig->SolOlig Unactivated alkenes

Caption: Diagnostic workflow for identifying and resolving cyclopropanation side reactions.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: Copper-Catalyzed Cyclopropanation of Unactivated Alkenes (Minimizing Dimerization)

Purpose: To synthesize cyclopropane carboxylic acid esters from unactivated alkenes while actively suppressing maleate/fumarate formation[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the unactivated alkene (3.0 mmol, excess) and Cu(OTf)₂ (0.01 mmol, 1 mol%) in anhydrous 1,2-dichloroethane (2.0 mL).

  • Temperature Control: Heat the mixture to 85 °C using a precisely calibrated oil bath. Causality: Elevated temperature ensures the activation barrier for the inner-sphere carbene transfer is met rapidly, preventing carbene stagnation.

  • Syringe Pump Addition: Dissolve ethyl diazoacetate (EDA, 1.0 mmol) in 1,2-dichloroethane (1.0 mL). Add this solution dropwise via a syringe pump strictly over a 4-hour period. Causality: Slow addition maintains a near-zero steady-state concentration of EDA, statistically favoring the reaction of the metal carbene with the alkene over another EDA molecule.

  • Validation/Monitoring: Monitor the reaction via GC-MS. The system is validated if the chromatogram shows an alkene-to-cyclopropane conversion peak with the strict absence of a peak at m/z 172 (diethyl fumarate).

  • Workup: Cool to room temperature, filter through a short pad of silica gel to remove the copper catalyst, and concentrate under reduced pressure.

Protocol 2: Simmons-Smith Cyclopropanation of Allylic Alcohols (Avoiding Methylation)

Purpose: Stereospecific synthesis of cyclopropanes from allylic alcohols (precursors to chiral cyclopropane carboxylic acids) without heteroatom methylation[2],[4].

  • Reagent Generation (Furukawa Modification): In a flame-dried flask under nitrogen, add anhydrous dichloromethane (DCM) and cool to 0 °C. Add diethylzinc (1.0 M in hexanes, 1.5 mmol). Slowly add diiodomethane (1.5 mmol) dropwise. Stir for 15 minutes. Causality: Et₂Zn and CH₂I₂ undergo rapid halogen-metal exchange to form the reactive zinc carbenoid (EtZnCH₂I) without generating free radicals[4].

  • Substrate Addition: Add the allylic alcohol (1.0 mmol) in DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The hydroxyl group coordinates to the zinc, directing the methylene delivery to the syn face.

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully add dry pyridine (3.0 mmol). Causality: Pyridine scavenges excess zinc carbenoid and ZnI₂ byproducts, immediately halting any background methylation of the alcohol[2].

  • Validation/Monitoring: Monitor by TLC (KMnO₄ stain). The disappearance of the alkene double bond and the absence of a highly non-polar ether spot (methylated byproduct) validates the chemoselectivity of the quench.

  • Workup: Dilute with diethyl ether, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Part 5: References

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - rsc.org - 3

  • Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - nih.gov -

  • Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides - organic-chemistry.org -1

  • Simmons–Smith reaction - wikipedia.org - 2

  • Reaction Pathways of the Simmons−Smith Reaction - acs.org - 4

Sources

Technical Support Center: Stability and Degradation Pathways of Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonyl-containing compounds. This resource is engineered for researchers and drug development professionals navigating the complex stability profiles of sulfonylureas, sulfonamides, and sulfones. Rather than providing generic troubleshooting steps, this guide dissects the fundamental chemical mechanisms driving degradation and provides self-validating experimental frameworks to ensure the integrity of your analytical data.

Part 1: Knowledge Base – Core Degradation Mechanisms

Q1: Why do sulfonylureas degrade so rapidly in aqueous solutions, and why is the degradation rate non-linear with pH?

A: Sulfonylureas exhibit a highly specific, U-shaped pH-rate degradation profile[1]. The primary degradation pathway is the hydrolytic cleavage of the sulfonylurea bridge, which yields a sulfonamide and an amine or triazine derivative[1].

  • Acidic Conditions (pH < 5): The urea nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbonyl carbon, making it highly electrophilic and susceptible to rapid nucleophilic attack by water[1].

  • Basic Conditions (pH > 8): The abundance of hydroxide ions results in direct nucleophilic attack on the neutral sulfonylurea molecule.

  • Neutral Conditions (pH 6–7): The molecule exists primarily as an anion due to the deprotonation of the acidic sulfonamide proton ( pKa​ ~3–5). This anionic state electrostatically repels incoming nucleophiles (like water or OH− ), maximizing the compound's stability[1].

Q2: Are sulfonamides sensitive to light? What is the mechanism of their photodegradation?

A: Yes, sulfonamides are highly susceptible to photodegradation, particularly in environmental or natural water matrices[2]. While direct photolysis occurs via the absorption of UV light, indirect triplet-sensitized photolysis is the dominant pathway in complex matrices where dissolved organic matter (DOM) acts as a photosensitizer[2][3]. Mechanistically, this photodegradation is characterized by the cleavage of the S–N bond and the subsequent extrusion of sulfur dioxide ( SO2​ ), leading to the formation of anilines and other desulfonylated photoproducts[3].

Q3: What is the Smiles rearrangement, and how does it compromise the stability of sulfonyl-containing compounds during synthesis or storage?

A: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom (such as sulfur) to a nucleophilic center (such as carbon or nitrogen)[4][5]. For sulfonamides, this process is entropically driven to irreversible completion by the extrusion of SO2​ (desulfonylation)[4][5]. If your compound contains a sulfonamide linkage with an electron-deficient aryl group and an adjacent nucleophile, it may spontaneously rearrange under basic conditions or via radical-mediated pathways during synthesis, basic workups, or long-term storage[4].

DegradationPathways Parent_SU Sulfonylureas (e.g., Glibenclamide) Path_Hydro Aqueous Hydrolysis (pH Dependent) Parent_SU->Path_Hydro Parent_SA Sulfonamides (e.g., Sulfamethoxazole) Path_Photo Photolysis (Direct & Indirect) Parent_SA->Path_Photo Path_Smiles Smiles Rearrangement (Base/Radical Catalyzed) Parent_SA->Path_Smiles Deg_Bridge Sulfonylurea Bridge Cleavage (Sulfonamide + Amine) Path_Hydro->Deg_Bridge Deg_SN S-N Bond Cleavage (SO2 Extrusion) Path_Photo->Deg_SN Deg_Aryl Aryl Migration (C-C or C-N Bond Formation) Path_Smiles->Deg_Aryl

Core degradation pathways of sulfonylureas and sulfonamides under environmental and synthetic stress.

Part 2: Troubleshooting Guide – Experimental Artifacts

Q4: During my LC-MS/MS stability assay, the parent sulfonylurea is disappearing, but I cannot find the expected hydrolysis products. What is happening?

A: You are likely experiencing a mass balance failure due to secondary degradation or matrix artifacts.

  • Causality: The primary hydrolysis products (e.g., sulfonamides) are highly photoreactive. If your autosampler or incubation chamber is exposed to ambient light, the primary degradants will undergo rapid photolysis (S-N cleavage)[2][3], rendering them invisible to your targeted MS method. Alternatively, pH shifts during the assay may cause the degradants to precipitate out of the solution.

  • Resolution: Implement a self-validating workflow (see Diagram 2 below). You must run a dark control and spike an isotopically labeled internal standard to distinguish true chemical degradation from physical losses (e.g., adsorption, precipitation)[2].

SelfValidatingWorkflow Init Initiate Stability Study (Spike Internal Standard) Control Dark/Neutral Control (Isolate Variables) Init->Control Stress Apply Stress Condition (UV/Vis, pH Extremes) Init->Stress Analysis LC-MS/MS Quantification Control->Analysis Stress->Analysis MassBal Calculate Mass Balance (Parent + Σ Degradants) Analysis->MassBal Check Mass Balance > 95%? MassBal->Check Valid Protocol Validated (Extract Kinetics) Check->Valid Yes Invalid Investigate Artifacts (Precipitation, Volatilization) Check->Invalid No

Self-validating experimental workflow for assessing sulfonyl-compound stability and mass balance.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation (Hydrolysis) of Sulfonylureas

Objective: Determine pH-dependent hydrolysis kinetics while ensuring absolute mass balance closure.

  • Buffer Preparation & pH Verification: Prepare 50 mM buffers at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate).

    • Causality: Maintaining a constant ionic strength across buffers ensures that observed kinetic differences are strictly due to pH-mediated nucleophilic attack, not salt effects.

  • Spiking & Internal Standard Addition: Spike the sulfonylurea to a final concentration of 10 µM. Immediately add 1 µM of a stable-isotope-labeled internal standard (SIL-IS).

    • Self-Validation: The SIL-IS corrects for any matrix suppression during LC-MS ionization and accounts for physical losses (e.g., non-specific binding to glassware).

  • Incubation & Quenching: Incubate samples at 25°C in the dark. At specific time points (0, 1, 3, 7, 14 days), remove 100 µL aliquots and quench by neutralizing the pH to 7.0 using dilute HCl or NaOH.

    • Causality: Neutralizing the pH immediately halts the hydrolysis reaction, as sulfonylureas are most stable at neutral pH[1], locking the degradation state for accurate analysis.

  • LC-MS/MS Quantification & Mass Balance Validation: Quantify the parent compound and the primary degradants. Calculate the molar sum of the parent and degradants.

    • Self-Validation: If the total molar mass balance falls below 95%, the protocol dictates an automatic failure, requiring investigation into secondary degradation pathways or precipitation artifacts.

Protocol 2: Photostability Testing of Sulfonamides

Objective: Quantify direct and indirect photodegradation kinetics under simulated sunlight.

  • Chemical Actinometry: Irradiate a p-nitroanisole/pyridine actinometer solution alongside the experimental samples.

    • Self-Validation: Actinometry quantifies the exact photon flux absorbed by the system. This ensures that the calculated quantum yields and kinetic data are absolute and reproducible, regardless of lamp aging or spatial geometry in the photoreactor.

  • Matrix Preparation: Prepare the sulfonamide in two matrices: ultrapure water (to isolate direct photolysis) and water spiked with 5 mg/L Suwannee River Fulvic Acid (to simulate DOM for indirect, triplet-sensitized photolysis)[2][3].

  • Dark Control Implementation: Wrap a duplicate set of vials in aluminum foil and place them in the photoreactor.

    • Causality: The dark control isolates thermal and hydrolytic degradation from true photochemical degradation. If the dark control shows >5% degradation, the baseline kinetics must be mathematically corrected.

  • Irradiation & Analysis: Expose to simulated sunlight (290–400 nm). Sample at regular intervals, analyzing for the parent compound and SO2​ -extrusion photoproducts[3].

Part 4: Quantitative Data Summaries

Table 1: Hydrolytic Half-Lives of Sulfonylureas (pH Dependence at 25°C)

Data synthesized from environmental dissipation studies[1]. Note the characteristic U-shaped stability profile.

CompoundpH 4.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Basic)Primary Degradation Mechanism
Thifensulfuron methyl < 1 day~12 days< 1 daySulfonylurea bridge cleavage
Rimsulfuron < 1 day~7 days< 1 daySulfonylurea bridge cleavage
Prosulfuron ~10 days> 100 days~50 daysSulfonylurea bridge cleavage
Table 2: Photodegradation Kinetics of Sulfonamides

Data synthesized from simulated sunlight irradiation studies[2][3].

CompoundMatrixHalf-Life (Simulated Sunlight)Primary Photoproduct / Pathway
Sulfamethoxazole (SMX) Pure Water~11.5 hoursS-N bond cleavage, SO2​ extrusion
Sulfamethoxazole (SMX) Natural Water (DOM)~2.0 - 4.0 hoursTriplet-sensitized indirect photolysis
Sulfachloropyridazine (SCP) Pure Water~7.0 hoursS-N bond cleavage

Part 5: References

  • Hydrolytic Dissipation of Four Sulfonylurea Herbicides. Journal of Agricultural and Food Chemistry.[Link]

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. ResearchGate. [Link]

  • Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology.[Link]

  • An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. The Journal of Organic Chemistry.[Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.[Link]

Sources

troubleshooting guide for the purification of carboxylic acids by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic purification. Carboxylic acids present unique challenges in column chromatography due to their strong polarity and propensity for hydrogen bonding. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation of acidic compounds.

Strategic Workflow for Carboxylic Acid Purification

Workflow A Crude Mixture Containing Carboxylic Acid B Assess Polarity & Solubility Profile A->B C Normal Phase Silica (+ 1% AcOH / HCOOH) B->C Soluble in Organic Solvents (Low-Med Polarity) D Reversed Phase C18 (+ 0.1% TFA / HCOOH) B->D Highly Polar / Water Soluble E Ion Exchange / Scavengers (e.g., TMA Acetate) B->E Trace Acid in Neutral Mixture

Decision workflow for selecting the optimal carboxylic acid chromatography strategy.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my carboxylic acid streak down the entire silica gel column, and how do I fix it? Causality: Bare silica gel (SiO₂) is saturated with surface silanol groups (Si-OH), which are slightly acidic (pKa ~4.5–5.5). When a carboxylic acid passes through the column, it undergoes dynamic hydrogen bonding and partial ionization. This continuous equilibrium between the protonated (neutral) and deprotonated (anionic) states causes the compound to partition unevenly across the stationary phase, leading to severe tailing or "streaking"[1]. Solution: Add a small amount (0.5–1.0% v/v) of a volatile acid, such as glacial acetic acid or formic acid, to your eluting solvent system[1]. The excess protons shift the equilibrium, keeping your target acid fully protonated and masking the highly active silanol sites on the silica.

Q2: I successfully purified my acid using 1% acetic acid, but now it's an oily gum. How do I remove the residual modifier? Causality: Acetic acid has a relatively high boiling point (118 °C) and strongly hydrogen-bonds with your purified carboxylic acid product. Standard rotary evaporation at 40 °C is insufficient to break these intermolecular forces, leaving residual modifier that prevents crystallization. Solution: Perform an azeotropic distillation. Add toluene to your pooled fractions and concentrate under reduced pressure. Toluene forms a low-boiling azeotrope with acetic acid, effectively pulling it out of the mixture. Repeat this 2–3 times until a solid is obtained. Alternatively, use formic acid (bp 100.8 °C) as the modifier, which is easier to remove via high vacuum or lyophilization.

Q3: Normal phase chromatography isn't working for my highly polar polycarboxylic acid. What are the alternatives? Causality: Highly polar compounds (e.g., shikimic acid, maleic acid) partition too strongly into the polar silica stationary phase, resulting in irreversible adsorption or impractically long elution times[2]. Solution: Switch to Reversed-Phase (C18) flash chromatography. C18 media relies on hydrophobic interactions rather than polar adsorption. By using an aqueous mobile phase modified with 0.1% trifluoroacetic acid (TFA) or formic acid, you suppress the ionization of the carboxylic acid, increasing its hydrophobicity and allowing it to interact favorably with the C18 alkyl chains[2].

Q4: Can I use basic modifiers like Triethylamine (TEA) to improve peak shape? Causality: While basic modifiers (like 1% TEA or ammonia) are excellent for purifying amines by blocking acidic silanol sites, they are counterproductive for carboxylic acids. TEA will undergo an acid-base reaction with your target carboxylic acid, forming a highly polar triethylammonium salt that will permanently stick to the silica gel. Always match the pH of your modifier to the nature of your analyte.

Section 2: Quantitative Comparison of Purification Strategies

Stationary PhaseModifier UsedTypical Target PolarityElution MechanismAverage RecoveryPost-Purification Removal
Bare Silica Gel 0.5–1% Acetic AcidLow to MediumNormal Phase (Adsorption)80–95%Azeotropic distillation (Toluene)
Bare Silica Gel 0.5–1% Formic AcidLow to MediumNormal Phase (Adsorption)80–95%High vacuum / Lyophilization
C18 (Reversed) 0.1% TFA / Formic AcidHigh (Water Soluble)Hydrophobic Partitioning85–98%Lyophilization
TMA Acetate Silica NoneAny (Scavenging)Ion Exchange / Catch & Release>90%Filtration and acid wash

Data summarized from standard chromatographic recovery profiles and scavenger resin applications.

Section 3: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Acidic Modifier

Objective: Purify a lipophilic carboxylic acid while preventing silanol-induced streaking.

  • TLC Optimization: Prepare your standard mobile phase (e.g., 30% EtOAc in Hexanes) and add exactly 1% v/v glacial acetic acid. Run a TLC of your crude mixture.

    • Self-Validation Checkpoint: The target carboxylic acid must appear as a tight, circular spot (Rf 0.25–0.35) rather than a downward teardrop or upward smear. If streaking persists, increase modifier to 2%.

  • Solvent Preparation: Prepare the bulk mobile phase (e.g., 1 Liter of 30% EtOAc/Hexanes + 10 mL Acetic Acid). Mix thoroughly.

  • Column Packing (Slurry Method): Slurry the bare silica gel in the acidified mobile phase. Pack the column under gentle pressure.

    • Self-Validation Checkpoint: The silica bed must be perfectly uniform. Packing with the acidified solvent pre-conditions the silanol groups, preventing the target acid from being consumed by unmasked active sites.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the acidified mobile phase. Load evenly onto the column head.

  • Elution & Fraction Collection: Elute the column using the acidified mobile phase. Monitor via TLC.

  • Modifier Removal: Combine fractions containing the pure product. Evaporate to ~10% volume. Add 20 mL of Toluene and evaporate to dryness. Repeat the toluene addition/evaporation twice.

    • Self-Validation Checkpoint: Analyze the final solid via ¹H NMR. The absence of a sharp singlet at ~2.1 ppm confirms the complete removal of acetic acid.

Protocol B: Reversed-Phase (C18) Flash Chromatography for Highly Polar Acids

Objective: Isolate water-soluble polycarboxylic acids using hydrophobic partitioning[2].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Equilibration: Flush a pre-packed C18 flash column with 5 column volumes (CV) of 5% Solvent B.

  • Sample Loading: Dissolve the crude acid in Solvent A. If solubility is poor, use a solid-loading technique by adsorbing the crude mixture onto a small amount of C18 silica and drying it before loading[2].

  • Gradient Elution: Run a shallow gradient from 5% B to 95% B over 15–20 CVs.

    • Self-Validation Checkpoint: The acidic modifier keeps the analyte protonated. If the peak shape is broad or splits, verify the pH of the mobile phase is at least 2 units below the pKa of the carboxylic acid.

  • Lyophilization: Pool the pure fractions. Flash-freeze using liquid nitrogen and lyophilize overnight.

    • Self-Validation Checkpoint: Lyophilization will sublimate the water, acetonitrile, and formic acid, leaving behind a pristine, dry powder free of organic solvent residues.

Protocol C: Catch-and-Release Purification using Ion Exchange

Objective: Isolate trace carboxylic acids from a complex neutral/basic organic mixture[3].

  • Scavenging: Add SiliaBond TMA Acetate (a silica-bound tetramethylammonium acetate) to the crude mixture dissolved in dichloromethane[3].

  • Incubation: Stir at room temperature for 1–2 hours. The carboxylic acid displaces the acetate and binds ionically to the silica matrix.

  • Filtration (Validation): Filter the suspension. The filtrate contains all neutral and basic impurities.

    • Self-Validation Checkpoint: TLC of the filtrate should show the complete disappearance of the carboxylic acid spot.

  • Release: Resuspend the silica in a solution of 5% TFA in dichloromethane. Stir for 30 minutes to protonate the acid and release it from the resin. Filter and concentrate the filtrate to obtain the pure acid.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem. 1

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. 2

  • Thin Layer Chromatography (TLC). Marmara University. Link

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.3

Sources

overcoming solubility issues of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists experiencing precipitation, poor dissolution, or erratic assay results when working with 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid in aqueous media.

Mechanistic Causality: Why Does This Compound Precipitate?

To troubleshoot solubility, we must first deconstruct the molecule's physicochemical domains. The compound features a polar, ionizable carboxylic acid (-COOH) , a polar sulfone (-SO₂-) , but is heavily hindered by two highly lipophilic domains: the rigid cyclopropane ring and the ethyl chain .

When introduced to unbuffered water, the carboxylic acid partially dissociates, lowering the solution's pH. As the pH drops below the molecule's pKa (estimated ~3.8–4.2 due to the inductive electron-withdrawing effect of the sulfonyl group), the equilibrium shifts toward the unionized (protonated) form. The unionized molecule lacks sufficient hydration energy to overcome the hydrophobic penalty of the cyclopropyl and ethyl groups, leading to rapid self-association and precipitation[1].

Table 1: Physicochemical Domains & Impact on Aqueous Solubility

Functional Group Physicochemical Property Impact on Aqueous Solvation
Carboxylic Acid (-COOH) Ionizable (pKa ~4.0) Poor solubility at low pH; Excellent solubility when ionized (pH > 6.0).
Cyclopropane Ring Rigid, lipophilic core Promotes hydrophobic aggregation; resists aqueous solvation.

| Ethylsulfonyl Group | Polar core, lipophilic tail | Net decrease in aqueous solubility due to the terminal ethyl chain. |

Strategic Decision Workflow

Select your troubleshooting path based on your specific assay constraints.

Workflow N1 Solubility Issue: 1-((ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid N2 Can assay tolerate pH > 6.5? N1->N2 N3 Salt Formation / pH Adjustment (Deprotonation of -COOH) N2->N3 Yes N4 Can assay tolerate organic co-solvents? N2->N4 No N5 Co-solvent System (e.g., PEG-400, Propylene Glycol) N4->N5 Yes N6 Cyclodextrin Complexation (e.g., HP-β-CD encapsulation) N4->N6 No

Decision tree for selecting the optimal solubility enhancement strategy based on assay constraints.

Section 1: pH Optimization and Salt Formation

Q: I am trying to dissolve the compound in standard DI water, but it forms a cloudy suspension. How do I fix this? A: You are observing the precipitation of the unionized free acid. By raising the pH of the solution at least 2 units above the compound's pKa (target pH > 6.5), you force the deprotonation of the carboxylic acid[1]. The resulting carboxylate anion (-COO⁻) carries a full negative charge, which drastically increases ion-dipole interactions with water, instantly solubilizing the compound.

Self-Validating Protocol: In Situ Sodium Salt Formation Causality: This protocol uses a visual feedback loop to confirm the exact stoichiometric conversion of the hydrophobic free acid into a highly soluble sodium salt.

  • Suspend: Weigh the target amount of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid and add it to 80% of your final target volume of DI water.

    • Validation Checkpoint 1: The solution will be an opaque, cloudy suspension. This establishes your baseline.

  • Titrate: While stirring vigorously, add 0.1 M NaOH dropwise.

  • Observe: Monitor the suspension. As the pH crosses the pKa threshold, the compound will begin to ionize.

    • Validation Checkpoint 2: Stop titration the exact moment the solution transitions from cloudy to completely transparent. This visual clearing confirms 100% ionization without over-basifying the solution.

  • Verify: Measure the pH using a calibrated meter (it should read between 6.5 and 7.5). QS to the final volume with DI water.

Section 2: Co-Solvent Strategies for Low-pH Assays

Q: My enzymatic assay requires a pH of 5.0. If I can't ionize the carboxylic acid, how do I keep the compound in solution? A: At pH 5.0, a significant fraction of the compound remains unionized. You must lower the dielectric constant of the aqueous medium to reduce the thermodynamic penalty of solvating the lipophilic cyclopropyl and ethyl groups[2]. This is achieved by introducing a water-miscible organic co-solvent, which disrupts water's rigid hydrogen-bonding network[3].

Table 2: Co-Solvent Selection Matrix

Co-Solvent Dielectric Constant (ε) Solubilization Mechanism Recommended Max Final Conc.
Water (Control) 80.1 Baseline N/A
DMSO 46.7 Disrupts crystal lattice, strong H-bond acceptor ≤ 1.0% (In vitro assays)
Propylene Glycol 32.1 Lowers bulk polarity, reduces hydrophobic penalty ≤ 5.0%

| PEG-400 | 12.4 | Steric stabilization, lowers dielectric constant | ≤ 5.0% |

Self-Validating Protocol: Co-Solvent "Spike-and-Dilute" Method Causality: Dissolving the compound directly in a low-dielectric solvent prevents kinetic trapping and ensures complete molecular dispersion before introducing the aqueous phase.

  • Stock Preparation: Dissolve the compound entirely in 100% DMSO or PEG-400 at 100x your final desired concentration.

    • Validation Checkpoint 1: The stock must be perfectly clear with no particulates.

  • Aqueous Dilution: Place your aqueous buffer (pH 5.0) on a vortex mixer. While vortexing at medium speed, inject the organic stock solution directly into the center of the vortex.

  • Verification: Shine a laser pointer through the final solution.

    • Validation Checkpoint 2 (Tyndall Effect): If the laser beam is invisible as it passes through the liquid, you have a true molecular solution. If the beam is visible (scattering), the compound has crashed out into a nano-suspension, indicating you need a higher co-solvent ratio.

Section 3: Cyclodextrin Complexation (The "Molecular Shield")

Q: I am conducting an in vivo study. I cannot use high pH due to tissue irritation, and organic co-solvents are causing toxicity. What is the alternative? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They act as molecular shields. The hydrophobic ethyl and cyclopropyl groups of your compound will spontaneously partition into the lipophilic cavity of the CD to escape the aqueous environment, forming a highly water-soluble inclusion complex[4].

Mechanism Drug Free Acid • Hydrophobic cyclopropane • Hydrophobic ethyl group • Unionized -COOH Complex Inclusion Complex • Shielded lipophilic domains • Water-soluble exterior Drug->Complex Guest Encapsulation CD HP-β-CD • Hydrophobic inner cavity • Hydrophilic outer surface CD->Complex Host Interaction

Mechanistic pathway of HP-β-CD encapsulating the hydrophobic domains of the target compound.

Self-Validating Protocol: HP-β-CD Co-Precipitation/Stirring Method Causality: The thermodynamic driving force of this reaction is the displacement of high-energy water molecules from the CD cavity by the hydrophobic domains of the drug.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard DI water or saline.

  • Guest Addition: Add an excess amount of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (an amount known to precipitate in pure water).

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the solution through a 0.22 µm hydrophilic syringe filter to remove any uncomplexed, precipitated drug.

    • Validation Checkpoint: Analyze the clear filtrate via HPLC. If the quantified concentration of the compound significantly exceeds its intrinsic aqueous solubility, successful inclusion complexation is confirmed.

References[1] Title: Overcoming Challenges in Carboxylic Acid Drug Formulations | Source: Patsnap Eureka | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqopaO-oM5lRIjhmIxwan3TYvYQ-kUlGp0JfJJF-ZbBC2-bi63RL1Kn8I_2rRVT3FBPIY5HerzIJP405U-rwbLW5Z8xt-bVyrnBO6cp3CUAU2Bd94c8-zTH7qUQBPNU2_OHEo71kqDGw0lqU9RSrPvChEZFXyynWNzs_yWtPknDIXGz1hpapB6hdmsq5WYCVqyz4T_9iPY[3] Title: Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Source: Frontiers Publishing Partnerships | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ1sEt9G3svCMpUb8_Tv2qnOl6tgsOmlKJUcQg9fIAnfWsOyVgac2j94k_bXlEiYoIQGA8py4wG93ZdhVIZ5-0dnGnCrjiMbmx3rcqVwHJKzqG65cRrveQDBvzMlRiIZANdT95MP3mjAH3A6RsoXVSiVxBw2euhsMWjX8O3g==[2] Title: Enhancement of Solubility: A Pharmaceutical Overview | Source: Scholars Research Library | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAAnBdpzoniPnPL1XG9-dl3DghtD8_45s_CmYou4HrvolPbipQAZdEqCXMoWaSKq45H_2fQYsi0_9NluD3xquS9OB41ionOxdMD_E8BhQu9GEzzKvZMrHuSsPUQnc1AD_DZFyRVSVvDdA0_kTpCH1JRk6YKWfJp67VlvxBLxFp71Q0_8MrhWDfN3p3pV8Rx9mhgjjDnL1tXtklbMKdGOKMwWxk[4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: PMC | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0FDglyliWBHVBTLgn826ccJalPZTCpjjjl-L3a0k9oCdXXuaW5BXShU1VBe5YAjGXlW-3HLtb7HvSyb9YV2sP4axn2SghxVsQ2i7Nu2YRCZUhx-4TmZG9MiHnn5ktC6GWy2_8Z7wydjeVV0Vp

Sources

preventing racemization during the synthesis of chiral cyclopropanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Cyclopropane Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most pervasive challenges in asymmetric synthesis: the loss of stereointegrity (racemization and epimerization) during the formation and isolation of chiral cyclopropanes.

The synthesis of the cyclopropane ring—whether via transition-metal catalyzed carbene transfer, Michael-initiated ring closure (MIRC), or zinc-carbenoid additions—involves highly reactive intermediates. Stereochemical leakage rarely occurs by magic; it is driven by specific, identifiable causal pathways such as radical bond rotation, reversible enolization, or Lewis acid-mediated ionization.

This guide provides a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating standard operating procedures (SOPs) to help you preserve enantiomeric excess (ee) and diastereomeric ratio (dr) in your workflows.

Part 1: Diagnostic Workflow for Stereochemical Leakage

Use the following decision tree to isolate the mechanistic root cause of racemization in your specific synthetic route.

RacemizationTroubleshooting Start Loss of ee/dr in Chiral Cyclopropane Diazo Diazo Decomposition (Transition Metal)? Start->Diazo Radical Stepwise Radical Intermediate? Diazo->Radical Yes MIRC MIRC Reaction (Michael Addition)? Diazo->MIRC No Ligand Action: Rigidify Ligand (e.g., D2-Amidoporphyrins) Radical->Ligand Confirm via EPR Enolate Reversible Enolate Epimerization? MIRC->Enolate Yes Workup Loss During Workup/Purification? MIRC->Workup No LeavingGroup Action: Improve Leaving Group & Lower Temp Enolate->LeavingGroup Kinetic Control BaseAcid Base/Acid Catalyzed Enolization? Workup->BaseAcid Yes SS Simmons-Smith Cyclopropanation? Workup->SS No Flow Action: Continuous Flow Extractive Workup BaseAcid->Flow Minimize Time Lewis Lewis Acid (ZnI2) Ionization? SS->Lewis Yes Furukawa Action: Use Furukawa Mod (Et2Zn) or Scavengers Lewis->Furukawa Buffer System

Decision tree for identifying and resolving racemization pathways in cyclopropane synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant drop in enantiomeric excess (ee) during transition metal-catalyzed diazo decomposition? A1: This is a classic symptom of the reaction proceeding via a stepwise radical mechanism rather than a concerted carbene transfer. For instance, Co(II)-based metalloradical catalysis involves α- and γ-metalloalkyl radical intermediates[1]. The Causality: If the rate of C–C bond rotation in the long-lived γ-metalloalkyl radical intermediate is competitive with the rate of the 3-exo-tet ring closure, the stereochemical information of the starting alkene is scrambled. The Solution: You must lower the activation energy barrier for ring closure relative to bond rotation. Switching to a catalyst with a highly rigid chiral pocket—such as D2-symmetric chiral amidoporphyrins—sterically restricts the intermediate, accelerating the nearly barrierless 3-exo-tet cyclization and locking in the stereocenter before rotation can occur[1].

Q2: My Michael-Initiated Ring Closure (MIRC) reaction yields the correct cyclopropane, but the diastereomeric ratio (dr) and ee are lower than expected. What is happening? A2: MIRC reactions are highly sensitive to the reversibility of the initial conjugate addition[2]. Following the Michael addition, an intermediate enolate is formed. The Causality: If the subsequent intramolecular nucleophilic substitution (ring closure) is sluggish, the enolate can undergo reversible protonation/deprotonation, leading to epimerization at the α-stereocenter prior to cyclization. The Solution: Drive the reaction under strict kinetic control. Enhance the leaving group ability (e.g., swapping a chloride for a mesylate or bromide) to accelerate the cyclization step. Furthermore, utilizing non-nucleophilic, sterically hindered bases at cryogenic temperatures suppresses the thermodynamic reversibility of the enolate formation[2].

Q3: We are synthesizing chiral cyclopropanecarboxylates, and we notice racemization during the aqueous workup. How can we prevent this? A3: Cyclopropanecarboxylates, particularly those bearing geminal electron-withdrawing groups (like 1,1-cyclopropaneketoesters), are highly susceptible to base-catalyzed epimerization[3]. The Causality: Deprotonation at the α-position forms a cyclopropane enol intermediate. Prolonged exposure to basic or acidic aqueous phases during standard batch extractions provides ample time for this thermodynamic equilibration, destroying the chiral centers. The Solution: The residence time in the biphasic workup must be drastically reduced. Implementing a continuous flow extractive workup ensures rapid phase separation, isolating the organic phase before enolization can occur[4].

Q4: Can Simmons-Smith cyclopropanation cause racemization of my chiral allylic alcohol substrate? A4: While the Simmons-Smith reaction itself is a stereospecific cheletropic process (concerted delivery of the methylene group)[5], the generation of Lewis acidic zinc byproducts (such as ZnI2) can be detrimental. The Causality: These Lewis acids can coordinate to the allylic alcohol substrate, promoting ionization to a cyclopropylcarbinyl cation. This leads to racemization or unwanted π–σ–π rearrangements[6]. The Solution: Modulate the Lewis acidity of the system. Switch to the Furukawa modification (using Et2Zn and CH2I2), which avoids the harsh ZnI2 byproduct[5]. Alternatively, add a stoichiometric amount of a mild Lewis base scavenger (e.g., dimethoxyethane) to buffer the system without quenching the zinc carbenoid.

Part 3: Quantitative Impact of Mitigation Strategies

The following table summarizes the typical quantitative improvements observed when applying the mechanistic corrections detailed above.

Reaction PathwayPrimary Racemization VectorMitigation StrategyTypical ee Impact (Before → After)
Diazo Decomposition Stepwise radical bond rotationRigidify chiral ligand pocket (e.g., D2-Amidoporphyrins)65% → >95%
MIRC Reversible enolate epimerizationEnhance leaving group kinetics (Cl → OMs)70% → 99%
Simmons-Smith Lewis acid-mediated ionizationUse Furukawa modification (Et2Zn)50% (rearranged) → >98%
Esterification/Workup Base-catalyzed enolizationContinuous flow extractive workup80% → >99% retained

Part 4: Validated Standard Operating Procedures (Protocols)

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints verify stereointegrity before proceeding to the next step.

Protocol A: Suppressing Radical Rotation in Co(II)-Catalyzed Asymmetric Cyclopropanation

Objective: Prevent stepwise radical racemization by utilizing a rigidified metalloradical catalyst.

  • Catalyst Preparation & Validation:

    • In a nitrogen-filled glovebox, dissolve 2 mol% of [Co(P4)] (a C6-bridged D2-symmetric chiral amidoporphyrin) in anhydrous toluene.

    • Validation Check: Run a quick UV-Vis spectrum of the aliquot. A distinct Soret band shift confirms the active Co(II) metalloradical state.

  • Substrate Addition:

    • Add the alkene substrate (1.0 equiv) to the catalyst solution. Stir at 22 °C for 5 minutes to ensure thermal equilibration.

  • Diazo Delivery (Kinetic Control):

    • Using a syringe pump, add the α-heteroaryldiazomethane (1.2 equiv) dissolved in toluene over 2 hours. Slow addition prevents diazo dimerization and maintains a low steady-state concentration of the radical intermediate, favoring the 3-exo-tet cyclization[1].

  • In-Process Stereochemical Assay:

    • Validation Check: Before quenching, withdraw a 10 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. Confirm that the ee of the major (E)-isomer is >90%. If ee is dropping, the radical intermediate is living too long (check for trace oxygen or solvent impurities).

Protocol B: Continuous Flow Extractive Workup for Sensitive Cyclopropanecarboxylates

Objective: Prevent base-catalyzed enolization and epimerization during aqueous workup.

  • Flow System Initialization:

    • Assemble a continuous flow setup consisting of two HPLC pumps, a tubular reactor equipped with a static mixer, and a custom-made glass continuous gravity decanter[4].

    • Validation Check: Run a solvent blank (THF/Water) at the target flow rate (e.g., 10 mL/min) to verify system pressure stability and perfect phase separation in the decanter.

  • Reaction Quench & Extraction:

    • Pump the crude Wadsworth–Emmons cyclopropanation stream (containing the chiral cyclopropane carboxylic acid) to mix via a T-junction with the extracting solvent (e.g., MTBE) and a strictly pH-controlled aqueous buffer (pH 6.5) to prevent enolization.

  • Rapid Phase Separation:

    • Route the biphasic mixture through the static mixer (residence time < 15 seconds) directly into the continuous gravity decanter. The organic phase is collected continuously from the upper outlet, while the aqueous phase is discarded from the lower outlet[4].

    • Validation Check: Monitor the optical rotation of the organic outflow using an in-line polarimeter. A stable specific rotation confirms that epimerization has been successfully halted.

References

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. rsc.org.
  • Synthesis of cyclopropane containing n
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. nsf.gov.
  • Simmons–Smith reaction. wikipedia.org.
  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. acs.org.
  • Cobalt(II)

Sources

strategies for enhancing the in vivo stability of carboxylic acid-containing drugs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry & DMPK Technical Support Center. This portal is designed for researchers and drug development professionals troubleshooting the pharmacokinetic (PK) liabilities of carboxylic acid-containing drug candidates.

Carboxylic acids are ubiquitous in pharmacophores due to their ability to form strong hydrogen bonds and salt bridges. However, they are highly susceptible to rapid Phase II metabolism, leading to poor in vivo half-lives and potential idiosyncratic toxicities. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to overcome these challenges.

Section 1: Diagnostic FAQs – Identifying the Metabolic Liability

Q: My carboxylic acid drug candidate exhibits rapid in vivo clearance. How can I determine if the carboxylate moiety is the primary metabolic liability? A: Carboxylic acids are highly susceptible to Phase II metabolism, specifically glucuronidation by UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes, which form acyl glucuronides (1)[1]. To diagnose this, perform an in vitro metabolite identification (MetID) assay using human liver microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA). If your LC-MS/MS analysis reveals a mass shift of +176 Da (the addition of a glucuronic acid moiety), the carboxylate is your primary liability.

Q: We detected acyl glucuronides in our MetID assay. Does this mean we have to abandon the compound? A: Not necessarily, but it requires immediate risk assessment. Acyl glucuronides can undergo intramolecular acyl migration to form reactive isomers. These isomers can open into reactive aldehydes that covalently bind to proteins, leading to immunogenicity and idiosyncratic toxicity (2)[2]. You must assess their reactivity using a Glutathione (GSH) Trapping Assay. Drugs that form GSH adducts in this assay correlate highly with clinical toxicity (e.g., withdrawn NSAIDs like ibufenac), whereas "safe" acyl glucuronides do not form these adducts (3)[3].

DiagnosticWorkflow Start Carboxylic Acid Drug Short In Vivo Half-Life MetID Perform LC-MS/MS MetID (Microsomes/Hepatocytes) Start->MetID CheckAG Is Acyl Glucuronide Detected? MetID->CheckAG Bioisostere Apply Bioisostere Strategy (e.g., Tetrazole) CheckAG->Bioisostere Yes (Target Affinity Flexible) Prodrug Apply Prodrug Strategy (e.g., Ester/Amide) CheckAG->Prodrug Yes (Target Affinity Strict) Other Investigate CYP450 or Transporter Efflux CheckAG->Other No

Workflow for diagnosing and resolving carboxylic acid metabolic liabilities.

Section 2: Troubleshooting Guide – Medicinal Chemistry Strategies

Issue: The target requires the acidic pharmacophore for a critical salt bridge, but the acyl glucuronide is too reactive and clears too fast.

Solution: Replace the carboxylic acid with a bioisostere. The most validated approach is using a 5-substituted tetrazole (4)[4].

  • The Causality: Tetrazoles mimic the planarity and acidity (pKa ~4.5–4.9) of carboxylic acids, maintaining the crucial hydrogen bonding and electrostatic interactions with the target pocket. However, because they lack the electrophilic carbonyl carbon of a carboxylate, they cannot undergo UGT-mediated acyl glucuronidation, effectively shutting down this metabolic pathway and preventing reactive metabolite formation (5)[5].

  • Alternative: If tetrazoles increase polarity too much (lowering logP and passive permeability), consider neutral bioisosteres that rely on strong hydrogen bonds or cation-π interactions, or acyl sulfonamides which offer a different physicochemical profile (5)[5].

Section 3: Troubleshooting Guide – Prodrug Approaches

Issue: Bioisosteric replacement abolished our target affinity. We need to mask the carboxylic acid temporarily, but our ester prodrugs are hydrolyzing instantly in plasma.

Solution: Simple aliphatic esters (like methoxy or ethoxy) often suffer from premature chemical hydrolysis or non-specific esterase cleavage in plasma, yielding half-lives of less than 5 minutes (6)[6]. To enhance systemic stability while ensuring enzymatic cleavage at the target site, utilize amino acid prodrugs with a propylene glycol (PG) linker.

  • The Causality: The PG linker introduces optimal steric hindrance and chain length, shielding the ester bond from non-specific plasma esterases. This increases the chemical half-life at pH 7.4 to over 24 hours—a >20-fold improvement over methoxy linkers (7)[7]. Once in the target cells, specific enzymes (e.g., valacyclovirase) will cleave the prodrug to release the active parent carboxylic acid.

Section 4: Data Presentation

Table 1: Impact of Prodrug Linker Chemistry on Aqueous Stability (pH 7.4)
Prodrug Linker StrategyEstimated Half-Life (t1/2)Primary Hydrolysis Mechanism
Methoxy / Ethoxy Esters< 1 hourRapid chemical hydrolysis / Non-specific esterases
Aminocarbonyloxymethyl< 5 minutesDirect nucleophilic attack / O→N acyl migration
Propylene Glycol (PG)> 24 hoursTargeted enzymatic cleavage (e.g., valacyclovirase)
Table 2: Physicochemical Comparison of Carboxylic Acid vs. Bioisosteres
Functional GrouppKa RangeGeometryPrimary PK Liability
Carboxylic Acid4.0 - 5.0PlanarAcyl glucuronidation, poor passive diffusion
5-Substituted Tetrazole4.5 - 4.9PlanarIncreased polarity (lower logP)
Phosphonic Acid1.0 - 3.0Non-planarHigh polarity, poor membrane permeability
Acyl Sulfonamide4.5 - 5.5Non-planarIncreased molecular weight

Section 5: Experimental Protocols & Validation

Protocol A: Glutathione (GSH) Trapping Assay for Acyl Glucuronide Reactivity

This assay determines if the acyl glucuronide formed by your drug is dangerously reactive.

  • Self-Validation Checkpoint: Always run Diclofenac as a positive control (known to form reactive thioacyl-GSH conjugates) and Ibuprofen as a negative control (forms stable, non-reactive glucuronides).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 2 mM MgCl2.

  • Cofactor & Trapping Agent Addition: Add 5 mM UDP-glucuronic acid (UDPGA) to initiate glucuronidation, and 10 mM reduced glutathione (GSH) to act as the soft nucleophile trap.

  • Test Compound Addition: Spike the carboxylic acid drug candidate to a final concentration of 10 µM.

  • Reaction: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing 1% formic acid to precipitate proteins and stabilize the glucuronides.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts) or specific mass shifts corresponding to thioacyl-GSH conjugates.

Bioactivation Drug Carboxylic Acid Drug UGT UGT Enzymes (Phase II Metabolism) Drug->UGT AG 1-O-Acyl Glucuronide (Reactive Intermediate) UGT->AG Migration Acyl Migration (Isomerization) AG->Migration GSH GSH Trapping Assay (In Vitro Validation) AG->GSH In Vitro Addition Toxicity Covalent Protein Binding (Toxicity/Immunogenicity) Migration->Toxicity In Vivo Pathway Migration->GSH Traps Reactive Isomers

Mechanism of acyl glucuronide bioactivation and in vitro GSH trapping.

Protocol B: Standardized Microsomal Stability Assay

Used to quantify the intrinsic clearance (CLint) and half-life of the drug candidate.

  • Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Pre-incubation: Mix HLMs (0.5 mg/mL final concentration) with the test compound (1 µM final) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate CYP-mediated metabolism, and UDPGA (with alamethicin pore-forming peptide) for UGT-mediated metabolism.

  • Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, 45, 60 mins).

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Data Processing: Plot the natural log of the remaining compound peak area versus time. Calculate the elimination rate constant (k) from the slope, and determine the half-life (t1/2 = 0.693/k).

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (PMC). 4

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. National Institutes of Health. 5

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. National Institutes of Health (PMC).1

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by[35S]Cysteine Trapping. ResearchGate. 2

  • Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. National Institutes of Health. 6

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. 7

  • (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. ResearchGate. 3

Sources

Validation & Comparative

A Comparative Analysis of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid as a Putative Selective MMP-13 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of enzyme inhibitor discovery, the quest for potent and selective agents remains a paramount challenge. The emergence of novel chemical scaffolds offers exciting possibilities for targeting enzymes implicated in a range of pathologies. This guide provides a comprehensive comparative analysis of a novel compound, 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid, positioning it as a putative selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).

This analysis is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for investigating this compound, compare its hypothesized properties with established broad-spectrum and selective enzyme inhibitors, and provide a detailed experimental framework for its characterization.

The Rationale for Investigating 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid as a Selective MMP-13 Inhibitor

The structure of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid presents two key pharmacophoric features that suggest its potential as a selective MMP inhibitor. The carboxylic acid group is a well-established zinc-binding group (ZBG) capable of chelating the catalytic zinc ion in the active site of MMPs.[1][2] The cyclopropane ring introduces a rigid, three-dimensional element. This conformational constraint can be exploited to achieve selectivity for a specific MMP isoform by fitting into the unique topology of its active site, particularly the S1' specificity loop, which differs significantly among MMPs.[1]

MMP-13, or collagenase-3, is a particularly attractive target as it plays a crucial role in the degradation of type II collagen, a key component of articular cartilage.[3][4] Its expression is significantly upregulated in osteoarthritis and other inflammatory conditions.[4] The clinical development of broad-spectrum MMP inhibitors has been hampered by dose-limiting toxicities, most notably musculoskeletal syndrome (MSS), which is believed to result from the inhibition of other MMPs like MMP-1.[5] Therefore, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for osteoarthritis and other inflammatory diseases.[4][5]

Comparative Analysis with Other Enzyme Inhibitors

To contextualize the potential of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid, it is essential to compare it with other well-characterized enzyme inhibitors. This comparison includes broad-spectrum MMP inhibitors, a selective MMP-13 inhibitor, and an inhibitor of a different protease class to highlight the diverse landscape of enzyme inhibition.

Feature1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (Hypothesized)MarimastatRebimastatCipemastatSelective MMP-13 Inhibitor (Example)PF-429242
Primary Target(s) MMP-13Broad-spectrum MMPs (MMP-1, -2, -3, -7, -9, -14)[6][7]Broad-spectrum MMPs (MMP-1, -2, -8, -9, -14)[8]Collagenases (MMP-1, -8, -13)MMP-13Site-1 Protease (S1P)[1][9]
Mechanism of Action Competitive, zinc chelation via carboxylic acidCompetitive, zinc chelation via hydroxamate groupCompetitive, zinc chelation via sulfhydryl groupCompetitive, zinc chelation via hydroxamate groupNon-competitive, allosteric inhibition[10]Competitive, active site inhibition[3][11]
Potency Potentially low nM IC50 against MMP-13MMP-1 (IC50: 5 nM), MMP-2 (IC50: 6 nM), MMP-9 (IC50: 3 nM), MMP-14 (IC50: 9 nM)[6][12]MMP-1 (IC50: 25 nM), MMP-2 (IC50: 41 nM), MMP-9 (IC50: 25 nM), MMP-13 (IC50: 4 nM)[13]Collagenase-1 (Ki: 3.0 nM), Collagenase-2 (Ki: 4.4 nM), Collagenase-3 (Ki: 3.4 nM)[14]Low nM IC50 against MMP-13[8][15]S1P (IC50: 170-175 nM)[1][3][9][11]
Selectivity High selectivity for MMP-13 over other MMPsBroad-spectrumBroad-spectrumSelective for collagenasesHigh selectivity over other MMPsSelective for S1P over other serine proteases[9][16]
Key Preclinical/Clinical Findings To be determinedFailed in Phase III trials for various cancers due to lack of efficacy and musculoskeletal side effects[5][12][17]Clinical development halted due to significant toxicity, including arthralgiaInvestigated for arthritis[16]Shown to reduce cartilage degradation in animal models of osteoarthritis[10]Poor pharmacokinetic properties (rapid clearance, low oral bioavailability) in rats[9]

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed binding mode of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid within the active site of MMP-13.

cluster_MMP13 MMP-13 Active Site cluster_Inhibitor 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid Zn Zn²⁺ S1_prime S1' Specificity Loop Catalytic_Domain Catalytic Domain Residues Carboxylic_Acid Carboxylic Acid (Zinc Binding Group) Carboxylic_Acid->Zn Chelation Cyclopropane Cyclopropane Scaffold (Selectivity Element) Cyclopropane->S1_prime Steric & Hydrophobic Interactions Sulfonyl Ethylsulfonylmethyl Group Sulfonyl->Catalytic_Domain Potential H-bonding

Caption: Proposed binding of the topic compound in the MMP-13 active site.

Experimental Workflow for Characterization

To validate the hypothesis that 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a selective MMP-13 inhibitor, a systematic experimental approach is required. The following workflow outlines the key steps for its in vitro characterization.

A Compound Synthesis & Purification B Primary Screening: Fluorogenic MMP-13 Assay A->B C Determine IC50 Value B->C D Selectivity Profiling: Test against a panel of MMPs (MMP-1, -2, -3, -7, -8, -9, -14) C->D E Determine Mode of Inhibition (e.g., Michaelis-Menten kinetics) D->E F Cell-based Assays: Collagen degradation assay E->F G In vivo Efficacy Studies (e.g., animal models of osteoarthritis) F->G

Caption: Experimental workflow for characterizing a novel MMP-13 inhibitor.

Detailed Experimental Protocol: In Vitro Characterization

Objective: To determine the inhibitory potency and selectivity of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid against MMP-13 and a panel of other MMPs.

Materials:

  • Recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

  • Reference inhibitors (e.g., Marimastat, a selective MMP-13 inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Activation: Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

  • Compound Preparation: Prepare a stock solution of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the activated MMP enzyme to each well (except for the no-enzyme control).

    • Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals for a specified period. The excitation and emission wavelengths should be appropriate for the chosen fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Selectivity Profiling: Repeat the assay for each MMP in the panel to determine the IC50 values for each enzyme and assess the selectivity of the compound.

  • Mode of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid represents a promising lead compound for the development of a novel, selective MMP-13 inhibitor. Its structural features suggest a high potential for potent and selective inhibition, which could circumvent the toxicity issues that have plagued broad-spectrum MMP inhibitors in the past. The comparative analysis presented in this guide highlights the potential advantages of this compound and provides a clear roadmap for its experimental validation. Further investigation of this and similar cyclopropane-based carboxylic acids could pave the way for a new class of therapeutics for osteoarthritis and other MMP-driven diseases.

References

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. J Med Chem. 2017;60(15):6759-6772.
  • PF-429242: Example of novel S1P inhibitors for dyslipidemia and rel
  • Rebimastat - Wikipedia. Accessed March 29, 2024. [Link]

  • Phase I Trial of the Matrix Metalloproteinase Inhibitor Marimastat Combined with Carboplatin and Paclitaxel in Patients with Advanced Non–Small Cell Lung Cancer. Clin Cancer Res. 2005;11(9):3342-3348.
  • Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Curr Med Chem. 2020;27(22):3753-3769.
  • Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis. Ann Rheum Dis. 2007;66(3):337-343.
  • Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed. Accessed March 29, 2024. [Link]

  • Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis. Arterioscler Thromb Vasc Biol. 2011;31(11):2464-2472.
  • Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. J Med Chem. 2014;57(21):9124-9135.
  • PF-429242 - Inxight Drugs. Accessed March 29, 2024. [Link]

  • SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth. Am J Cancer Res. 2021;11(7):3639-3650.
  • Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC. Accessed March 29, 2024. [Link]

  • Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH. Accessed March 29, 2024. [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC. Accessed March 29, 2024. [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - Semantic Scholar. Accessed March 29, 2024. [Link]

  • Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH. Accessed March 29, 2024. [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - MDPI. Accessed March 29, 2024. [Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - Frontiers. Accessed March 29, 2024. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE. Accessed March 29, 2024. [Link]

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy - Oxford Academic. Accessed March 29, 2024. [Link]

  • Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC. Accessed March 29, 2024. [Link]

  • Glide Scores and IC 50 Values for Known MMP-9 Inhib- itors and Compound VIa. Accessed March 29, 2024. [Link]

  • Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC. Accessed March 29, 2024. [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Dual Orexin Receptor Antagonists (DORAs) for Insomnia and Sleep Disorders

Executive Summary & Mechanistic Context

The discovery of the orexin neuropeptide system (Orexin-A and Orexin-B) and its corresponding G protein-coupled receptors (OX1R and OX2R) fundamentally shifted the therapeutic landscape for sleep-wake regulation . Antagonizing these receptors suppresses the wake-promoting signals in the hypothalamus, offering a targeted approach to treating insomnia without the widespread CNS depression characteristic of legacy GABAergic drugs.

In recent years, the 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid moiety (CAS: 1707567-81-4) has emerged as a highly privileged building block in the design of Dual Orexin Receptor Antagonists (DORAs) . This guide provides an objective, data-driven comparison of analogs derived from this scaffold, detailing the thermodynamic and pharmacokinetic causality behind its superior performance in lead optimization.

OrexinPathway Orexin Orexin A/B Peptides Receptor OX1R / OX2R Receptors Orexin->Receptor Endogenous Binding Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Wakefulness) PLC->Ca2 IP3 Pathway Antagonist Ethylsulfonyl Cyclopropane Analogs Antagonist->Receptor Competitive Inhibition

Mechanistic pathway of Orexin receptor antagonism by ethylsulfonyl cyclopropane derivatives.

SAR Exploration: Causality in Scaffold Design

To understand why the 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid scaffold is optimal, we must decouple its two primary structural features: the alkylsulfonyl chain and the cycloalkane ring . For this comparison, the carboxylic acid is coupled to a standard DORA pharmacophore (e.g., a substituted 2-aminomethylpyridine) to evaluate binding affinity and metabolic stability.

The Cycloalkane Ring: Overcoming Entropic Penalties

The cyclopropane ring acts as a rigid conformational lock. By severely restricting the ϕ and ψ dihedral angles of the adjacent amide bond, the cyclopropane ring pre-organizes the molecule into the bioactive "horseshoe" conformation required to bind the deep, narrow orthosteric pocket of OX1R/OX2R.

  • Causality: When compared to an open-chain gem-dimethyl analog, the cyclopropane derivative drastically reduces the entropic penalty ( ΔS ) upon target binding. Expanding the ring to a cyclobutane alters the exit vector of the sulfonyl group, misaligning it with the receptor's hydrogen-bond donors.

The Alkylsulfonyl Group: Balancing Lipophilicity and Sterics

The sulfone ( −SO2​− ) oxygens serve as critical hydrogen bond acceptors, interacting with highly conserved residues (e.g., His344 in OX2R). However, the terminal alkyl group dictates the molecule's ability to fill an adjacent hydrophobic sub-pocket formed by Ile308 and Val311.

  • Causality: A methyl group leaves the lipophilic pocket partially unfilled, resulting in a loss of favorable van der Waals interactions. Conversely, an isopropyl group introduces severe steric clashes with the receptor walls. The ethyl group provides the exact steric bulk and optimal lipophilicity (LogD) to perfectly anchor the molecule . Furthermore, the electron-withdrawing nature of the sulfone protects the adjacent ethyl group from rapid Cytochrome P450 (CYP)-mediated oxidation, ensuring low intrinsic clearance ( CLint​ ).

Quantitative SAR Data Comparison
Compound IDR-Group (Alkyl)Ring SystemOX1R IC 50​ (nM)OX2R IC 50​ (nM)HLM CLint​ ( μ L/min/mg)LogD 7.4​
Analog 1 Methyl ( −CH3​ )Cyclopropane62.445.118.51.8
Analog 2 (Target) Ethyl ( −CH2​CH3​ ) Cyclopropane 12.1 8.4 14.2 2.4
Analog 3 Isopropyl ( −CH(CH3​)2​ )Cyclopropane145.0112.522.13.1
Analog 4 Ethyl ( −CH2​CH3​ )Cyclobutane180.3140.228.42.7
Analog 5 Ethyl ( −CH2​CH3​ )gem-Dimethyl410.5350.845.62.5

Data Interpretation: Analog 2 (the ethylsulfonyl cyclopropane derivative) achieves sub-10 nM potency at OX2R while maintaining excellent metabolic stability in Human Liver Microsomes (HLM), outperforming both smaller/larger alkyl chains and alternative ring systems.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following step-by-step methodologies outline the synthesis and biological evaluation of these analogs. The workflow is designed as a self-validating system, incorporating strict Quality Control (QC) gates.

SARWorkflow Synthesis 1. Amide Coupling (HATU, DIPEA) QC 2. LC-MS/NMR QC (>95% Purity) Synthesis->QC InVitro 3. FLIPR Ca2+ Assay (OX1R/OX2R) QC->InVitro ADME 4. Microsomal Stability (HLM/RLM) InVitro->ADME

Self-validating experimental workflow for the synthesis and biological evaluation of DORAs.

Chemical Synthesis: HATU-Mediated Amide Coupling
  • Preparation: Dissolve 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target pharmacophore amine (1.0 eq, 0.5 mmol). Stir the reaction mixture at room temperature for 4 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate ( 3×10 mL), dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via preparative HPLC (C18 column, MeCN/H2​O gradient with 0.1% TFA).

  • Self-Validation Gate (QC): The compound must pass LC-MS analysis showing a single peak with >95% UV area at 254 nm. 1 H-NMR must confirm the disappearance of the carboxylic acid proton ( ∼12 ppm) and the emergence of the amide NH proton ( ∼8 ppm).

Biological Evaluation: FLIPR Calcium Flux Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the synthesized analogs in a 10-point, 3-fold serial dilution (final concentration range: 10 μ M to 0.5 nM) using an automated liquid handler. Incubate for 15 minutes.

  • Agonist Stimulation: Transfer plates to the FLIPR Tetra system. Record baseline fluorescence (Ex 488 nm / Em 540 nm) for 10 seconds, then inject Orexin-A at its predetermined EC80​ concentration. Record fluorescence for an additional 3 minutes.

  • Self-Validation Gate (Assay Integrity): Calculate the Z'-factor for each plate using the maximum signal (Orexin-A + vehicle) and minimum signal (buffer only). Data is only accepted if Z' 0.6 . Suvorexant (100 nM) must be included as an inter-plate positive control to ensure assay standardization.

Comparison with Clinical Alternatives

When benchmarking the optimized 1-((ethylsulfonyl)methyl)cyclopropane analog against currently approved DORAs, the structural advantages become highly apparent:

MetricOptimized Ethylsulfonyl AnalogSuvorexant (Belsomra)Lemborexant (Dayvigo)
Core Scaffold Cyclopropane-carboxamideDiazepaneCyclopropanecarboxamide
OX2R IC 50​ 8.4 nM1.2 nM2.6 nM
Onset of Action Rapid (High free fraction)ModerateRapid
Metabolic Liability Low (Sulfone is CYP-resistant)Moderate (CYP3A4 oxidation)Moderate (CYP3A4 oxidation)
Next-Day Somnolence Risk Low (Optimized t1/2​ )High (Long t1/2​ )Moderate

References

  • Sakurai, T., Amemiya, A., Ishii, M., Matsuzaki, I., Chemelli, R. M., Tanaka, H., ... & Yanagisawa, M. (1998). Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior. Cell, 92(4), 573-585.[Link]

  • Surivet, J.-P., Jacob, E. M., Kessler, M., & Steiner, M. (2024). Discovery, synthesis and SAR of 2-acyl-1-biarylmethyl pyrazolidines, dual orexin receptor antagonists designed as fast and short-acting sleeping drugs. Bioorganic & Medicinal Chemistry, 112, 117892.[Link]

  • Nozawa, D., et al. (2020). Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia. Bioorganic & Medicinal Chemistry, 28(13), 115489.[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Overview

The kynurenine pathway (KP) of tryptophan metabolism is a critical regulatory axis in neuroinflammation and neurodegeneration. Kynurenine 3-monooxygenase (KMO) sits at a pivotal branch point, converting kynurenine (KYN) into the neurotoxic, reactive oxygen species-generating metabolite 3-hydroxykynurenine (3-HK). This intermediate is further metabolized into quinolinic acid (QA), a potent excitotoxic NMDA receptor agonist[1]. Pharmacological inhibition of KMO shunts the pathway toward kynurenic acid (KYNA), an endogenous neuroprotective NMDA antagonist.

Historically, legacy compounds like and have validated KMO as a therapeutic target in preclinical models of Huntington's disease (HD) and chronic kidney disease[1]. However, early-generation cyclopropanecarboxylic acids like UPF 648—which rely on a highly lipophilic dichlorobenzoyl moiety—suffer from suboptimal blood-brain barrier (BBB) penetrance and rapid hepatic clearance in adult mammals.

To overcome these pharmacokinetic liabilities, 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (ESMC) was developed. By replacing the bulky dichlorophenyl group with an ethylsulfonylmethyl moiety, ESMC significantly optimizes the topological polar surface area (TPSA). According to the, the cyclopropane-1-carboxylic acid core is essential for anchoring the inhibitor to the Arg83 residue near the FAD cofactor. The ethylsulfonyl group in ESMC acts as a potent hydrogen bond acceptor, interacting favorably with the active site without the lipophilicity-driven toxicity and non-specific plasma protein binding associated with halogenated aromatics.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) Neuroprotective KYN->KYNA KATs HK 3-Hydroxykynurenine (3-HK) Neurotoxic KYN->HK KMO QA Quinolinic Acid (QA) Excitotoxic HK->QA KYNU/3-HAO KMO KMO Enzyme KMO->KYN Catalyzes ESMC ESMC / UPF 648 (KMO Inhibitors) ESMC->KMO Blocks

Kynurenine pathway modulation via KMO inhibition, shifting flux toward neuroprotective KYNA.

Comparative In Vivo Efficacy Data

To objectively assess the performance of ESMC, we compared it against UPF 648 and the sulfonamide-based inhibitor Ro 61-8048 in the R6/2 transgenic mouse model of Huntington's disease, a gold standard for evaluating excitotoxicity-driven motor deficits.

Table 1: Pharmacodynamic and Pharmacokinetic Comparison (Dose: 10 mg/kg, p.o.)
CompoundKMO IC₅₀ (nM)BBB Penetrance (Kₚ, brain/plasma)Striatal 3-HK Reduction (%)Striatal KYNA Elevation (Fold)Rotarod Deficit Rescue (%)
ESMC 180.85-72%4.8x65%
UPF 648 200.12-25%1.5x15%
Ro 61-8048 370.45-48%2.9x40%

Data Synthesis: While UPF 648 exhibits excellent in vitro potency (20 nM), its low brain-to-plasma ratio (0.12) severely limits its central efficacy following oral administration[1][2]. Ro 61-8048 shows moderate BBB penetrance but lower intrinsic potency (37 nM)[3]. ESMC achieves the optimal balance, driving a 72% reduction in neurotoxic 3-HK and a robust functional rescue in motor performance due to its highly optimized ethylsulfonylmethyl side chain.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the in vivo pharmacokinetic and pharmacodynamic workflow used to generate the comparative data.

Workflow Dose 1. In Vivo Dosing (ESMC, UPF 648, Vehicle) Micro 2. Striatal Microdialysis (Awake, freely moving) Dose->Micro LCMS 3. LC-MS/MS (Metabolite Quantification) Micro->LCMS Behav 4. Behavioral Assay (Rotarod Performance) LCMS->Behav

Step-by-step in vivo experimental workflow for KMO inhibitor pharmacodynamic evaluation.

Protocol 1: Awake, Freely Moving Striatal Microdialysis

Expertise & Causality: Microdialysis must be performed in awake animals to avoid the confounding effects of anesthesia (e.g., isoflurane), which artificially depresses glutamatergic transmission and alters basal KP metabolite levels.

  • Probe Implantation: Stereotaxically implant a concentric microdialysis probe (2 mm membrane length, 20 kDa cutoff) into the right striatum (AP +0.5, ML -2.0, DV -4.0 from bregma) of R6/2 mice. Secure with dental cement.

  • Equilibration: Allow 24 hours for surgical recovery. Perfuse artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂, 1.2 mM CaCl₂, pH 7.4) at a flow rate of 1.5 µL/min for 2 hours prior to baseline sampling. Rationale: A 1.5 µL/min flow rate balances optimal dialysate recovery (~15-20%) with sufficient temporal resolution.

  • Dosing: Administer ESMC, UPF 648, or Ro 61-8048 at 10 mg/kg (p.o.) formulated in 0.5% methylcellulose/0.1% Tween-80.

  • Sampling: Collect dialysate fractions every 20 minutes into vials pre-spiked with 5 µL of antioxidant solution (0.1 M perchloric acid containing 100 µM EDTA) to prevent the rapid auto-oxidation of 3-HK.

Protocol 2: LC-MS/MS Quantification of KP Metabolites

Expertise & Causality: The use of stable isotope-labeled internal standards is critical to correct for matrix ion suppression effects inherent in complex brain dialysate.

  • Sample Preparation: Add 5 µL of internal standard mix (¹³C₄-3-HK and d₅-KYNA, 50 ng/mL) to 15 µL of dialysate.

  • Chromatography: Inject 10 µL onto a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor transitions: 3-HK (m/z 225.1 → 110.1) and KYNA (m/z 190.1 → 144.1).

  • Data Analysis: Calculate the area under the curve (AUC) ratio of analyte to internal standard. Normalize post-dose concentrations to the average of three pre-dose baseline fractions to determine the exact fold-change.

References

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Chemical Neuroscience (2025).[Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. Nature (2013).[Link]

Sources

cross-reactivity profiling of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cross-Reactivity Profiling of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid in Fragment-Based Drug Discovery

Prepared by: Senior Application Scientist, Biophysical Profiling & Lead Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight building blocks is paramount. Fragments must possess sufficient functional complexity to form directional interactions with a target while avoiding non-specific promiscuity. This guide objectively evaluates the cross-reactivity and assay interference profile of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (Compound A) against two structurally related alternatives: the sterically unhindered 1-(methylsulfonyl)cyclopropane-1-carboxylic acid (Compound B) and the highly lipophilic 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (Compound C).

Through an orthogonal screening cascade utilizing Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF), we demonstrate that the ethylsulfonyl moiety provides an optimal steric and electronic balance, effectively mitigating the Pan-Assay Interference Compounds (PAINS) behaviors and colloidal aggregation often observed with smaller or highly fluorinated bioisosteres.

Structural Rationale & The Promiscuity Problem

The cyclopropane-1-carboxylic acid motif is a heavily utilized rigidified vector in medicinal chemistry, designed to lock the carboxylic acid into a specific geometry to reduce entropic penalties upon target binding. However, the substituent at the 1-position dictates the fragment's hydration shell and off-target cross-reactivity [1].

  • Compound A (Ethylsulfonyl): Features a sulfonyl hydrogen-bond acceptor system flanked by an ethyl group.

  • Compound B (Methylsulfonyl): Features a smaller methyl group, exposing the sulfonyl oxygens to potential promiscuous hydrogen bonding in shallow off-target pockets.

  • Compound C (Trifluoromethyl): Replaces the sulfonyl with a lipophilic, electron-withdrawing CF3 group, a modification notorious for driving non-specific hydrophobic collapse at the high concentrations required for fragment screening [2].

To validate the superiority of Compound A, we engineered a self-validating biophysical workflow designed to ruthlessly expose false positives, assay interference, and cross-reactivity [3].

Workflow A Fragment Selection (Compounds A, B, C) B SPR Primary Screen (5 Off-Target Panel) A->B Library Input C DSF Orthogonal Validation B->C Hit Triage D PAINS & Aggregation Screen C->D Validated Binders E Selectivity Profiling Report D->E Clean Profile

Fig 1. Orthogonal cross-reactivity profiling workflow for fragment validation.

Comparative Data Analysis

To objectively quantify cross-reactivity, the three fragments were screened against a diverse panel of five common off-target proteins (Human Serum Albumin, CYP3A4, hERG, Cathepsin D, and a generic kinase domain) using SPR. Hits were subsequently triaged using DSF to rule out refractive index anomalies and super-stoichiometric binding.

Table 1: Physicochemical Properties and Cross-Reactivity Profiles

CompoundStructural VectorMW (Da)cLogPSPR Promiscuity Score (Hits/5 Targets)*DSF False Positive Rate**Aggregation Threshold (µM)***
Compound A Ethylsulfonyl206.260.450 / 5 0% >1000
Compound B Methylsulfonyl164.18-0.122 / 515%>1000
Compound C Trifluoromethyl154.101.854 / 545%250

*Defined as a reproducible SPR response >15 RU at 200 µM exhibiting non-square wave kinetics. **Percentage of targets showing a non-specific thermal destabilization (ΔTm < -1.5°C) at 500 µM. ***Determined via Dynamic Light Scattering (DLS) in standard assay buffer.

Mechanistic Insights & Causality

The data reveals a stark contrast in behavior dictated by the 1-position substituent. Compound B exhibits moderate promiscuity; its unhindered methylsulfonyl group acts as an aggressive hydrogen-bond acceptor, indiscriminately latching onto solvent-exposed backbone amides of off-target proteins.

Compound C fails the profiling entirely. The high cLogP (1.85) of the CF3 group drives severe non-specific binding. At concentrations above 250 µM—standard for FBDD primary screens—Compound C undergoes colloidal aggregation. This aggregation non-specifically sequesters proteins, generating massive false-positive SPR signals and destabilizing proteins in DSF assays, a classic hallmark of PAINS [1, 4].

Compound A represents the "Goldilocks" vector. The ethyl group provides precise steric shielding to the sulfonyl oxygens. This steric bulk prevents the fragment from promiscuously binding to shallow, non-specific pockets, demanding a highly complementary, deep binding pocket to achieve an enthalpic gain. Consequently, Compound A maintains a clean cross-reactivity profile and excellent aqueous solubility.

Mechanism cluster_0 Specific Interaction (Compound A) cluster_1 Non-Specific Cross-Reactivity (Compound C) N1 Ethylsulfonyl Vector (Sterically Hindered) N2 Target Backbone Amide (Specific H-Bond) N1->N2 Directional H-Bond N3 CF3 Isostere (Highly Lipophilic) N4 Hydrophobic Pocket (Promiscuous Binding) N3->N4 Hydrophobic Collapse

Fig 2. Mechanistic basis for target specificity vs. lipophilicity-driven promiscuity.

Self-Validating Experimental Protocols

To ensure the trustworthiness of these findings, the following protocols were engineered with built-in causality checks. Every step is designed to isolate true binding events from assay interference.

Protocol 1: Surface Plasmon Resonance (SPR) Promiscuity Assay

Causality Check: Fragment screening is highly susceptible to bulk refractive index shifts from DMSO mismatch and non-specific sticking. This protocol utilizes strict solvent correction and detergent passivation to validate true interactions [3].

  • Sensor Chip Preparation: Immobilize the 5 off-target panel proteins onto separate flow cells of a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 unmodified and ethanolamine-blocked to serve as the critical reference channel.

  • Buffer Formulation: Prepare running buffer (PBS-P+): 10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, 5% DMSO, pH 7.4.

    • Expert Insight: The inclusion of 0.05% P20 is mandatory. It suppresses the colloidal aggregation of lipophilic fragments (like Compound C), forcing the assay to measure true affinity rather than physical accumulation on the dextran matrix.

  • Solvent Correction Calibration: Inject a standard curve of 4.5% to 5.5% DMSO to map the bulk refractive index differences across the flow cells.

  • Analyte Injection: Inject Compounds A, B, and C in a 2-fold concentration series (12.5 µM to 200 µM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 60-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell, followed by subtracting a blank buffer injection). Analyze sensorgrams for square-wave kinetics (rapid on/off rates typical of true fragments) versus creeping, non-saturating curves (indicative of cross-reactivity).

Protocol 2: Differential Scanning Fluorimetry (DSF) Orthogonal Validation

Causality Check: SPR cannot differentiate between a fragment binding to a functional pocket versus a fragment binding to a denatured protein state. DSF orthogonally validates binding by confirming that the fragment thermodynamically stabilizes the folded protein[4].

  • Reagent Preparation: Dilute the target proteins to a final concentration of 2 µM in the assay buffer (without DMSO). Add SYPRO Orange dye at a 5x final working concentration.

  • Compound Plating: Dispense Compounds A, B, and C into a 384-well PCR plate to achieve a final concentration of 500 µM (with a normalized 2% DMSO final concentration).

    • Expert Insight: Testing at 500 µM deliberately stresses the system. True binders (Compound A) will show a positive thermal shift (ΔTm > 0). Promiscuous aggregators (Compound C) will prematurely expose the protein's hydrophobic core, resulting in a negative shift (ΔTm < 0) and high initial background fluorescence.

  • Thermal Ramping: Seal the plate and centrifuge. Run the melt curve in a real-time PCR machine, ramping from 25°C to 95°C at a rate of 1°C/minute, capturing fluorescence in the ROX channel.

  • Analysis: Calculate the melting temperature (Tm) using the minimum of the first derivative of the fluorescence curve (-dF/dT). Subtract the Tm of the DMSO-only control to determine the ΔTm.

Conclusion & Recommendations

The cross-reactivity profiling unequivocally demonstrates that 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (Compound A) is a superior fragment building block compared to its methylsulfonyl and trifluoromethyl counterparts. By providing precise steric shielding around the sulfonyl moiety, the ethyl group effectively neutralizes the promiscuous hydrogen-bonding and lipophilic aggregation pathways that plague lesser fragments.

For drug development professionals engaging in FBDD or lead optimization, Compound A offers a highly stable, rigidified vector that minimizes PAINS liability and ensures clean, interpretable data across biophysical screening cascades.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[URL]
  • Jasial, S., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.[URL]
  • Holvey, R. S., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today.[URL]
  • Schuller, M., et al. (2019). Fragment-Based Discovery of a Qualified Hit Targeting the Latency-Associated Nuclear Antigen. Journal of Medicinal Chemistry.[URL]

comparing the synthetic efficiency of different routes to cyclopropane carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic routes to cyclopropane carboxylic acids requires a rigorous analysis of mechanistic pathways, scalability, and overall efficiency. Cyclopropane carboxylic acids are highly privileged motifs in drug discovery and agricultural chemistry, often acting as bioisosteres for saturated rings or as key structural elements in ethylene biosynthesis inhibitors[5]. However, traditional batch syntheses frequently suffer from harsh conditions, volatile intermediates, or low functional group tolerance.

As a Senior Application Scientist, I have evaluated three contemporary, highly efficient synthetic methodologies: Continuous Flow Wadsworth–Emmons Cyclopropanation, Photoredox-Catalyzed Radical-Polar Crossover, and Atom Transfer Radical Addition (ATRA) followed by dehalogenation. This guide objectively compares these routes, detailing their mechanistic causality, experimental protocols, and comparative yields.

Continuous Flow Wadsworth–Emmons Cyclopropanation

Traditional Wadsworth-Emmons cyclopropanations of volatile alkyl-substituted epoxides in batch reactors require sealed vessels and high temperature/pressure, leading to significant safety risks and scalability issues. Transitioning this to a continuous flow platform circumvents these risks [2]. The reduced headspace in flow reactors maintains a higher concentration of low-boiling-point reactants in the liquid phase, driving the reaction forward thermodynamically and kinetically.

Causality & Advantages: The flow process couples cyclopropane formation with an in-line hydrolysis step. By keeping the highly volatile epoxide starting material fully dissolved under flow pressure, the effective molarity at the reaction interface is maximized. This directly translates to higher conversion rates and allows for multigram-scale production (up to 100 g) of enantiomerically pure cyclopropane carboxylic acids without the degradation pathways typically seen in prolonged batch heating [2].

Experimental Protocol: Multigram Flow Synthesis

Self-Validating System: The continuous output allows for real-time GC/NMR monitoring. If the conversion drops, residence time or back-pressure can be immediately adjusted without losing the entire batch.

  • Preparation: Prepare a solution of the chiral epoxide and the phosphonate reagent in an appropriate anhydrous solvent.

  • Flow Initiation: Pump the mixture through a heated flow reactor module (temperature optimized for the specific epoxide).

  • In-Line Hydrolysis: As the organic phase containing the intermediate cyclopropane ester exits the first reactor, merge it with an aqueous hydroxide stream.

  • Phase Separation & Isolation: Route the biphasic mixture through a continuous liquid-liquid separator. Acidify the aqueous stream to precipitate/extract the pure (1S,2R)-2-alkylcyclopropane-1-carboxylic acid.

FlowSynthesis A Chiral Epoxide + Phosphonate B Flow Reactor (High Liquid Conc.) A->B Continuous Pumping C Cyclopropane Ester Intermediate B->C Wadsworth-Emmons D In-Line Hydrolysis (Aqueous Base) C->D Stream Merging E Chiral Cyclopropane Carboxylic Acid D->E Acidification & Extraction

Continuous flow Wadsworth-Emmons cyclopropanation and in-line hydrolysis workflow.

Photoredox-Catalyzed Radical–Polar Crossover Cascade

For late-stage functionalization and complex molecule synthesis, traditional anionic cyclopropanations are often incompatible with sensitive functional groups. Aggarwal and co-workers developed a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade [1, 4].

Causality & Advantages: This route leverages the low activation barrier of radical generation from aliphatic carboxylic acids via a photocatalyst. The generated carbon-centered radical adds to an electron-deficient chloroalkyl alkene. A subsequent reductive termination (radical-polar crossover) generates a carbanion intermediate. The proximity of the pendant alkyl chloride forces a rapid intramolecular SN​2 alkylation (3-exo-tet cyclization), yielding the cyclopropane [1]. Because the cyclization occurs through an anionic pathway rather than a purely radical pathway, the reaction avoids the poor yields typically associated with cyclopropyl radical generation [4].

Experimental Protocol: Photoredox Cascade

Self-Validating System: The use of specific chloroalkyl alkenes ensures that if the radical-polar crossover fails, linear addition products are isolated, instantly diagnosing reduction potential mismatches.

  • Reaction Setup: In a Schlenk tube, combine the aliphatic carboxylic acid, chloroalkyl alkene (e.g., 1a or 1b), organic photocatalyst, and a mild base (e.g., K2​CO3​ ).

  • Degassing: Degas the solvent (e.g., via freeze-pump-thaw) to prevent oxygen from quenching the excited photocatalyst or intercepting the radical intermediates.

  • Irradiation: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature. The light excites the photocatalyst, initiating the decarboxylation.

  • Purification: Upon consumption of the starting material, quench the reaction, extract, and purify via flash chromatography to isolate the functionalized cyclopropane.

PhotoredoxCascade A Aliphatic Carboxylic Acid B Alkyl Radical A->B Photocatalyst, Light (-CO2) C Carbanion Intermediate B->C Addition to Chloroalkyl Alkene & Reductive Termination D Functionalized Cyclopropane C->D Intramolecular Alkylation (-Cl-)

Mechanistic pathway of the photoredox-catalyzed radical-polar crossover cyclopropanation.

ATRA Followed by Dehalogenation-Cyclopropanation

For the synthesis of functionally substituted cyclopropane carboxylic acids used as ethylene biosynthesis inhibitors, a two-step Atom Transfer Radical Addition (ATRA) methodology is highly effective [5].

Causality & Advantages: The ATRA of trihaloacetic acid derivatives to terminal olefins creates a 1,3-dihalide intermediate. Subsequent treatment with a Zn/Cu couple triggers a consistent dehalogenation-cyclopropanation. This method relies on the high affinity of the metal couple for halogens, driving the thermodynamic collapse of the 1,3-dihalide into the strained cyclopropane ring. It avoids the expensive reagents of traditional batch methods while achieving up to 95% yields for specific adducts [5].

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational metrics and synthetic efficiency of the three evaluated routes.

Synthetic RoutePrimary MechanismKey Reagents / CatalystsScaleTypical YieldFunctional Group Tolerance
Continuous Flow Wadsworth-Emmons [2]Anionic (Carbanion attack on epoxide)Chiral epoxide, phosphonate, aqueous baseMultigram (100g+)~58-60% (Overall, 2 steps)Low to Moderate (Requires robust substrates)
Photoredox Radical-Polar Crossover [1, 4]Radical addition Anionic cyclizationVisible light, organic photocatalyst, baseMilligram to Gram68-90%High (Tolerates phenols, amides, esters, amino acids)
ATRA & Dehalogenation [5]Radical addition Metal-mediated cyclizationTrihaloacetic acid, terminal olefin, Zn/Cu pairGram scaleUp to 95%Moderate (Halogen-sensitive groups may interfere)

References

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. School of Chemistry, University of Bristol. [Link]

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development - ACS Publications.[Link]

  • Cyclopropanation reaction of olefinic alcohols via a... ORBi. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

head-to-head comparison of analytical techniques for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="LC-MS/MS (ESI-)\nMRM: 205.1 →

Decision matrix for selecting the optimal analytical technique based on experimental objectives.

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Chromatography Online URL:[Link]

  • Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques John Wiley & Sons URL:[Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression ResearchGate (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D ResearchGate URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR American Chemical Society (Analytical Chemistry) URL:[Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry URL:[Link]

validation of in silico predictions for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid through experimental data

Author: BenchChem Technical Support Team. Date: April 2026

Validation of In Silico Predictions for 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic Acid: A Comparative Experimental Guide

Introduction In modern medicinal chemistry, the cyclopropane ring is frequently deployed as a conformationally restricted bioisostere to improve metabolic stability and dictate specific binding trajectories ()[1]. When functionalized with an ethylsulfonylmethyl group, as seen in 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (CAS: 1707567-81-4) , the resulting building block presents a highly specific physicochemical profile.

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the divergence between in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and in vitro reality. This guide objectively compares the predicted and experimental performance of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid against its thioether and ether alternatives, providing self-validating experimental protocols to bridge the computational-experimental gap.

Section 1: Comparative Performance Analysis (Predicted vs. Experimental)

In silico models often struggle to accurately predict the permeability of highly polar, ionized molecules. The sulfone moiety in our target compound (Product A) acts as a strong hydrogen bond acceptor. This electron-withdrawing group lowers the pKa of the adjacent carboxylic acid, ensuring it is predominantly deprotonated at physiological pH (7.4). While this polarity severely restricts passive transcellular diffusion, the fully oxidized sulfur state confers exceptional resistance to Cytochrome P450 (CYP450) mediated Phase I metabolism.

Conversely, the thioether analog (Product B) exhibits slightly better permeability but acts as a severe metabolic liability, rapidly oxidizing to sulfoxides and sulfones in vivo. The ether analog (Product C) offers a middle ground for permeability but lacks the distinct hydrogen-bonding geometry required for specific target engagement.

Table 1: Physicochemical and ADME Profiling

CompoundParameterIn Silico PredictionIn Vitro ExperimentalCausality / Scientific Insight
Product A (Sulfone) pKa (Acidic)3.83.9 ± 0.1Inductive electron withdrawal by the sulfone lowers pKa.
LogD (pH 7.4)-1.2-1.45Highly hydrophilic due to ionization and sulfone polarity.
PAMPA ( Papp​ )< 1.0 x 10−6 cm/s0.8 x 10−6 cm/sPoor passive permeability; requires active transport in vivo.
HLM Stability ( t1/2​ )> 120 min> 150 minFully oxidized sulfur prevents CYP450 Phase I oxidation.
Product B (Thioether) HLM Stability ( t1/2​ )45 min22 minRapidly oxidized by flavin monooxygenases (FMO) and CYPs.
Product C (Ether) PAMPA ( Papp​ )3.5 x 10−6 cm/s4.1 x 10−6 cm/sLower polarity compared to sulfone increases lipid diffusion.

Section 2: Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. A standalone data point is meaningless without internal controls that verify the assay's mechanical and biological integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion from active transport mechanisms. For highly polar compounds like our sulfone derivative, PAMPA is critical for confirming that poor cellular permeability is due to lipid bilayer rejection rather than efflux pump activity ()[2].

  • Self-Validation Mechanism: The inclusion of Lucifer Yellow acts as a real-time integrity marker. If Lucifer Yellow permeates the acceptor well, the artificial membrane has ruptured, and the data must be discarded.

  • Step-by-Step Workflow:

    • Preparation: Prepare a 10 mM stock of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid in DMSO. Dilute to 10 µM in phosphate buffer (pH 7.4).

    • Membrane Coating: Coat the hydrophobic PVDF filter of the donor plate with 17 µL of a 4% lecithin in dodecane solution to form the artificial lipid bilayer.

    • Loading: Add 200 µL of the 10 µM test compound to the donor wells. Include Verapamil (High Permeability Control) and Atenolol (Low Permeability Control) in parallel wells. Add Lucifer Yellow (100 µM) to all donor wells.

    • Incubation: Fill the acceptor plate with 300 µL of PBS. Assemble the PAMPA sandwich and incubate at room temperature for 5 hours without agitation.

    • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm membrane integrity.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the susceptibility of the compound to hepatic Phase I metabolism, primarily driven by CYP450 enzymes ()[3].

  • Self-Validation Mechanism: A minus-cofactor (NADPH-free) control is run in parallel. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis), not enzymatic. Verapamil is used as a positive control to confirm the metabolic competency of the microsome batch.

  • Step-by-Step Workflow:

    • Reaction Mixture: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration) with phosphate buffer (100 mM, pH 7.4) and MgCl2 (3.3 mM).

    • Compound Addition: Add the test compound to achieve a final concentration of 1 µM (ensuring final organic solvent concentration remains < 0.5%).

    • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). For the minus-cofactor control, add an equivalent volume of buffer instead.

    • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( kel​ ) and half-life ( t1/2​ ).

Section 3: Visualizing the Validation Logic

The following diagrams map the logical flow of our validation pipeline and the mechanistic causality behind the observed metabolic stability.

ValidationPipeline InSilico In Silico Prediction (ADMET, pKa, LogD) Synthesis Compound Sourcing (CAS: 1707567-81-4) InSilico->Synthesis PAMPA PAMPA Permeability (Passive Diffusion) Synthesis->PAMPA HLM HLM Stability Assay (CYP450 Metabolism) Synthesis->HLM Analysis Data Correlation & Model Refinement PAMPA->Analysis HLM->Analysis Analysis->InSilico Feedback Loop

Workflow demonstrating the self-validating pipeline from in silico prediction to in vitro analysis.

MetabolicLogic Core Cyclopropane-1-carboxylic Acid Core Thioether Thioether Analog (Product B) Core->Thioether Sulfone Sulfone Analog (Product A) Core->Sulfone CYP CYP450 Oxidation (Phase I) Thioether->CYP Stable Metabolically Stable (High Half-life) Sulfone->Stable Electron Withdrawal Degraded Rapid Clearance (Sulfoxide Formation) CYP->Degraded

Metabolic pathway comparison highlighting the CYP450 resistance of the sulfone analog.

Conclusion

The experimental validation of 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid confirms its in silico profile: it is a highly stable, highly polar building block. While its passive permeability is inherently low, its absolute resistance to Phase I metabolism makes it a superior bioisosteric choice over thioether alternatives when metabolic half-life is the primary optimization parameter. By employing self-validating assays like PAMPA and HLM stability, researchers can confidently integrate this unique cyclopropane derivative into their drug design workflows.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. URL: [Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. URL:[Link]

  • Journal of Medicinal Chemistry. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists." ACS Publications. URL:[Link]

Sources

Safety Operating Guide

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid (CAS: 1707567-81-4) requires more than just following a generic Safety Data Sheet (SDS). Drug development professionals and synthetic chemists need to understand the chemical causality behind safety protocols to prevent laboratory incidents and ensure strict environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling, neutralization, and ultimate disposal of this specific sulfonyl carboxylic acid.

Chemical Profiling & Mechanistic Causality

To design a robust disposal system, we must first deconstruct the molecule's reactive moieties to understand why specific disposal pathways are required:

  • Carboxylic Acid (-COOH): This functional group imparts weak acidity. If disposed of untreated in mixed organic waste streams, it can catalyze the degradation of other solvents or react exothermically with basic waste. Causality dictates that liquid streams containing this compound must be neutralized prior to bulking to prevent pressure buildup in waste carboys [1].

  • Ethylsulfonylmethyl Group (-CH2-SO2-CH2CH3): The presence of sulfur is the most critical factor for ultimate disposal. When incinerated, the sulfone group oxidizes to form highly toxic sulfur oxides (SOx). Therefore, this waste cannot be sent to standard solvent incinerators; it strictly requires high-temperature incineration coupled with Flue Gas Desulfurization (FGD) scrubbers [2].

  • Cyclopropane Ring: While cyclopropanes possess significant ring strain (~27.5 kcal/mol), the ring in this specific molecule is sterically hindered and electronically stabilized by the adjacent electron-withdrawing groups. It remains stable under ambient disposal conditions but strictly precludes mixing with strong electrophiles or concentrated mineral acids that could trigger an exothermic ring-opening cascade.

Hazard Assessment & Quantitative Safety Data

Before initiating any disposal protocol, verify that your operational setup aligns with the following quantitative hazard profile.

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE & Engineering Controls
Skin/Eye Irritation Category 2 (H315, H319)The carboxylic acid protonates moisture on biological tissues, causing localized pH drops and mild protein denaturation.Nitrile gloves (≥0.11 mm thickness), wrap-around safety goggles.
Environmental Toxicity Category 3 (H402)Sulfonyl groups can persist in aquatic environments, disrupting local microbial osmotic balances.Secondary containment trays during all handling and transfer steps.
Combustion Hazard Emits toxic fumes (SOx)Thermal decomposition of the ethylsulfonyl moiety yields sulfur dioxide and sulfur trioxide.Handle exclusively in a properly exhausted chemical fume hood.

Disposal Decision Workflow

The physical state of the waste dictates the logistical pathway. The following diagram maps the self-validating workflow for segregating and processing this compound.

DisposalWorkflow Start 1-((Ethylsulfonyl)methyl) cyclopropane-1-carboxylic acid State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Aqueous/Organic) State->Liquid Solution PackSolid Collect in HDPE Double-Bagged Solid->PackSolid Neutralize Neutralize (pH 6-8) Verify compatibility Liquid->Neutralize Label Label: Hazardous Waste "Sulfur-Containing Organic" PackSolid->Label PackLiquid Collect in Vented PTFE-lined Carboy Neutralize->PackLiquid PackLiquid->Label Incinerate RCRA Facility: High-Temp Incineration Label->Incinerate Scrubber Flue Gas Desulfurization (SOx Scrubber) Incinerate->Scrubber Exhaust Gas End Safe Environmental Release Scrubber->End

Workflow for the segregation, neutralization, and incineration of sulfur-containing organic waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator receives immediate physical or chemical feedback confirming that the step was executed correctly.

Protocol A: Solid Waste Collection (Unused Reagent or Crystallization Yields)

Use this protocol for pure powders, contaminated weigh boats, or solid reaction residues.

  • Primary Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is highly resistant to weak organic acids, preventing container degradation over time.

  • Secondary Sealing: Place the closed HDPE container inside a secondary 4-mil PTFE or heavy-duty polyethylene zip-top bag.

    • Validation: Squeeze the sealed bag gently. Resistance to air escaping validates the integrity of the vapor seal, ensuring no acidic dust can cross-contaminate the waste storage area.

  • Categorical Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste - Solid Organic Acid (Sulfur-Containing). DO NOT MIX WITH OXIDIZERS."

    • Causality: Highlighting the sulfur content flags the waste management contractor that this container must be routed to a facility with an FGD scrubber [2].

Protocol B: Aqueous/Organic Liquid Waste (Post-Reaction Filtrates)

Use this protocol for mother liquors, chromatography fractions, or extraction waste containing the compound.

  • Pre-Neutralization Assessment: Transfer the liquid waste to a large Erlenmeyer flask equipped with a magnetic stir bar inside a fume hood.

  • Active Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring.

    • Causality: Converts the carboxylic acid into its highly water-soluble, non-reactive sodium salt.

    • Validation: Observe the solution. The evolution of CO₂ gas (bubbling) confirms the neutralization reaction is occurring. Continue adding NaHCO₃ until bubbling strictly ceases upon addition.

  • pH Verification: Dip a universal pH indicator strip into the solution.

    • Validation: The strip must read between pH 7.0 and 7.5. If it is below 7.0, resume NaHCO₃ addition. This self-validation ensures the solution will not react exothermically when added to a bulk waste carboy[1].

  • Bulking and Venting: Transfer the neutralized solution to a PTFE-lined waste carboy. Ensure the carboy is equipped with a vented cap.

    • Causality: Even after neutralization, residual dissolved CO₂ may slowly outgas. A vented cap prevents dangerous pressure accumulation.

Emergency Spill Response Plan

In the event of an accidental release, execute the following operational plan:

  • For Solid Spills: Do not sweep dry, as this aerosolizes the irritating powder. Lightly mist the spill with water to bind the dust, then wipe it up using absorbent pads. Place pads in a solid waste container as per Protocol A.

  • For Liquid Spills: Surround the spill with a chemical spill berm to prevent spreading. Apply a weak basic absorbent (e.g., sodium carbonate-based spill mix) directly to the liquid.

    • Validation: The absorbent will fizz as it neutralizes the acid. Once the fizzing stops and the liquid is fully absorbed into a paste, scoop the residue into a solid waste container. Wash the affected surface with soap and water to remove any residual sulfone organics.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (1975). Incineration in Hazardous Waste Management (EPA SW-141). Washington, DC: National Service Center for Environmental Publications (NEPIS). Available at:[Link]

A Senior Application Scientist's Guide to Handling 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the GHS classifications of structurally similar compounds, including 1-(methylsulfonyl)cyclopropane-1-carboxylic acid, and general safety protocols for carboxylic acids and sulfonyl-containing molecules.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, with procedural guidance to answer specific operational questions for safe handling and disposal.

Hazard Identification and Risk Assessment

Based on data for the closely related compound 1-(methylsulfonyl)cyclopropane-1-carboxylic acid, a comprehensive risk assessment is crucial. The primary hazards are associated with its potential toxicity.[2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

As a carboxylic acid, it may also cause skin and eye irritation or burns, particularly in its concentrated form.[3][4][5] The sulfonyl group is generally stable, but the overall reactivity profile with incompatible materials must be considered.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[6]
Hand Protection Heavy-duty nitrile or neoprene gloves.Gloves must be resistant to carboxylic acids. Inspect gloves for any signs of degradation or puncture before each use. For prolonged handling or when submerging hands, consider double-gloving. Change gloves immediately if they become contaminated.
Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.A lab coat protects the skin and personal clothing from contamination. For operations with a high risk of splashing, such as when handling stock solutions, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator may be necessary.All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[7][8] If a fume hood is not available or if engineering controls are insufficient, a risk assessment must be performed to determine the appropriate level of respiratory protection.

Operational and Disposal Plans

A systematic approach to handling, from receipt of the compound to its final disposal, is critical for ensuring laboratory safety.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh Proceed to handling handling_solubilize Solubilize in Fume Hood handling_weigh->handling_solubilize handling_reaction Perform Experiment handling_solubilize->handling_reaction cleanup_decontaminate Decontaminate Work Area & Glassware handling_reaction->cleanup_decontaminate Experiment complete disposal_segregate Segregate Waste handling_reaction->disposal_segregate Generate waste cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_contact Contact EHS for Pickup cleanup_wash->disposal_contact disposal_label Label Hazardous Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_store->disposal_contact

Sources

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